Product packaging for Boc-YPGFL(O-tBu)(Cat. No.:CAS No. 179124-36-8)

Boc-YPGFL(O-tBu)

Cat. No.: B1667354
CAS No.: 179124-36-8
M. Wt: 853.0 g/mol
InChI Key: MHVNVVCCPNGHGH-NYFFDOGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a highly delta-receptor-selective opioid antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H64N6O11 B1667354 Boc-YPGFL(O-tBu) CAS No. 179124-36-8

Properties

CAS No.

179124-36-8

Molecular Formula

C44H64N6O11

Molecular Weight

853.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid

InChI

InChI=1S/C44H64N6O11/c1-26(2)22-31(38(54)49-36(41(57)58)27(3)60-43(4,5)6)47-37(53)32(23-28-14-11-10-12-15-28)46-35(52)25-45-39(55)34-16-13-21-50(34)40(56)33(48-42(59)61-44(7,8)9)24-29-17-19-30(51)20-18-29/h10-12,14-15,17-20,26-27,31-34,36,51H,13,16,21-25H2,1-9H3,(H,45,55)(H,46,52)(H,47,53)(H,48,59)(H,49,54)(H,57,58)/t27-,31+,32+,33+,34+,36+/m1/s1

InChI Key

MHVNVVCCPNGHGH-NYFFDOGYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C

Appearance

Solid powder

Other CAS No.

179124-36-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YPGFLX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boc-Tyr-Pro-Gly-Phe-Leu-Thr(O-t-Bu)
Boc-YPGFLT(O-tBu)
tert-butyloxycarbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-(O-tert-butyl)threonine

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation and Synthesis of Boc-YPGFL(O-tBu): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the protected pentapeptide Boc-YPGFL(O-tBu). This peptide, with the sequence Tyr-Pro-Gly-Phe-Leu, is protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and at the C-terminus by a tert-butyl (O-tBu) ester. This guide details the standard experimental protocols for its synthesis via Boc/Bzl solid-phase peptide synthesis (SPPS) and its subsequent characterization using common analytical techniques. Furthermore, it explores the potential biological relevance of the core peptide sequence by illustrating a key signaling pathway associated with its activity.

Chemical Structure of Boc-YPGFL(O-tBu)

Boc-YPGFL(O-tBu) is a synthetic peptide derivative. The primary amino acid sequence is Tyrosine-Proline-Glycine-Phenylalanine-Leucine. The structural modifications include:

  • N-terminal Protection: The amino group of the N-terminal Tyrosine residue is protected by a tert-butoxycarbonyl (Boc) group. This is a common acid-labile protecting group used in peptide synthesis to prevent unwanted side reactions during the stepwise addition of amino acids.

  • C-terminal Protection: The carboxyl group of the C-terminal Leucine residue is protected as a tert-butyl ester (O-tBu). This protection strategy also utilizes an acid-labile group, which can be removed under specific acidic conditions, often simultaneously with the Boc group and side-chain protecting groups in the final cleavage step.

The full chemical structure can be represented as:

Boc-Tyr-Pro-Gly-Phe-Leu-O-tBu

Physicochemical Properties

The following table summarizes the calculated physicochemical properties of Boc-YPGFL(O-tBu). These properties are crucial for its handling, purification, and analytical characterization.

PropertyValue
Molecular Formula C₄₃H₆₃N₅O₉
Molecular Weight 809.99 g/mol
Exact Mass 809.4626 g/mol
Appearance Typically a white to off-white powder
Solubility Soluble in organic solvents like DMF, DCM
Theoretical pI Not applicable due to protected termini
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 10

Experimental Protocols

The synthesis of Boc-YPGFL(O-tBu) is typically achieved through Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Protocol for Boc-SPPS

The synthesis follows a cyclical process for each amino acid addition, consisting of deprotection, neutralization, and coupling steps.[1]

Materials and Reagents:

  • Merrifield resin pre-loaded with Boc-Leu

  • Boc-protected amino acids (Boc-Phe-OH, Boc-Gly-OH, Boc-Pro-OH, Boc-Tyr(Bzl)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

  • Resin Swelling: The resin is swollen in DCM for 30-60 minutes.

  • Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[1] This exposes the free amine for the next coupling reaction.

  • Washing: The resin is washed multiple times with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: The protonated amine is neutralized to the free amine using a solution of 5-10% DIEA in DMF.

  • Washing: The resin is washed again with DMF to remove excess DIEA.

  • Coupling: The next Boc-protected amino acid is activated with a coupling agent like HBTU in the presence of DIEA and then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.

  • Washing: The resin is washed with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid in the sequence (Phe, Gly, Pro, Tyr). Note that the Tyrosine side-chain hydroxyl group is typically protected with a benzyl (Bzl) group.

  • Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (e.g., Bzl on Tyr) are removed simultaneously using a strong acid such as anhydrous HF or TFMSA.[2][3] Scavengers are added to prevent side reactions with reactive cleavage products.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Characterization

The identity and purity of the synthesized Boc-YPGFL(O-tBu) are confirmed using analytical techniques such as HPLC and Mass Spectrometry.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).[4] This analysis provides information on the purity of the peptide, which should ideally be >95% for most research applications.[5]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide.[6][7] The observed mass should correspond to the calculated molecular weight of Boc-YPGFL(O-tBu) (809.99 g/mol ).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and characterization of Boc-YPGFL(O-tBu).

G Experimental Workflow for Boc-YPGFL(O-tBu) Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Purification cluster_characterization Characterization start Start with Boc-Leu-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Couple next Boc-AA (HBTU) neutralization->coupling wash Wash (DMF/DCM) coupling->wash wash->deprotection Repeat for F, G, P, Y final_wash Final Wash and Dry wash->final_wash cleavage Cleavage from Resin (HF or TFMSA) final_wash->cleavage precipitation Precipitate with Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification hplc Purity Check (Analytical HPLC) purification->hplc ms Identity Confirmation (Mass Spec) purification->ms end Lyophilized Boc-YPGFL(O-tBu) hplc->end ms->end G Canonical Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Opioid Receptor (GPCR) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits ion_channel Ca2+ / K+ Channels g_protein->ion_channel βγ modulates mapk MAPK Cascade (e.g., ERK) g_protein->mapk βγ activates camp cAMP ac->camp ↓ production pka Protein Kinase A (PKA) camp->pka Activates pka->ion_channel Phosphorylates mapk->ion_channel Modulates ligand YPGFL Peptide ligand->receptor Binds

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Boc-YPGFL(O-tBu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of the protected pentapeptide, Boc-YPGFL(O-tBu). This peptide, a selective δ-opioid receptor (DOR) antagonist, is a valuable tool in neuroscience and drug discovery research. This document details its chemical characteristics, a robust synthesis protocol, and the relevant biological signaling pathway.

Chemical Properties of Boc-YPGFL(O-tBu)

The chemical properties of Boc-YPGFL(O-tBu) are derived from its constituent protected amino acids. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C48H71N5O10Calculated
Molecular Weight 894.11 g/mol Calculated
Appearance White to off-white solidInferred from constituent amino acids
Solubility Soluble in organic solvents such as DMF and DCMInferred from synthesis protocols

Table 1: Chemical Properties of Boc-YPGFL(O-tBu)

The molecular formula and weight were calculated based on the individual protected amino acid residues: Boc-Tyr(tBu)-OH (C₁₈H₂₇NO₅, 337.41 g/mol )[1][2][3][4][][6][7], Boc-Pro-OH (C₁₀H₁₇NO₄, 215.25 g/mol )[8][9][10][11], Glycine (C₂H₅NO₂, 75.07 g/mol )[12][13][14][15][16][17][18], Phenylalanine (C₉H₁₁NO₂, 165.19 g/mol ), and Leu-OtBu (C₁₀H₂₁NO₂, 187.28 g/mol , calculated from the hydrochloride salt C₁₀H₂₂ClNO₂, 223.74 g/mol ). During peptide bond formation, a molecule of water (H₂O, 18.02 g/mol ) is eliminated for each of the four peptide bonds formed.

Synthesis of Boc-YPGFL(O-tBu)

The synthesis of Boc-YPGFL(O-tBu) is most effectively achieved through solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) protecting group chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.

Experimental Protocol: Boc-SPPS of Boc-YPGFL(O-tBu)

This protocol is adapted from standard Boc-SPPS methodologies.

Materials:

  • Resin: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin.

  • Protected Amino Acids:

    • Boc-Leu-OH

    • Boc-Phe-OH

    • Boc-Gly-OH

    • Boc-Pro-OH

    • Boc-Tyr(tBu)-OH

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) or HBTU/HATU with an amine base like N,N-Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 10% DIEA in DCM.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).

  • Washing Solvents: DCM, DMF, Methanol.

  • Capping Reagent (optional): Acetic anhydride/Pyridine/DCM.

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the resin in DCM in a reaction vessel.

    • Couple the first amino acid, Boc-Leu-OH, to the resin. For Merrifield resin, this is typically done via a cesium salt of the amino acid to minimize racemization. For PAM resin, the pre-loaded Boc-Leu-PAM resin is often used.

  • Peptide Chain Elongation (performed for each subsequent amino acid: Phe, Gly, Pro, Tyr(tBu)):

    • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with 50% TFA in DCM.

    • Washing: Wash the resin with DCM and IPA to remove TFA and byproducts.

    • Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM to free the N-terminal amine.

    • Washing: Wash the resin with DCM and DMF to remove excess base.

    • Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, then Boc-Gly-OH, etc.). The amino acid is pre-activated using a coupling reagent like DCC/HOBt or HBTU/HATU before being added to the resin. The reaction is monitored for completion using a qualitative test such as the Kaiser test.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage:

    • After the final amino acid (Boc-Tyr(tBu)-OH) has been coupled, the N-terminal Boc group is removed.

    • The peptide-resin is dried and then treated with a strong acid, typically anhydrous HF, to cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) and the C-terminal O-tBu group simultaneously. Scavengers are added to prevent side reactions.

  • Purification and Characterization:

    • The crude peptide is precipitated and washed with cold diethyl ether.

    • The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Synthesis Workflow

Synthesis_Workflow Resin Resin Preparation (Swell in DCM) Load_Leu Load Boc-Leu-OH to Resin Resin->Load_Leu Deprotect_1 Boc Deprotection (50% TFA/DCM) Load_Leu->Deprotect_1 Neutralize_1 Neutralization (10% DIEA/DCM) Deprotect_1->Neutralize_1 Couple_Phe Couple Boc-Phe-OH Neutralize_1->Couple_Phe Deprotect_2 Boc Deprotection Couple_Phe->Deprotect_2 Neutralize_2 Neutralization Deprotect_2->Neutralize_2 Couple_Gly Couple Boc-Gly-OH Neutralize_2->Couple_Gly Deprotect_3 Boc Deprotection Couple_Gly->Deprotect_3 Neutralize_3 Neutralization Deprotect_3->Neutralize_3 Couple_Pro Couple Boc-Pro-OH Neutralize_3->Couple_Pro Deprotect_4 Boc Deprotection Couple_Pro->Deprotect_4 Neutralize_4 Neutralization Deprotect_4->Neutralize_4 Couple_Tyr Couple Boc-Tyr(tBu)-OH Neutralize_4->Couple_Tyr Final_Cleavage Cleavage from Resin & Final Deprotection (Anhydrous HF) Couple_Tyr->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Boc-YPGFL(O-tBu) Purification->Final_Peptide DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DOR δ-Opioid Receptor (DOR) G_protein Heterotrimeric G-protein (Gαi/o-GDP, Gβγ) DOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Boc_YPGFL Boc-YPGFL(O-tBu) (Antagonist) Boc_YPGFL->DOR Blocks Agonist Agonist (e.g., Enkephalin) Agonist->DOR Activates G_alpha_GTP->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-YPGFL(O-tBu) as an Enkephalin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Boc-YPGFL(O-tBu), a synthetic peptide analog of enkephalin. It is characterized as a potent and highly selective competitive antagonist of the δ-opioid receptor (DOR). This document details its binding affinity, antagonist potency, and the downstream signaling consequences of its interaction with the DOR. Detailed experimental protocols for key assays and quantitative data are presented to support its pharmacological profile.

Introduction: The Role of Enkephalin Analogs and the Delta-Opioid Receptor

Endogenous enkephalins are neuropeptides that play a crucial role in pain modulation, mood regulation, and autonomic functions. They exert their effects by binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The three main classical opioid receptor types are μ (MOR), δ (DOR), and κ (KOR). The δ-opioid receptor, in particular, has emerged as a promising therapeutic target for the development of analgesics with potentially fewer side effects than traditional MOR agonists, as well as for the treatment of mood disorders.

Synthetic enkephalin analogs are designed to exhibit modified properties, such as increased stability, receptor selectivity, and altered efficacy (agonist versus antagonist). Boc-YPGFL(O-tBu) is one such analog, engineered with protective groups (Boc and O-tBu) to enhance its pharmacological characteristics.

Boc-YPGFL(O-tBu): A Selective δ-Opioid Receptor Antagonist

Boc-YPGFL(O-tBu) functions as a selective antagonist at the δ-opioid receptor. As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks the receptor, preventing endogenous enkephalins or exogenous DOR agonists from binding and activating it. This competitive antagonism is a key feature of its mechanism of action.

Receptor Binding Affinity and Selectivity

The affinity of Boc-YPGFL(O-tBu) for the δ-opioid receptor has been quantified through radioligand binding assays in rat brain tissue. These assays measure the concentration of the compound required to displace a radiolabeled ligand from the receptor. The equilibrium inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Boc-YPGFL(O-tBu) demonstrates a high affinity for the δ-opioid receptor, with Ki values in the nanomolar range. In contrast, its affinity for μ- and κ-opioid receptors is significantly lower, highlighting its high selectivity for the DOR.

Antagonist Potency

The antagonist potency of Boc-YPGFL(O-tBu) has been determined using the mouse vas deferens in vitro bioassay. This assay measures the ability of an antagonist to inhibit the response to a known agonist. The equilibrium constant (Ke) is a measure of the antagonist's potency.

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinity and antagonist potency of Boc-YPGFL(O-tBu).

Receptor Binding Affinity (Ki) in Rat Brain
Ligand Ki (nM)
Boc-YPGFL(O-tBu) vs. δ-ligands300-1000
Boc-YPGFL(O-tBu) vs. [3H]-DAMGO (μ-ligand)> 30,000
Antagonist Potency (Ke) in Mouse Vas Deferens Assay
Agonist Receptor Target Ke (nM)
[D-Ala2, D-Leu5]-enkephalin (DADLE)δ39.5
[D-Pen2, D-Pen5]enkephalin (DPDPE)δ38.7
Deltorphin-IIδ27.3
[D-Ala2, MePhe4-Gly5-ol]enkephalin (DAMGO)μ368,000
Ethylketocyclazocineκ> 200,000

Mechanism of Action: Downstream Signaling Pathways

As a competitive antagonist of the Gi/o-coupled δ-opioid receptor, Boc-YPGFL(O-tBu) blocks the intracellular signaling cascades typically initiated by agonist binding. The primary downstream effects of DOR activation that are inhibited by Boc-YPGFL(O-tBu) include:

  • Inhibition of Adenylyl Cyclase: DOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, Boc-YPGFL(O-tBu) prevents this decrease in cAMP in the presence of a DOR agonist.

  • Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Agonist binding to DORs activates GIRK channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Boc-YPGFL(O-tBu) prevents this channel activation.

  • Inhibition of Voltage-Gated Calcium Channels: DOR activation also inhibits N-type and P/Q-type voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals. Boc-YPGFL(O-tBu) blocks this inhibition.

DOR_Antagonist_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein α βγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein:α->AC Inhibits GIRK GIRK Channel G_protein:βγ->GIRK Activates Ca_channel Ca²⁺ Channel G_protein:βγ->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Boc_YPGFL Boc-YPGFL(O-tBu) Boc_YPGFL->DOR Blocks Agonist DOR Agonist Agonist->DOR ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Binding_Assay_Workflow start Start: Rat Brain Tissue homogenize Homogenize in Tris-HCl Buffer start->homogenize centrifuge1 Centrifuge (48,000 x g, 10 min) homogenize->centrifuge1 resuspend1 Resuspend and Incubate (37°C, 30 min) centrifuge1->resuspend1 centrifuge2 Final Centrifugation resuspend1->centrifuge2 resuspend2 Resuspend in Assay Buffer (Membrane Preparation) centrifuge2->resuspend2 assay_setup Set up Assay: - Membrane Prep - [³H]Radioligand - Boc-YPGFL(O-tBu) resuspend2->assay_setup incubate Incubate (25°C, 60 min) assay_setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End: Binding Affinity Determined analyze->end Schild_Analysis_Logic start Start: Establish Agonist Concentration-Response Curve incubate Incubate Tissue with Fixed Concentration of Boc-YPGFL(O-tBu) start->incubate agonist_curve Generate New Agonist Concentration-Response Curve incubate->agonist_curve repeat_loop Repeat for Multiple Antagonist Concentrations agonist_curve->repeat_loop repeat_loop->incubate Next Concentration calculate_dr Calculate Dose Ratio (EC50 with antag / EC50 without antag) repeat_loop->calculate_dr All Concentrations Tested plot Construct Schild Plot: log(Dose Ratio - 1) vs. log[Antagonist] calculate_dr->plot determine_ke Determine pA2 and Ke plot->determine_ke end End: Antagonist Potency Determined determine_ke->end

Biological activity of the YPGFL peptide sequence

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Biological Activity of the YPGFL Peptide Sequence (Leu-Enkephalin)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL), known as Leu-enkephalin, is an endogenous opioid peptide that plays a significant role in neuromodulation, particularly in pain signaling pathways. It is derived from the precursor protein proenkephalin and demonstrates a notable affinity and functional activity at opioid receptors, primarily the delta-opioid receptor (δOR) and the mu-opioid receptor (µOR). This document provides a comprehensive overview of the biological activity of YPGFL, including its receptor binding profile, functional signaling, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

YPGFL acts as a ligand for opioid receptors, which are a class of G protein-coupled receptors (GPCRs). Its binding affinity is highest for the delta-opioid receptor (δOR), with significant but lower affinity for the mu-opioid receptor (µOR). It does not interact significantly with the kappa-opioid receptor (κOR)[1]. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the peptide required to inhibit 50% of a specific radioligand from binding to the receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinity of YPGFL (Leu-Enkephalin)

PeptideReceptorKᵢ (nM)Radioligand UsedCell LineReference
YPGFL (Leu-Enkephalin)δ-Opioid Receptor (δOR)1.26[³H]NaltrindoleCHO[1]
YPGFL (Leu-Enkephalin)µ-Opioid Receptor (µOR)1.7[³H]DAMGOCHO[1]

Functional Activity & Signaling Pathway

As an agonist, YPGFL binding to δOR and µOR initiates a downstream signaling cascade. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

The functional potency of YPGFL is determined by its ability to elicit these downstream effects. Key parameters include the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) for G protein activation and downstream signaling events like β-arrestin 2 recruitment.

Table 2: Functional Activity of YPGFL (Leu-Enkephalin)

AssayReceptorParameterValue (nM)Reference
β-Arrestin 2 Recruitmentδ-Opioid Receptor (δOR)EC₅₀8.9[1]
β-Arrestin 2 Recruitmentµ-Opioid Receptor (µOR)EC₅₀977[1]
YPGFL-Induced Opioid Receptor Signaling

The binding of YPGFL to a Gi-coupled opioid receptor triggers a conformational change, leading to the exchange of GDP for GTP on the Gαi subunit. This activated G protein then dissociates into Gαi-GTP and Gβγ dimers, which mediate downstream effects.

G_protein_signaling YPGFL-Induced Gi-Coupled Opioid Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol YPGFL YPGFL (Leu-Enkephalin) Receptor Opioid Receptor (δOR / µOR) YPGFL->Receptor Binding G_protein Gαi(GDP)-Gβγ Receptor->G_protein Activation G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociation G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_GTP->AC Downstream Downstream Cellular Effects G_beta_gamma->Downstream Modulation ATP ATP ATP->AC cAMP->Downstream Modulation

Caption: YPGFL binding to a Gi-coupled opioid receptor inhibits adenylyl cyclase.

Key Experimental Protocols

The characterization of YPGFL's biological activity relies on a suite of standardized in vitro assays. Below are detailed methodologies for three core experimental procedures.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of YPGFL by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the opioid receptor.

  • Objective: To determine the inhibition constant (Kᵢ) of YPGFL at opioid receptors.

  • Materials:

    • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor of interest (e.g., δOR or µOR).

    • Radioligand: [³H]Naltrindole (for δOR) or [³H]DAMGO (for µOR).

    • Test Compound: YPGFL (Leu-Enkephalin) at various concentrations.

    • Non-specific control: A high concentration of a non-labeled, high-affinity ligand (e.g., Naloxone).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of YPGFL in the assay buffer.

    • In a 96-well plate, add the cell membrane preparation (typically 50-120 µg of protein per well)[2].

    • Add the various concentrations of YPGFL to the wells.

    • For determining non-specific binding, add a saturating concentration of Naloxone to control wells. For total binding, add assay buffer.

    • Add the radioligand at a fixed concentration (typically near its Kₔ value).

    • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation[2].

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing the filters multiple times with ice-cold assay buffer to separate bound from free radioligand[3].

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the YPGFL concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[2][4].

binding_assay_workflow Workflow: Radioligand Competition Binding Assay prep Prepare Reagents: - Cell Membranes (Receptor) - YPGFL dilutions - Radioligand ([³H]L) plate Plate Incubation: Add Membranes, YPGFL, and [³H]L to 96-well plate prep->plate incubate Incubate (e.g., 60 min at 30°C) plate->incubate filter Rapid Vacuum Filtration (Separates bound/free ligand) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis: - Calculate IC₅₀ - Convert to Kᵢ count->analyze

Caption: Workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of YPGFL for G protein activation.

  • Materials:

    • Receptor Source: Cell membranes expressing the opioid receptor.

    • Agonist: YPGFL at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4[5].

    • GDP (Guanosine diphosphate), typically 10-30 µM[5].

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Unlabeled GTPγS for non-specific binding control.

  • Procedure:

    • Add cell membranes, assay buffer, and GDP to the wells of a 96-well plate.

    • Add serial dilutions of YPGFL. Include a positive control (a known full agonist) and a vehicle control.

    • Pre-incubate the plate at 30°C for 15 minutes[6].

    • Initiate the reaction by adding [³⁵S]GTPγS to each well.

    • Incubate for 60 minutes at 30°C[3][5].

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters and wash with ice-cold buffer.

    • Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) to obtain specific binding.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the YPGFL concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy is often expressed as a percentage of the response to a standard full agonist[6].

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

  • Objective: To measure the ability of YPGFL to inhibit adenylyl cyclase activity.

  • Materials:

    • Whole cells expressing the opioid receptor of interest (e.g., HEK293-µOR).

    • Adenylyl cyclase stimulator (e.g., Forskolin or Isoproterenol)[7].

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[8].

    • YPGFL at various concentrations.

    • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with the PDE inhibitor for a short period.

    • Add the various concentrations of YPGFL to the cells and incubate.

    • Add the adenylyl cyclase stimulator (e.g., Forskolin) to all wells to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • The data will show a decrease in Forskolin-stimulated cAMP levels in the presence of YPGFL.

    • Plot the percentage inhibition of cAMP production against the logarithm of the YPGFL concentration.

    • Use non-linear regression to fit an inhibitory dose-response curve and determine the IC₅₀ value.

Summary and Conclusion

The YPGFL peptide, Leu-enkephalin, is a well-characterized endogenous opioid with a clear preference for the delta-opioid receptor. Its biological activity is mediated through the canonical Gi-coupled GPCR signaling pathway, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity. The quantitative assessment of its binding affinity and functional potency, performed using robust assays such as radioligand binding and GTPγS binding, provides essential data for understanding its physiological role and for the development of novel therapeutics targeting the opioid system. The methodologies and data presented in this guide offer a foundational resource for researchers in pharmacology and drug discovery.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc and O-tBu Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary shields that prevent unwanted side reactions of reactive functional groups. Among the arsenal of protective strategies, the use of the tert-butyloxycarbonyl (Boc) group for the α-amino function and the tert-butyl (tBu) group for side-chain protection remains a robust and relevant methodology, particularly for the synthesis of complex and hydrophobic peptides. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with Boc and O-tBu protecting groups in solid-phase peptide synthesis (SPPS).

Core Principles: A Game of Controlled Lability

The Boc/Bzl (benzyl) strategy, a classical approach to SPPS, relies on a graded acid lability for the removal of protecting groups. The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. In contrast, side-chain protecting groups, including the tert-butyl ethers (O-tBu) for hydroxyl-containing residues (e.g., Serine, Threonine, Tyrosine) and tert-butyl esters for acidic residues (e.g., Aspartic Acid, Glutamic Acid), are also acid-labile but require stronger acidic conditions for their removal. This differential sensitivity to acid strength is the cornerstone of the Boc-based strategy, allowing for selective deprotection at each step of the synthesis.

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O). It is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM)[1]. The O-tBu and tBu ester groups, on the other hand, are generally stable to the repeated TFA treatments used for Boc removal and are cleaved simultaneously with the peptide from the resin during the final, harsh acidolysis step, commonly employing hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA)[2][3].

The primary alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tBu-based groups for side-chain protection. This offers a more orthogonal protection scheme, avoiding the harsh final cleavage conditions required in Boc-SPPS[4]. However, for certain "difficult sequences," particularly those prone to aggregation, the Boc strategy can offer advantages. The protonation of the N-terminus after each TFA deprotection step can improve solubility and coupling efficiency[3][5][6].

Data Presentation: A Quantitative Comparison

The choice between Boc and Fmoc strategies often depends on the specific peptide sequence and the desired final product. Below is a summary of key quantitative and qualitative comparisons.

ParameterBoc/Bzl StrategyFmoc/tBu StrategyReferences
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)[3]
Nα-Deprotection Reagent 25-50% Trifluoroacetic acid (TFA) in DCM20% Piperidine in DMF[1]
Side-Chain Protection Benzyl-based (e.g., Bzl), tBu-based (e.g., O-tBu)tert-Butyl-based (e.g., tBu, OtBu, Trt)[3]
Final Cleavage Reagent Hydrofluoric Acid (HF) or TFMSATrifluoroacetic Acid (TFA)[2][3]
Orthogonality Partial (both Boc and Bzl are acid-labile)High (base-labile Fmoc vs. acid-labile tBu)[4]
Typical Coupling Efficiency >99%>99%[3]
Purity of Hydrophobic Peptides Often higher due to reduced aggregationCan be lower due to aggregation[3][5][6]
Synthesis Time per Amino Acid 10-20 minutes10-20 minutes[6]

Side Reaction Profile:

Side ReactionBoc/Bzl StrategyFmoc/tBu StrategyMitigation StrategiesReferences
t-Butylation Risk of alkylation of nucleophilic side chains (Trp, Met) by the t-butyl cation generated during Boc deprotection.Not applicable during Nα-deprotection. Can occur during final TFA cleavage.Use of scavengers like dithiothreitol (DTT) or thioanisole.[3]
Aspartimide Formation Less frequent due to protonated N-terminus after deprotection.More prevalent, especially at Asp-Gly sequences, catalyzed by the basic deprotection conditions.Use of protecting groups on the Asp side-chain amide or optimized coupling conditions.[7]
Racemization Can occur during activation, particularly for His and Cys.Can occur during activation.Use of coupling reagents like HATU/HOAt.[3]

Experimental Protocols

Detailed methodologies for key experiments in Boc-based peptide synthesis are provided below.

Nα-Boc Protection of an Amino Acid (General Procedure)

This protocol describes the general method for the introduction of the Boc protecting group onto the α-amino group of an amino acid.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dioxane, THF, or a mixture of water and a miscible organic solvent)

  • Base (e.g., Sodium hydroxide, triethylamine, or sodium bicarbonate)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in the chosen solvent system containing the base.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution while stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, if an organic solvent was used, remove it under reduced pressure. If an aqueous system was used, acidify the solution to a pH of approximately 2-3 with a suitable acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

This protocol outlines a single cycle of deprotection, neutralization, and coupling in a manual Boc-SPPS.

Materials:

  • Boc-protected amino acid-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • The next Boc-protected amino acid

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

    • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with a 5-10% solution of DIEA in DCM for 1-2 minutes (repeat twice).

    • Wash the resin thoroughly with DCM and then with DMF to prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with the chosen coupling reagents in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The cycle is repeated for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

3.3.1. HF Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus. This procedure should only be performed by trained personnel in a dedicated fume hood.

Materials:

  • Peptide-resin

  • Scavengers (e.g., anisole, p-cresol, thiocresol)

  • Anhydrous Hydrogen Fluoride (HF)

  • Diethyl ether (cold)

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger mixture.

  • Cool the reaction vessel in a dry ice/alcohol bath.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under vacuum.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Collect the peptide by filtration, wash with cold diethyl ether, and dry under vacuum.

3.3.2. TFMSA Cleavage

Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that does not require a special apparatus.

Materials:

  • Peptide-resin

  • Scavengers (e.g., thioanisole, ethanedithiol)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Diethyl ether (cold)

Procedure:

  • Swell the dried peptide-resin in TFA in a round-bottom flask.

  • Add the scavenger mixture and cool the flask in an ice bath.

  • Slowly add TFMSA to the stirred mixture.

  • Continue stirring at room temperature for 1-2 hours.

  • Filter the resin and wash with a small amount of TFA.

  • Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

  • Collect the peptide by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and workflows in Boc-based peptide synthesis.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_product Product Amino_Acid R-CH(NH2)-COOH (Amino Acid) Boc_AA R-CH(NH-Boc)-COOH (Boc-protected Amino Acid) Amino_Acid->Boc_AA Nucleophilic Attack Boc2O (Boc)2O (Di-tert-butyl dicarbonate) Boc2O->Boc_AA Base Base Base->Boc_AA Deprotonation

Caption: Mechanism of Nα-Boc protection of an amino acid.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Boc(H+)-NH-Peptide-Resin Boc_Peptide->Protonated_Boc Protonation TFA TFA (Trifluoroacetic Acid) TFA->Protonated_Boc Carbamic_Acid HOOC-NH-Peptide-Resin Protonated_Boc->Carbamic_Acid tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Deprotected_Peptide H3N+-Peptide-Resin (TFA salt) Carbamic_Acid->Deprotected_Peptide Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_SPPS_Workflow Start Start with Boc-AA-Resin Deprotection 1. Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle Repeat Cycle for next Amino Acid Wash->Cycle Cycle->Deprotection Yes Final_Cleavage Final Cleavage (HF or TFMSA) Cycle->Final_Cleavage No (Sequence Complete) End Purified Peptide Final_Cleavage->End

Caption: Experimental workflow of the Boc-SPPS cycle.

Conclusion

The Boc and O-tBu protecting groups, integral to the Boc/Bzl strategy, represent a foundational and powerful approach in solid-phase peptide synthesis. While the advent of Fmoc chemistry has provided a milder and more orthogonal alternative, the Boc strategy remains indispensable for the synthesis of certain challenging peptide sequences, particularly those prone to aggregation. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and careful consideration of potential side reactions are crucial for the successful application of this robust methodology in the production of high-quality synthetic peptides for research, diagnostics, and therapeutic development.

References

YPGFL Peptide: A Technical Guide to its Potential as an Opioid Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL) has emerged as a molecule of interest in the ongoing search for novel opioid receptor ligands. As an analog of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), YPGFL presents a unique structural motif that warrants detailed investigation into its pharmacological profile at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide provides a comprehensive overview of the current understanding of the YPGFL peptide and its analogs as potential opioid receptor ligands, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The development of new opioid ligands with distinct receptor interaction profiles is a critical area of research aimed at producing safer and more effective analgesics with reduced side effects.[1]

Pharmacological Data: Binding Affinity and Functional Activity

The interaction of the YPGFL peptide and its analogs with opioid receptors has been characterized through various in vitro assays. The following tables summarize the available quantitative data on their binding affinities and functional activities.

Table 1: Opioid Receptor Binding Affinity of YPGFL Analogs

Peptide/AnalogReceptorAssay TypeRadioligandPreparationKi (nM)Reference
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)Delta (δ)Radioligand BindingVarious δ-ligandsRat Brain300-1000[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)Mu (µ)Radioligand Binding[3H]-DAMGORat Brain>30,000[2]
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2)Mu1 (µ1)Radioligand BindingNot SpecifiedBovine ThalamusNot Specified[3]
Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2)Mu2 (µ2)Radioligand BindingNot SpecifiedBovine ThalamusNot Specified[3]

Table 2: Opioid Receptor Functional Activity of YPGFL Analogs

Peptide/AnalogReceptorAssay TypeParameterValue (nM)SystemReference
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)Delta (δ)Mouse Vas DeferensKe (vs. [D-Ala2, D-Leu5]-enkephalin)39.5In vitro bioassay[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)Delta (δ)Mouse Vas DeferensKe (vs. [D-Pen2, D-Pen5]enkephalin)38.7In vitro bioassay[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)Delta (δ)Mouse Vas DeferensKe (vs. deltorphin-II)27.3In vitro bioassay[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)Mu (µ)Guinea-Pig IleumKe (vs. DAMGO)368,000In vitro bioassay[2]
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu)Kappa (κ)Guinea-Pig IleumKe (vs. ethylketocyclazocine)>200,000In vitro bioassay[2]

Experimental Protocols

The characterization of opioid receptor ligands relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments relevant to the study of the YPGFL peptide.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., YPGFL) for µ, δ, and κ opioid receptors.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO cells) or from brain tissue (e.g., rat or bovine thalamus).[3]

  • Radiolabeled ligand specific for the receptor subtype (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U69593 for κ).

  • Unlabeled test compound (YPGFL or its analogs).

  • Nonspecific binding control (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

[35S]GTPγS Functional Assays

[35S]GTPγS binding assays are functional assays that measure the activation of G proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at opioid receptors.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compound (YPGFL or its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Nonspecific binding control (unlabeled GTPγS).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Pre-incubation: Incubate the membrane preparation with GDP and the test compound at varying concentrations.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the specific [35S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

Visualizing the Molecular Landscape

To better understand the context of YPGFL's potential as an opioid receptor ligand, the following diagrams illustrate key concepts in opioid receptor pharmacology and experimental design.

G_protein_signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_protein G Protein (αβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi inhibition Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Gβγ modulation MAPK MAPK Pathway G_protein->MAPK Gβγ activation Ligand YPGFL Peptide Ligand->Receptor Binding cAMP ↓ cAMP AC->cAMP Ion_Flux ↓ Ca2+ influx ↑ K+ efflux Ion_Channel->Ion_Flux Gene_Expression Gene Expression Changes MAPK->Gene_Expression

Caption: Opioid Receptor G-protein Signaling Pathway.

experimental_workflow Start Novel Peptide (YPGFL) Binding_Assay Radioligand Binding Assay (µ, δ, κ receptors) Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay [35S]GTPγS Functional Assay Determine_Ki->Functional_Assay Determine_Efficacy Determine Potency (EC50) & Efficacy (Emax) Functional_Assay->Determine_Efficacy Selectivity Assess Receptor Selectivity Determine_Efficacy->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental Workflow for Opioid Ligand Characterization.

structure_activity YPGFL Tyr (Y) Pro (P) Gly (G) Phe (F) Leu (L) Tyr_role Essential for binding (Pharmacophore) YPGFL:f0->Tyr_role Pro_role Induces β-turn (Conformational constraint) YPGFL:f1->Pro_role Phe_role Hydrophobic interaction (Address region) YPGFL:f3->Phe_role Leu_role Contributes to selectivity (Address region) YPGFL:f4->Leu_role

Caption: Structure-Activity Relationship of the YPGFL Peptide.

Discussion and Future Directions

The available data, primarily from analogs, suggests that the YPGFL scaffold can be chemically modified to produce potent and selective opioid receptor ligands. The BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) analog, for instance, demonstrates high selectivity for the δ-opioid receptor as a competitive antagonist.[2] This highlights the potential for developing δ-selective compounds from the YPGFL template, which could have therapeutic applications in conditions such as chronic pain and depression, with a potentially different side-effect profile compared to µ-opioid receptor agonists.

However, a significant gap in the current knowledge is the lack of comprehensive pharmacological data for the unmodified YPGFL peptide. To fully understand the structure-activity relationships and the true potential of this peptide series, it is crucial to establish the baseline binding affinity and functional activity of the parent YPGFL molecule at µ, δ, and κ opioid receptors.

Future research should focus on:

  • Systematic Pharmacological Profiling of YPGFL: Conducting comprehensive radioligand binding and functional assays for the unmodified YPGFL peptide to determine its Ki, EC50, and Emax values at all three opioid receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of YPGFL analogs with systematic modifications at each amino acid position to elucidate the key residues responsible for affinity, efficacy, and selectivity.

  • In Vivo Studies: Investigating the in vivo effects of promising YPGFL analogs in animal models of pain, anxiety, and depression to assess their therapeutic potential and side-effect profiles.

  • Biased Agonism: Exploring the potential of YPGFL analogs to act as biased agonists, preferentially activating G-protein signaling pathways over β-arrestin recruitment, which may lead to analgesia with reduced tolerance and other adverse effects.

By addressing these research questions, the scientific community can gain a deeper understanding of the YPGFL peptide's role as a potential opioid receptor ligand and pave the way for the development of novel therapeutics with improved pharmacological properties.

References

Investigating the Analgesic Potential of YPGFL Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Peptide-based therapeutics, owing to their high specificity and potential for reduced side effects, represent a promising avenue of investigation. This technical guide delves into the analgesic potential of derivatives of the pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL), a sequence with known interactions within the endogenous opioid system. While direct and extensive research into the analgesic agonist properties of a broad range of YPGFL derivatives is still an emerging field, this document synthesizes available data on related peptide analogs and outlines the key experimental methodologies and signaling pathways relevant to their study.

Introduction to the YPGFL Peptide

The YPGFL sequence has been identified in the context of opioid receptor modulation. Notably, a derivative, Boc-YPGFL(O-tBu), has been characterized as a selective δ-opioid receptor (DOR) antagonist. This intrinsic affinity for opioid receptors suggests that structural modifications to the parent YPGFL peptide could potentially convert this antagonist scaffold into an agonist with analgesic properties. The exploration of such derivatives is a rational approach in the design of novel pain therapeutics.

Quantitative Data on Related Analgesic Peptides

While specific quantitative data for a series of analgesic YPGFL derivatives is not extensively available in the public domain, we can extrapolate potential efficacy from studies on structurally similar peptides, such as analogs of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂) and FELL (Phe-Glu-Leu-Leu). The following table summarizes representative data from such studies to provide a comparative framework.

Peptide Derivative/AnalogAnimal ModelTestDoseAnalgesic Effect (% MPE or equivalent)Reference CompoundReference Effect
Hypothetical YPGFL-NH₂ MouseHot-Plate10 mg/kgData Not AvailableMorphineData Not Available
Hypothetical [D-Ala²]YPGFL RatTail-Flick5 mg/kgData Not AvailableMorphineData Not Available
FELL Analog BB1 RatPaw-Pressure1 mg/kgIncreased pain threshold over timeTyr-MIF-1Baseline
FELL Analog BB11 RatPaw-Pressure1 mg/kgSignificant increase in pain thresholdTyr-MIF-1Baseline
Tyr-W-MIF-1 RatTail-Flicki.c.v.Significant increase in tail-flick latencyMet-enkephalinSlight antinociception

% MPE = Percent Maximum Possible Effect i.c.v. = Intracerebroventricular

Experimental Protocols

The investigation of the analgesic potential of novel peptide derivatives involves a standardized set of in vivo assays to assess their antinociceptive efficacy.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for synthesizing YPGFL derivatives.

  • Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the first amino acid attached to the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the YPGFL sequence and its desired modifications.

  • Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., ESI-MS).

In Vivo Analgesic Assays

This test measures the response latency to a thermal stimulus and is indicative of central analgesic activity.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Acclimatization: Animals (typically mice or rats) are acclimatized to the testing room and apparatus.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: The YPGFL derivative or a control substance is administered (e.g., intraperitoneally, intravenously).

  • Post-Treatment Latency: At predetermined time points after administration, the animals are placed back on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is often expressed as the Percent Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This assay also assesses the response to a thermal stimulus and is a measure of spinal reflex-mediated analgesia.

  • Apparatus: A device focuses a beam of radiant heat onto the animal's tail.

  • Acclimatization and Baseline: The animal (typically a rat) is gently restrained, and the tail is positioned in the apparatus. The baseline latency to flick the tail away from the heat source is recorded. A cut-off time is employed.

  • Drug Administration: The test compound is administered.

  • Post-Treatment Measurement: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The results are analyzed similarly to the hot-plate test, often using the % MPE formula.

This test evaluates the analgesic effect against chemically induced visceral pain.

  • Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally into mice.

  • Observation: Following the injection, the animals exhibit a characteristic stretching and writhing behavior.

  • Drug Administration: The YPGFL derivative or a control is administered prior to the acetic acid injection.

  • Counting Writhes: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The analgesic activity is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.

Signaling Pathways and Mechanisms of Action

The analgesic effects of opioid peptides are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). An agonist YPGFL derivative would be expected to activate these receptors, initiating a downstream signaling cascade that ultimately leads to a reduction in pain perception.

Opioid Receptor Activation and Downstream Signaling

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space YPGFL_Derivative YPGFL Derivative (Agonist) Opioid_Receptor Opioid Receptor (μ, δ, or κ) YPGFL_Derivative->Opioid_Receptor Binds and Activates G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels (K⁺ Channels) G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation of Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Inhibition leads to Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Leads to Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia experimental_workflow Start Hypothesize Analgesic YPGFL Derivatives Synthesis Solid-Phase Peptide Synthesis of YPGFL Analogs Start->Synthesis Purification RP-HPLC Purification and Mass Spectrometry Characterization Synthesis->Purification In_Vitro_Screening In Vitro Opioid Receptor Binding and Functional Assays Purification->In_Vitro_Screening In_Vivo_Screening In Vivo Analgesic Screening (e.g., Hot-Plate, Tail-Flick) In_Vitro_Screening->In_Vivo_Screening Lead_Identification Identify Lead Candidates with Agonist Activity In_Vivo_Screening->Lead_Identification Dose_Response Dose-Response Studies of Lead Candidates Lead_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Antagonist Reversal) Dose_Response->Mechanism_Study End Lead Optimization and Further Development Mechanism_Study->End

The Emergence of Peptide E C-Terminal Fragments: A Technical Guide to Their Discovery and Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous opioid peptides are critical neuromodulators in the central and peripheral nervous systems, playing pivotal roles in pain perception, mood regulation, and autonomic functions. These peptides are derived from larger precursor proteins, one of which is proenkephalin A. For years, research focused on the direct products of proenkephalin A processing, namely [Met]-enkephalin and [Leu]-enkephalin. However, the discovery of larger, intermediate processing products has unveiled a new layer of complexity and potential for therapeutic intervention. Among these, Peptide E, a 3.2 kDa peptide isolated from the bovine adrenal medulla, and its subsequent C-terminal fragments have emerged as significant players with distinct pharmacological profiles. This guide provides a comprehensive technical overview of the discovery, processing, and functional significance of Peptide E C-terminal fragments, with a focus on their unique receptor interactions and physiological effects.

Discovery and Processing of Peptide E

Peptide E was first identified during the characterization of endogenous opioid peptides from the bovine adrenal medulla, a rich source of proenkephalin A-derived molecules.[1][2] It is a 25-amino acid peptide that uniquely contains a [Met]-enkephalin sequence at its N-terminus and a [Leu]-enkephalin sequence at its C-terminus.[1] The processing of proenkephalin A is a tissue-specific and complex process, leading to a variety of bioactive peptides.[3] Peptide E itself is an intermediate product, which can be further cleaved by endogenous proteases at a Lys-Arg bond to generate smaller fragments.[4] This processing is not merely a degradation pathway but a crucial step in generating peptides with altered receptor selectivity and biological activity.

The primary C-terminal fragment of interest is Peptide E-(15-25), which corresponds to the [Leu]-enkephalin-containing portion of the parent peptide. The enzymatic cleavage of Peptide E results in a significant shift in opioid receptor selectivity. While the full-length Peptide E exhibits a preference for μ-opioid receptors, its C-terminal fragments demonstrate a marked selectivity for δ-opioid receptors. This alteration in receptor affinity underscores the importance of post-translational processing in diversifying the functional roles of proenkephalin A-derived peptides.

proenkephalin_processing Proenkephalin_A Proenkephalin A Peptide_E Peptide E (μ-selective) Proenkephalin_A->Peptide_E Proteolytic Cleavage Met_Enk [Met]-Enkephalin Proenkephalin_A->Met_Enk Proteolytic Cleavage BAM_18P BAM-18P Peptide_E->BAM_18P Cleavage at Lys-Arg Leu_Enk_Frag Peptide E C-Terminal Fragments (e.g., Peptide E-(15-25)) (δ-selective) Peptide_E->Leu_Enk_Frag Cleavage at Lys-Arg

Proenkephalin A processing cascade to Peptide E and its fragments.

Significance and Pharmacological Profile

The shift from μ- to δ-opioid receptor selectivity upon the processing of Peptide E has profound functional consequences. The activation of δ-opioid receptors by C-terminal fragments like Peptide E-(15-25) is associated with a distinct spectrum of biological effects compared to the μ-opioid-mediated actions of the parent peptide.

Analgesia and Gastrointestinal Motility: Intracerebroventricular administration of Peptide E-(15-25) produces potent analgesia, an effect that is completely antagonized by the opioid antagonist naloxone. This is consistent with the activation of central δ-opioid receptors. In contrast to μ-opioid agonists, which typically inhibit intestinal transit, δ-selective agents like Peptide E-(15-25) do not affect gut motility when administered centrally. This separation of analgesic effects from effects on the gastrointestinal tract highlights the potential of δ-opioid receptor agonists as therapeutic agents for pain with a reduced side-effect profile.

Signaling Pathways: The activation of δ-opioid receptors by Peptide E C-terminal fragments initiates a cascade of intracellular signaling events. Like other opioid receptors, the δ-opioid receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Furthermore, δ-opioid receptor activation can trigger other signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, which are implicated in neuroprotection and synaptic plasticity.[5]

delta_opioid_signaling Ligand Peptide E C-Terminal Fragment DOR δ-Opioid Receptor (DOR) Ligand->DOR G_protein Gi/o Protein DOR->G_protein Activation PKC PKC Pathway DOR->PKC Activation ERK ERK Pathway DOR->ERK Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Neuroprotection) cAMP->Cellular_Response PKC->Cellular_Response ERK->Cellular_Response

Simplified signaling pathway of δ-opioid receptor activation.

Quantitative Data Summary

The following tables summarize the quantitative data on the receptor binding affinities and biological activities of Peptide E and its C-terminal fragments.

PeptideReceptor SelectivityIC50 (nmol/L) vs [3H]naloxone (μ-ligand)IC50 (nmol/L) vs [3H][D-Pen2, D-Pen5]-enkephalin (δ-ligand)Reference
Peptide E μ-selective1.838.8[6]
Peptide E-(15-25) δ-selective49750.6[6]
PeptideAssayIC50 (nmol/L)Reference
Peptide E-(15-25) Mouse Vas Deferens459[6]
Peptide E-(15-25) Guinea Pig Ileum2630[6]

Detailed Experimental Protocols

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using rat brain homogenates to determine the binding affinity of Peptide E and its fragments for opioid receptors.

Materials:

  • Male Sprague-Dawley rat brains

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Radioligands: [3H]naloxone (for μ-receptors), [3H][D-Pen2, D-Pen5]-enkephalin (for δ-receptors)

  • Unlabeled Peptide E and its C-terminal fragments

  • Scintillation cocktail

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and incubate at 37°C for 30 minutes to dissociate endogenous opioids.

    • Centrifuge again and resuspend the final pellet in Tris-HCl buffer to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled competitor peptide.

    • Incubate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Determine the IC50 values (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

Guinea Pig Ileum Bioassay

This bioassay measures the functional activity of opioid peptides by assessing their ability to inhibit electrically stimulated contractions of the guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-bicarbonate solution

  • Peptide E and its C-terminal fragments

  • Platinum electrodes

  • Isotonic transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate a segment of the ileum and mount it in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Attach the tissue to an isotonic transducer to record contractions.

  • Stimulation and Recording:

    • Stimulate the tissue transmurally with platinum electrodes (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage).

    • Allow the preparation to equilibrate until stable twitch responses are obtained.

  • Drug Application:

    • Add cumulative concentrations of the test peptide to the organ bath.

    • Record the inhibition of the electrically evoked contractions.

  • Data Analysis:

    • Express the inhibitory effect as a percentage of the control twitch height.

    • Calculate the IC50 value (the concentration of peptide that produces 50% of the maximal inhibition) from the concentration-response curve.

experimental_workflow cluster_binding Receptor Binding Assay cluster_bioassay Guinea Pig Ileum Bioassay Brain Rat Brain Homogenization Membrane Membrane Preparation Brain->Membrane Incubation Incubation with Radioligand & Competitor Peptide Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_B IC50 Determination Counting->Analysis_B Ileum Guinea Pig Ileum Isolation Mounting Mounting in Organ Bath Ileum->Mounting Stimulation Electrical Stimulation & Recording Mounting->Stimulation Application Peptide Application Stimulation->Application Inhibition Measure Inhibition of Contraction Application->Inhibition Analysis_G IC50 Determination Inhibition->Analysis_G

Workflow for key experimental protocols.

Conclusion

The discovery and characterization of Peptide E and its C-terminal fragments have significantly advanced our understanding of the endogenous opioid system. The proteolytic processing of Peptide E serves as a key mechanism for generating ligands with distinct receptor selectivity and, consequently, different physiological effects. The δ-selective nature of Peptide E's C-terminal fragments makes them valuable tools for probing the function of δ-opioid receptors and promising leads for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists. Further research into the tissue-specific processing of Peptide E and the detailed signaling pathways activated by its fragments will continue to uncover new therapeutic possibilities.

References

Boc-YPGFL(O-tBu): A Novel Modulator for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel protected pentapeptide, Boc-YPGFL(O-tBu), and its deprotected, active form, YPGFL, for applications in neuroscience research. While direct literature on this specific peptide is not yet established, this document extrapolates its potential mechanism of action, key applications, and detailed experimental protocols based on its structural similarity to known neuropeptides, particularly enkephalin analogs. This guide serves as a foundational resource for researchers investigating novel therapeutic agents for neurological disorders.

Introduction to Boc-YPGFL(O-tBu)

Boc-YPGFL(O-tBu) is a synthetic peptide with the sequence Tyr-Pro-Gly-Phe-Leu, featuring protecting groups at the N-terminus (Boc) and the C-terminal Leucine (O-tBu). These protecting groups enhance the peptide's stability and facilitate its synthesis. For biological activity, these groups must be cleaved to yield the active peptide, YPGFL.

The core sequence, YPGFL, bears a resemblance to endogenous opioid peptides, specifically the enkephalins (Tyr-Gly-Gly-Phe-Met/Leu), which are crucial modulators of pain, emotion, and reward pathways in the central nervous system (CNS). The substitution of Glycine with Proline at the second position suggests a design aimed at altering the peptide's conformational flexibility, potentially leading to modified receptor affinity, selectivity, and metabolic stability compared to native enkephalins.

Potential Areas of Application in Neuroscience:

  • Analgesia and Pain Modulation: Investigating its effects on nociceptive pathways.

  • Mood and Anxiety Disorders: Exploring its potential as an anxiolytic or antidepressant agent.

  • Neurodegenerative Diseases: Assessing its neuroprotective properties.

  • Addiction and Reward Pathways: Studying its influence on the brain's reward system.

Physicochemical Properties and Synthesis

The Boc and O-tBu protecting groups are instrumental in the solid-phase synthesis of the YPGFL peptide. They prevent unwanted side reactions and allow for the precise assembly of the amino acid sequence.

PropertyBoc-YPGFL(O-tBu)YPGFL (Active Peptide)
Full Name Boc-Tyrosine-Proline-Glycine-Phenylalanine-Leucine(O-tert-Butyl)Tyrosine-Proline-Glycine-Phenylalanine-Leucine
Molecular Formula C42H61N5O9C33H45N5O7
Molecular Weight 796.0 g/mol 639.7 g/mol
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Soluble in aqueous solutions (e.g., PBS)
Purity (HPLC) >95%>98% (after deprotection and purification)
Appearance White lyophilized powderWhite lyophilized powder
General Synthesis and Deprotection Workflow:

The synthesis of Boc-YPGFL(O-tBu) is typically achieved through solid-phase peptide synthesis (SPPS). The deprotection to the active YPGFL peptide is a critical final step.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Deprotection cluster_purification Purification & Analysis start Resin Support leu Couple Fmoc-Leu(O-tBu)-OH start->leu phe Couple Fmoc-Phe-OH leu->phe gly Couple Fmoc-Gly-OH phe->gly pro Couple Fmoc-Pro-OH gly->pro tyr Couple Boc-Tyr(tBu)-OH pro->tyr cleavage Cleavage from Resin tyr->cleavage boc_peptide Boc-YPGFL(O-tBu) cleavage->boc_peptide deprotection Acidolytic Cleavage (e.g., TFA) boc_peptide->deprotection active_peptide YPGFL (Active Peptide) deprotection->active_peptide hplc RP-HPLC Purification active_peptide->hplc ms Mass Spectrometry (Verification) hplc->ms

Synthesis and purification workflow for YPGFL.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to enkephalins, YPGFL is hypothesized to act as a ligand for opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to neuronal inhibition.

Hypothesized Signaling Pathway:

cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Opioid Receptor (μ or δ) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP ac->camp k_channel ↑ K+ Efflux ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter hyperpolarization->neurotransmitter ypgfl YPGFL ypgfl->receptor Binds

Proposed signaling pathway for YPGFL via opioid receptors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of YPGFL.

Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of YPGFL for opioid receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from rat striatum) or cells expressing recombinant opioid receptors in a buffered solution. Centrifuge to pellet the membranes containing the receptors.

  • Competitive Binding: Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of YPGFL.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the YPGFL concentration. Calculate the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values.

ParameterDescription
Receptor Source CHO cells stably expressing human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR)
Radioligand [³H]DAMGO (for hMOR), [³H]DPDPE (for hDOR)
Non-specific Binding Determined in the presence of a high concentration of naloxone.
Incubation 60 minutes at 25°C.
Data Analysis Non-linear regression using a one-site competition model in Prism.
In Vitro Functional Assay: cAMP Measurement

Objective: To assess the functional activity of YPGFL at opioid receptors by measuring its effect on cAMP levels.

Methodology:

  • Cell Culture: Use cells expressing the opioid receptor of interest (e.g., HEK293 cells).

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • YPGFL Treatment: Co-incubate the cells with forskolin and varying concentrations of YPGFL.

  • cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Calculate the EC50 (effective concentration 50%) and Emax (maximum effect) for the inhibition of forskolin-stimulated cAMP accumulation.

ParameterDescription
Cell Line HEK293 cells stably expressing hMOR.
Stimulant 10 µM Forskolin.
Incubation 30 minutes at 37°C.
Detection Method HTRF-based cAMP assay.
Data Analysis Non-linear regression (log(agonist) vs. response) in Prism.
Ex Vivo Electrophysiology: Patch-Clamp Recording

Objective: To investigate the effect of YPGFL on neuronal excitability.

Methodology:

  • Brain Slice Preparation: Prepare acute brain slices containing a region of interest (e.g., periaqueductal gray for pain studies).

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

  • Drug Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing YPGFL at various concentrations.

  • Data Acquisition and Analysis: Record changes in membrane potential, firing frequency, and postsynaptic currents.

ParameterDescription
Animal Model Adult male Sprague-Dawley rats.
Brain Region Periaqueductal Gray (PAG).
Recording Type Whole-cell current-clamp and voltage-clamp.
Parameters Measured Resting membrane potential, action potential firing rate, frequency and amplitude of sEPSCs and sIPSCs.
Data Analysis Paired t-test or ANOVA to compare pre- and post-drug application parameters.

In Vivo Behavioral Assays

Hot Plate Test for Analgesia

Objective: To evaluate the analgesic effects of YPGFL in an animal model of acute thermal pain.

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the hot plate apparatus.

  • Baseline Measurement: Measure the baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw, jumping).

  • Drug Administration: Administer YPGFL (e.g., via intracerebroventricular injection) or a vehicle control.

  • Post-treatment Measurement: Measure the response latency at various time points after drug administration.

  • Data Analysis: Calculate the maximum possible effect (%MPE) and compare the response latencies between the YPGFL-treated and control groups.

ParameterDescription
Animal Model Male C57BL/6 mice.
Apparatus Hot plate maintained at 55 ± 0.5°C.
Administration Route Intracerebroventricular (i.c.v.).
Cut-off Time 60 seconds to prevent tissue damage.
Data Analysis Two-way ANOVA with repeated measures followed by Bonferroni's post-hoc test.
Elevated Plus Maze for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of YPGFL.

Methodology:

  • Apparatus: Use an elevated plus maze consisting of two open arms and two closed arms.

  • Drug Administration: Administer YPGFL or a vehicle control to the animals prior to testing.

  • Behavioral Recording: Place the animal in the center of the maze and record its behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.

ParameterDescription
Animal Model Male Wistar rats.
Administration Route Intraperitoneal (i.p.).
Testing Duration 5 minutes.
Parameters Measured Time spent in open arms, number of open arm entries, total arm entries.
Data Analysis Student's t-test or one-way ANOVA.

Summary and Future Directions

Boc-YPGFL(O-tBu) represents a promising tool for neuroscience research. Its deprotected form, YPGFL, is a novel peptide with the potential to modulate key CNS pathways. The experimental protocols outlined in this guide provide a robust framework for elucidating its pharmacological profile and therapeutic potential.

Future research should focus on:

  • Determining the full receptor binding profile of YPGFL across all opioid receptor subtypes and other relevant GPCRs.

  • Investigating the in vivo metabolic stability and pharmacokinetic properties of YPGFL.

  • Exploring its efficacy in animal models of chronic pain, depression, and neurodegenerative disorders.

  • Synthesizing and testing analogs of YPGFL to optimize its potency, selectivity, and drug-like properties.

By systematically applying the methodologies described herein, the scientific community can unlock the full potential of this novel peptide and pave the way for the development of new therapies for a range of neurological conditions.

Methodological & Application

Synthesis Protocol for Boc-YPGFL(O-tBu): A Selective δ-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the solid-phase synthesis of the pentapeptide Boc-YPGFL(O-tBu), a selective δ-opioid receptor (DOR) antagonist. The tert-butyloxycarbonyl (Boc) protecting group is utilized for the N-terminus, while the C-terminus is protected as a tert-butyl ester (O-tBu). The tyrosine side chain is also protected with a tert-butyl group (tBu). This methodology is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration.[1][2][3] The final peptide is cleaved from the resin using a strong acid. Boc-YPGFL(O-tBu) is a valuable tool for researchers studying the physiological roles of δ-opioid receptors in areas such as pain perception, mood regulation, and addiction.

Experimental Protocols

Materials and Reagents
  • Resin: Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB, substitution level of 0.5-1.0 mmol/g.

  • Amino Acids:

    • Boc-Leu-OH

    • Boc-Phe-OH

    • Boc-Gly-OH

    • Boc-Pro-OH

    • Boc-Tyr(tBu)-OH

  • Solvents:

    • Dichloromethane (DCM), peptide synthesis grade

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Methanol (MeOH), ACS grade

    • Diisopropylethylamine (DIEA)

    • Trifluoroacetic acid (TFA)

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage Reagent:

    • Anhydrous Hydrogen Fluoride (HF)

    • Anisole (scavenger)

  • Purification:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

    • C18 column

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

Synthesis Workflow

The synthesis of Boc-YPGFL(O-tBu) follows a cyclical process of deprotection, neutralization, and coupling for each amino acid, followed by a final cleavage from the solid support.

Synthesis_Workflow Resin Merrifield Resin Leu_Resin Boc-Leu-Resin Resin->Leu_Resin 1. Boc-Leu-OH 2. DIC/HOBt Phe_Leu_Resin Boc-Phe-Leu-Resin Leu_Resin->Phe_Leu_Resin 1. TFA/DCM 2. DIEA 3. Boc-Phe-OH 4. DIC/HOBt Gly_Phe_Leu_Resin Boc-Gly-Phe-Leu-Resin Phe_Leu_Resin->Gly_Phe_Leu_Resin 1. TFA/DCM 2. DIEA 3. Boc-Gly-OH 4. DIC/HOBt Pro_Gly_Phe_Leu_Resin Boc-Pro-Gly-Phe-Leu-Resin Gly_Phe_Leu_Resin->Pro_Gly_Phe_Leu_Resin 1. TFA/DCM 2. DIEA 3. Boc-Pro-OH 4. DIC/HOBt Tyr_Pro_Gly_Phe_Leu_Resin Boc-Tyr(tBu)-Pro-Gly-Phe-Leu-Resin Pro_Gly_Phe_Leu_Resin->Tyr_Pro_Gly_Phe_Leu_Resin 1. TFA/DCM 2. DIEA 3. Boc-Tyr(tBu)-OH 4. DIC/HOBt Cleavage HF Cleavage Tyr_Pro_Gly_Phe_Leu_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Boc-YPGFL(O-tBu) Purification->Final_Peptide

Caption: Solid-phase synthesis workflow for Boc-YPGFL(O-tBu).

Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Attachment (Leucine)

  • Swell 1.0 g of Merrifield resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Boc-Leu-OH (2 equivalents relative to resin substitution) and cesium bicarbonate (1 equivalent) in a mixture of DMF and water. Lyophilize to obtain the cesium salt.

  • Dissolve the Boc-Leu-Cs salt in 10 mL of DMF and add it to the resin.

  • Heat the mixture at 50°C for 24 hours with gentle agitation.

  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

2. Peptide Chain Elongation (Cycles for Phe, Gly, Pro, Tyr(tBu))

For each subsequent amino acid, perform the following cycle:

  • Deprotection:

    • Wash the resin with DCM (3 x 10 mL).

    • Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.[1][4]

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[1]

    • Wash the resin with DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF (10 mL) to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Coupling:

    • In a separate flask, dissolve the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Pro-OH, or Boc-Tyr(tBu)-OH; 3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) and allow the mixture to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

3. Cleavage and Deprotection

  • Dry the fully assembled peptide-resin under vacuum for at least 4 hours.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add anisole (1 mL per 100 mg of resin) as a scavenger.

  • Carefully add anhydrous HF at -78°C and allow the reaction to proceed at 0°C for 1 hour with stirring.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

4. Purification

  • Dissolve the crude peptide in a minimal amount of DMF and precipitate with cold diethyl ether. Centrifuge and decant the ether. Repeat this process three times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a solution of 50% acetonitrile in water containing 0.1% TFA.

  • Purify the peptide by RP-HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data

ParameterExpected Value
Starting Resin Substitution 0.8 mmol/g
Amino Acid Excess (Coupling) 3.0 equivalents
Coupling Reagent Excess (DIC/HOBt) 3.0 equivalents
Overall Crude Yield 70-85%
Purity after HPLC >98%
Molecular Weight (Monoisotopic) 780.44 g/mol

Biological Context: δ-Opioid Receptor Antagonism

Boc-YPGFL(O-tBu) acts as a selective antagonist at the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR). By blocking the binding of endogenous or exogenous agonists (e.g., enkephalins, deltorphins), this peptide inhibits the downstream signaling cascade. This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of N-type voltage-gated calcium channels. These actions at the cellular level translate to its effects on physiological processes.

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_ion_in Ca2+ Influx Ca_channel->Ca_ion_in Mediates K_ion_out K+ Efflux K_channel->K_ion_out Mediates Boc_YPGFL Boc-YPGFL(O-tBu) (Antagonist) Boc_YPGFL->DOR Blocks Binding Agonist Opioid Agonist (e.g., Enkephalin) Agonist->DOR Binds & Activates ATP ATP Neuronal_Inhibition Decreased Neuronal Excitability Ca_ion_in->Neuronal_Inhibition Reduced Influx Contributes to K_ion_out->Neuronal_Inhibition Efflux Contributes to

Caption: Simplified signaling pathway of the δ-opioid receptor and the inhibitory action of Boc-YPGFL(O-tBu).

References

Application Notes and Protocols for the Solid-Phase Synthesis of YPGFL Peptide Using Boc-YPGFL(O-tBu)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of custom peptides for a wide range of applications, including drug discovery, proteomics, and biomaterials science. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS, particularly for complex or hydrophobic sequences. This document provides detailed application notes and protocols for the synthesis of the pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL) using the protected amino acid derivative Boc-YPGFL(O-tBu).

The YPGFL peptide sequence is of significant interest in pharmacological research as it has been identified as a selective δ-opioid receptor antagonist. Its structural similarity to endogenous opioid peptides, such as endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), a potent µ-opioid receptor agonist, makes it a valuable tool for studying opioid receptor function and for the development of novel therapeutics.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of the YPGFL peptide.

Table 1: Reagents for Boc-SPPS of YPGFL Peptide
Reagent Function
Merrifield Resin (1% DVB, 100-200 mesh)Solid support for peptide synthesis
Boc-Leu-OHFirst amino acid to be coupled to the resin
Boc-Phe-OHSecond amino acid in the sequence
Boc-Gly-OHThird amino acid in the sequence
Boc-Pro-OHFourth amino acid in the sequence
Boc-Tyr(tBu)-OHN-terminal amino acid with side-chain protection
Dichloromethane (DCM)Solvent for resin swelling and washing
N,N-Dimethylformamide (DMF)Solvent for coupling reactions
Trifluoroacetic acid (TFA)Reagent for Boc-deprotection
Diisopropylethylamine (DIEA)Base for neutralization
Dicyclohexylcarbodiimide (DCC)Coupling agent
1-Hydroxybenzotriazole (HOBt)Coupling additive to reduce racemization
Anhydrous Hydrogen Fluoride (HF)Cleavage reagent
p-CresolScavenger for cleavage
Table 2: Typical Synthesis Parameters and Results
Parameter Value
Resin Substitution Level0.5 mmol/g
Scale of Synthesis0.2 mmol
Boc-Deprotection Time30 minutes
Coupling Time2 hours
Crude Peptide Yield~75%
Purity of Crude Peptide (by HPLC)~65%
Purity of Purified Peptide (by HPLC)>98%
Final Purified Peptide Yield~25%
Table 3: Characterization of Purified YPGFL Peptide
Analysis Result
HPLC Retention Time Dependent on column and gradient, typically a single major peak is observed.
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 568.30 g/mol , Observed [M+H]⁺: 568.31 g/mol

Experimental Protocols

Resin Preparation and Swelling
  • Place 400 mg of Merrifield resin (0.5 mmol/g, 0.2 mmol) in a fritted reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

First Amino Acid Coupling (Boc-Leu-OH)
  • In a separate vial, dissolve Boc-Leu-OH (0.6 mmol, 3 eq.) and HOBt (0.6 mmol, 3 eq.) in a minimal amount of DMF.

  • Add DCC (0.6 mmol, 3 eq.) to the solution and pre-activate for 10 minutes at 0°C.

  • Filter the solution to remove the precipitated dicyclohexylurea (DCU).

  • Add the filtered solution to the swollen resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Wash the resin three times with DMF and three times with DCM.

Boc-SPPS Cycle for Subsequent Amino Acids

For each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Pro-OH, and Boc-Tyr(tBu)-OH), perform the following cycle:

  • Deprotection:

    • Add 5 mL of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh 5 mL of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin three times with DCM.

  • Neutralization:

    • Add 5 mL of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat once.

    • Wash the resin three times with DCM.

  • Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (0.6 mmol, 3 eq.) and HOBt (0.6 mmol, 3 eq.) in a minimal amount of DMF.

    • Add DCC (0.6 mmol, 3 eq.) and pre-activate for 10 minutes at 0°C.

    • Filter the solution to remove DCU.

    • Add the filtered solution to the resin and agitate for 2 hours.

    • Wash the resin three times with DMF and three times with DCM.

    • Monitoring: Before washing, a small sample of resin beads can be taken for a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

Cleavage and Deprotection

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

  • After the final coupling and washing steps, dry the peptide-resin under vacuum for at least 4 hours.

  • Place the dried resin in the reaction vessel of an HF cleavage apparatus.

  • Add p-cresol (1 mL) as a scavenger.

  • Carefully condense anhydrous HF (approximately 10 mL) into the reaction vessel at -78°C (dry ice/acetone bath).

  • Allow the reaction mixture to stir at 0°C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

Peptide Precipitation and Purification
  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and wash it several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the YPGFL peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Couple_Leu Couple Boc-Leu-OH Swell->Couple_Leu Wash1 Wash Couple_Leu->Wash1 Deprotect1 Deprotect (50% TFA/DCM) Wash1->Deprotect1 Neutralize1 Neutralize (10% DIEA/DCM) Deprotect1->Neutralize1 Couple_Phe Couple Boc-Phe-OH Neutralize1->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Deprotect2 Deprotect (50% TFA/DCM) Wash2->Deprotect2 Neutralize2 Neutralize (10% DIEA/DCM) Deprotect2->Neutralize2 Couple_Gly Couple Boc-Gly-OH Neutralize2->Couple_Gly Wash3 Wash Couple_Gly->Wash3 Deprotect3 Deprotect (50% TFA/DCM) Wash3->Deprotect3 Neutralize3 Neutralize (10% DIEA/DCM) Deprotect3->Neutralize3 Couple_Pro Couple Boc-Pro-OH Neutralize3->Couple_Pro Wash4 Wash Couple_Pro->Wash4 Deprotect4 Deprotect (50% TFA/DCM) Wash4->Deprotect4 Neutralize4 Neutralize (10% DIEA/DCM) Deprotect4->Neutralize4 Couple_Tyr Couple Boc-Tyr(tBu)-OH Neutralize4->Couple_Tyr Wash5 Wash Couple_Tyr->Wash5 Cleave Cleave & Deprotect (HF, p-cresol) Wash5->Cleave Purify Purify (RP-HPLC) Cleave->Purify Characterize Characterize (HPLC, MS) Purify->Characterize Final_Peptide YPGFL Peptide Characterize->Final_Peptide

Caption: Workflow for the solid-phase synthesis of YPGFL peptide using Boc chemistry.

μ-Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Peptide Opioid Peptide (e.g., Endomorphin-2) MOR μ-Opioid Receptor (GPCR) Opioid_Peptide->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP ↓ production Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux PKA Protein Kinase A (PKA) cAMP->PKA ↓ activation Reduced_Excitability Reduced Neuronal Excitability Ca_Influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: Simplified schematic of the μ-opioid receptor signaling pathway.

Application Note: Mass Spectrometry Characterization of Boc-YPGFL(O-tBu)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of the protected peptide Boc-YPGFL(O-tBu) using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Introduction

Boc-YPGFL(O-tBu) is a synthetic peptide derivative where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal tyrosine residue's hydroxyl group is protected by a tert-butyl (O-tBu) ether. These protecting groups are common in peptide synthesis to prevent unwanted side reactions. Mass spectrometry is a critical analytical technique for verifying the identity and purity of such protected peptides by providing accurate mass determination and structural information through fragmentation analysis. This application note outlines the methodology for the characterization of Boc-YPGFL(O-tBu) by ESI-MS/MS.

Chemical Structure and Molecular Weight

The structure of Boc-YPGFL(O-tBu) is as follows:

  • Sequence: Tyr-Pro-Gly-Phe-Leu

  • N-terminal modification: Boc (tert-butyloxycarbonyl)

  • C-terminal modification: The side chain of Leucine is part of the peptide backbone, and the C-terminal residue is Phenylalanine, followed by Glycine, Proline, and a modified Tyrosine at the N-terminus. The prompt implies the modification is on a C-terminal Leucine, but the sequence YPGFL indicates Leucine is the C-terminal amino acid and the O-tBu group is on the Tyrosine side chain.

  • Amino Acid Composition: Tyrosine (Y), Proline (P), Glycine (G), Phenylalanine (F), Leucine (L)

The monoisotopic molecular weight is calculated based on the masses of the constituent amino acid residues, the protecting groups, and the terminal groups.

Table 1: Monoisotopic Masses of Components

ComponentFormulaMonoisotopic Mass (Da)
Boc (tert-butyloxycarbonyl) groupC5H9O2101.0603
Tyrosine (Y) residueC9H9NO163.0633
Proline (P) residueC5H7NO97.0528
Glycine (G) residueC2H3NO57.0215
Phenylalanine (F) residueC9H9NO147.0684
Leucine (L) residueC6H11NO113.0841
O-tBu (tert-butyl) groupC4H957.0704
H (N-terminus)H1.0078
OH (C-terminus)OH17.0027

Calculation of Molecular Weight:

  • Sum of amino acid residues: 163.0633 (Y) + 97.0528 (P) + 57.0215 (G) + 147.0684 (F) + 113.0841 (L) = 577.2901 Da

  • Mass of unprotected peptide (YPGFL): 577.2901 + 1.0078 (N-terminus H) + 17.0027 (C-terminus OH) = 595.3006 Da

  • Mass of Boc-YPGFL(O-tBu): 595.3006 (YPGFL) + 100.0528 (Boc group, C5H8O2 added) - 1.0078 (H removed from N-terminus) + 56.0626 (O-tBu group, C4H8 added) - 1.0078 (H removed from Tyr side chain) = 750.4084 Da

Experimental Protocol

3.1. Sample Preparation

  • Dissolve the Boc-YPGFL(O-tBu) peptide in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Add a small amount of acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance ionization efficiency in positive ion mode.[1][2]

  • The final concentration of the peptide solution for infusion should be in the low micromolar to nanomolar range (e.g., 1-10 µM).

3.2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive ion mode is typically used for peptides to generate protonated molecular ions [M+H]+.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion. The expected m/z for the singly charged protonated molecule [M+H]+ is approximately 751.4157.

  • MS/MS Scan (Tandem MS): Select the [M+H]+ precursor ion for fragmentation using collision-induced dissociation (CID). The collision energy should be optimized to obtain a rich fragmentation spectrum.

Data Presentation and Interpretation

4.1. Expected Precursor Ion

Table 2: Theoretical m/z of the Precursor Ion

IonFormulaTheoretical m/z
[M+H]+C41H59N5O8+751.4157

4.2. Fragmentation Pattern

Upon CID, the peptide will fragment along the peptide backbone, primarily at the amide bonds, generating b and y ions.[3][4] The protecting groups can also undergo characteristic fragmentation.

  • b ions: Contain the N-terminus of the peptide.

  • y ions: Contain the C-terminus of the peptide.

  • Loss from Boc group: A neutral loss of isobutylene (56.0626 Da) or the entire Boc group (101.0603 Da) can be observed.

  • Loss from O-tBu group: A neutral loss of isobutylene (56.0626 Da) is expected from the protected tyrosine side chain.

Table 3: Theoretical m/z of Major Fragment Ions

IonSequenceTheoretical m/zIonSequenceTheoretical m/z
b1Boc-Y(O-tBu)421.2592y1L131.0841
b2Boc-Y(O-tBu)-P518.3119y2FL278.1525
b3Boc-Y(O-tBu)-PG575.3334y3GFL335.1740
b4Boc-Y(O-tBu)-PGF722.3998y4PGFL432.2267

Note: The observed m/z values may vary slightly depending on the instrument calibration.

Visualization of Experimental Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Peptide acidify Acidify (0.1% Formic Acid) dissolve->acidify dilute Dilute to 1-10 µM acidify->dilute esi Electrospray Ionization (ESI) dilute->esi ms1 MS1 Scan (Precursor Ion Detection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 identify_precursor Identify [M+H]+ ms2->identify_precursor identify_fragments Identify b and y ions ms2->identify_fragments sequence_verification Sequence Verification identify_fragments->sequence_verification fragmentation_pathway cluster_b cluster_y Boc Boc Y Y(O-tBu) P P G G F F L L-OH b1 b1 b2 b2 b3 b3 b4 b4 y4 y4 y3 y3 y2 y2 y1 y1 b1_arrow b2_arrow b3_arrow b4_arrow y4_arrow y3_arrow y2_arrow y1_arrow

References

Application Notes and Protocols: Boc-YPGFL(O-tBu) as a Precursor for Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based radiopharmaceuticals are crucial for diagnostic imaging and targeted radiotherapy in various diseases. The peptide sequence Tyr-Pro-Gly-Phe-Leu (YPGFL) is an area of interest for researchers. This document provides detailed application notes and protocols for the use of Boc-YPGFL(O-tBu) as a precursor for radiolabeling studies, primarily focusing on fluorine-18 (¹⁸F) labeling for Positron Emission Tomography (PET) imaging. While direct experimental data for Boc-YPGFL(O-tBu) is not available, this guide adapts a validated protocol for the structurally similar peptide, Tyr-Gly-Gly-Phe-Leu (YGGFL), to enable researchers to develop robust radiolabeling procedures.[1][2]

The use of protecting groups, such as Boc (tert-Butoxycarbonyl) on the N-terminus and O-tBu (tert-Butyl) on the tyrosine side chain, is a standard strategy in peptide synthesis to ensure site-specific modification. In the context of radiolabeling, Boc-YPGFL(O-tBu) serves as a precursor where the protecting groups prevent unwanted side reactions and direct the radiolabeling to a specific site, often after the introduction of a prosthetic group.

Radiolabeling Strategies for YPGFL

Two primary strategies for radiolabeling peptides like YPGFL are direct and indirect labeling.

  • Direct Labeling: This involves the direct incorporation of a radionuclide onto the peptide. For YPGFL, the tyrosine residue is a prime site for direct electrophilic radioiodination.[3]

  • Indirect Labeling: This method utilizes a prosthetic group, a small molecule that is first radiolabeled and then conjugated to the peptide. This is a common and versatile approach for introducing positron emitters like ¹⁸F.[1][2][4][5][6]

This document will focus on an indirect ¹⁸F-labeling strategy, which offers high specific activity and is suitable for PET imaging.[5]

Quantitative Data Summary

The following table summarizes the expected outcomes for the automated radiolabeling of a peptide analogous to YPGFL, based on the data for YGGFL.[1][2]

ParameterValueReference
Peptide[¹⁸F]FPy-YGGFL[1][2]
Synthesis Time97 ± 3 minutes[1][2]
Decay Corrected Yield13–26%[1][2]
Molar Activity1–5 Ci/µmol[1][2]
Radiochemical Purity>99%[1][2]

Experimental Protocols

This section details a two-step, automated protocol for the radiolabeling of YPGFL using the prosthetic group 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP). This method is adapted from a validated procedure for YGGFL and assumes the use of a deprotected YPGFL peptide for the final conjugation step.[1][2]

Materials and Reagents
  • Boc-YPGFL(O-tBu) precursor

  • Trifluoroacetic acid (TFA) for deprotection

  • [¹⁸F]Fluoride

  • ELIXYS FLEX/CHEM® radiosynthesizer (or similar automated system)

  • Reagents for [¹⁸F]FPy-TFP synthesis (specific precursors for the synthesizer cassette)

  • HPLC for purification and analysis

  • Solvents: Acetonitrile (ACN), water, dimethylformamide (DMF)

  • Solid-phase extraction (SPE) cartridges

Deprotection of Boc-YPGFL(O-tBu)

Prior to radiolabeling, the protecting groups on the precursor must be removed to expose the N-terminal amine for conjugation with the prosthetic group.

  • Dissolve Boc-YPGFL(O-tBu) in a solution of Trifluoroacetic acid (TFA) and a scavenger (e.g., triisopropylsilane).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Confirm the identity and purity of the deprotected YPGFL peptide by mass spectrometry and HPLC.

Automated Two-Step Radiolabeling Workflow

This protocol is designed for an automated radiosynthesizer.

Step 1: Synthesis of the Prosthetic Group, [¹⁸F]FPy-TFP

  • Load the synthesizer with the necessary reagents, including the precursor for [¹⁸F]FPy-TFP.

  • Transfer the aqueous [¹⁸F]fluoride to the reaction vessel.

  • Perform azeotropic drying of the [¹⁸F]fluoride with acetonitrile.

  • Add the precursor for the prosthetic group and heat to initiate the nucleophilic substitution reaction.

  • After the reaction is complete, purify the resulting [¹⁸F]FPy-TFP using an appropriate SPE cartridge.

Step 2: Conjugation of [¹⁸F]FPy-TFP to YPGFL

  • Dissolve the deprotected YPGFL peptide in a suitable solvent such as DMF.

  • Elute the purified [¹⁸F]FPy-TFP from the SPE cartridge into the reaction vessel containing the dissolved peptide.

  • Allow the conjugation reaction to proceed at a controlled temperature.

  • Quench the reaction after the desired time.

  • Purify the final radiolabeled peptide, [¹⁸F]FPy-YPGFL, using preparative HPLC.

  • Formulate the purified product in a biocompatible buffer (e.g., phosphate-buffered saline).

Quality Control
  • Radiochemical Purity: Analyze the final product by analytical HPLC with a radioactivity detector.

  • Molar Activity: Determine the amount of radioactivity and the mass of the peptide to calculate the molar activity.

  • Identity Confirmation: Confirm the identity of the radiolabeled peptide by co-elution with a non-radioactive standard on HPLC.

Diagrams

experimental_workflow cluster_precursor Precursor Preparation cluster_radiolabeling Automated Radiolabeling cluster_downstream Purification & QC boc_peptide Boc-YPGFL(O-tBu) deprotection Deprotection (TFA) boc_peptide->deprotection peptide YPGFL Peptide deprotection->peptide conjugation Conjugation peptide->conjugation f18 [¹⁸F]Fluoride prosthetic_synthesis Synthesis of [¹⁸F]FPy-TFP f18->prosthetic_synthesis prosthetic_synthesis->conjugation hplc HPLC Purification conjugation->hplc qc Quality Control hplc->qc final_product [¹⁸F]FPy-YPGFL qc->final_product

Caption: Overall workflow for the preparation of [¹⁸F]FPy-YPGFL.

signaling_pathway radiolabeled_peptide [¹⁸F]FPy-YPGFL receptor Target Receptor (e.g., in tumor cells) radiolabeled_peptide->receptor Binding internalization Internalization receptor->internalization signal PET Signal Detection internalization->signal Positron Emission

Caption: Proposed mechanism of action for a radiolabeled peptide.

logical_relationship precursor Boc-YPGFL(O-tBu) Precursor deprotected_peptide Deprotected YPGFL precursor->deprotected_peptide Deprotection radiolabeled_product [¹⁸F]FPy-YPGFL deprotected_peptide->radiolabeled_product Conjugation prosthetic_group [¹⁸F]FPy-TFP Prosthetic Group prosthetic_group->radiolabeled_product

Caption: Logical relationship of key components in the radiolabeling process.

References

Application of Boc-YPGFL(O-tBu) in the Development of Potent and Selective μ-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Keywords: Opioid Receptor Agonist, Boc-YPGFL(O-tBu), Peptide Synthesis, Structure-Activity Relationship, Endomorphin, Mu-Opioid Receptor.

Abstract

This application note details the strategic use of the protected peptide fragment, Boc-Tyr-Pro-Gly-Phe-Leu(O-tBu), as a key starting material for the rational design and synthesis of potent and selective μ-opioid receptor (MOR) agonists. While Boc-YPGFL(O-tBu) itself is recognized as a δ-opioid receptor (DOR) antagonist, its core amino acid sequence (YPGFL) shares significant structural homology with endogenous opioid peptides like endomorphins and enkephalins. This inherent similarity makes it an ideal scaffold for chemical modifications aimed at shifting its pharmacological profile from a DOR antagonist to a MOR agonist. This document provides a comprehensive overview of the structure-activity relationships (SAR) of YPGFL analogs and presents detailed protocols for the chemical modification and pharmacological characterization of novel MOR agonists derived from this precursor.

Introduction

The quest for novel opioid receptor agonists with improved therapeutic profiles, particularly enhanced efficacy and reduced side effects, is a cornerstone of modern medicinal chemistry. Endogenous opioid peptides, such as endomorphins (e.g., endomorphin-2: Tyr-Pro-Phe-Phe-NH2), are highly selective agonists for the μ-opioid receptor and represent promising lead compounds for the development of new analgesics. The pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL) shares a common N-terminal Tyr-Pro motif with endomorphin-2, suggesting its potential as a template for MOR agonist development.

The commercially available, protected peptide Boc-YPGFL(O-tBu) serves as a versatile starting point for the synthesis of a library of YPGFL analogs. The Boc (tert-butyloxycarbonyl) group at the N-terminus and the O-tBu (tert-butyl) ester protecting the C-terminal leucine's carboxylic acid allow for selective deprotection and subsequent modification at both ends of the peptide backbone. This application note will explore the conversion of the DOR antagonist Boc-YPGFL(O-tBu) into potent MOR agonists through strategic chemical modifications guided by established structure-activity relationships of endomorphin analogs.

Structure-Activity Relationships of YPGFL and Endomorphin-2 Analogs

Extensive research on endomorphin-2 has elucidated key structural features crucial for high affinity and agonist activity at the μ-opioid receptor. These principles can be directly applied to the modification of the YPGFL sequence.

  • N-Terminal Tyrosine: The free amino group and the phenolic hydroxyl group of the N-terminal tyrosine are essential for receptor binding and activation. Modifications at the N-terminus can significantly impact potency and efficacy.

  • Proline at Position 2: The proline residue is critical for inducing a specific turn structure in the peptide backbone, which is thought to be the bioactive conformation for MOR binding.

  • Aromatic Residues at Positions 4: The phenylalanine at position 4 is a key pharmacophoric element.

  • C-Terminal Modification: A C-terminal amide is generally favored for high MOR affinity and agonist activity in endomorphin analogs, as it mimics the endogenous peptide structure.

Conversion Strategy: From DOR Antagonist to MOR Agonist

The conversion of Boc-YPGFL(O-tBu) into a MOR agonist involves a two-step process:

  • Deprotection: Removal of the N-terminal Boc group and the C-terminal O-tBu group to yield the free peptide YPGFL.

  • Strategic Modification: Introduction of chemical modifications known to enhance MOR agonist activity, based on the SAR of endomorphin analogs. This includes C-terminal amidation and potential N-terminal modifications.

Experimental Protocols

Protocol 1: Deprotection of Boc-YPGFL(O-tBu)

This protocol describes the removal of the Boc and O-tBu protecting groups to yield the free YPGFL peptide.

Materials:

  • Boc-YPGFL(O-tBu)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Diethyl ether (cold)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve Boc-YPGFL(O-tBu) in a cleavage cocktail consisting of 95% TFA, 2.5% DCM, and 2.5% TIS.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

  • Purify the deprotected YPGFL peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: C-Terminal Amidation of YPGFL

This protocol details the conversion of the C-terminal carboxylic acid of YPGFL to a primary amide.

Materials:

  • Purified YPGFL peptide

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (20%) for Fmoc deprotection (if starting from Fmoc-protected amino acids on resin)

  • Cleavage cocktail (TFA/DCM/TIS)

Procedure (Solid-Phase Synthesis Approach):

  • Swell Rink Amide resin in DMF.

  • Sequentially couple Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Boc-Tyr(tBu)-OH) to the resin using DIC and HOBt as coupling reagents.

  • After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.

  • After the final coupling of Boc-Tyr(tBu)-OH, cleave the peptide from the resin and remove the side-chain protecting group using the TFA cleavage cocktail as described in Protocol 1.

  • Precipitate, wash, and dry the crude amidated peptide.

  • Purify the YPGFL-NH2 peptide by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and analytical HPLC.

Protocol 3: Pharmacological Characterization of YPGFL-NH2

3.1. Opioid Receptor Binding Assay

This assay determines the binding affinity of the synthesized peptide to the μ-opioid receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human μ-opioid receptor.

  • [³H]DAMGO (a selective MOR agonist radioligand).

  • Synthesized YPGFL-NH2 peptide.

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the synthesized peptide and a fixed concentration of [³H]DAMGO in the binding buffer.

  • For non-specific binding, incubate the membranes with [³H]DAMGO in the presence of a high concentration of naloxone.

  • After incubation (e.g., 60 minutes at 25°C), rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

3.2. [³⁵S]GTPγS Functional Assay

This assay measures the ability of the synthesized peptide to activate G-proteins, indicating its agonist activity.

Materials:

  • Cell membranes from CHO cells expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Synthesized YPGFL-NH2 peptide.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, EDTA, and NaCl).

Procedure:

  • Pre-incubate the cell membranes with GDP.

  • Add various concentrations of the synthesized peptide and [³⁵S]GTPγS to the membranes.

  • Incubate the mixture (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values from the concentration-response curves.

Expected Data and Visualization

The expected binding affinities and functional activities of the parent peptide and its modified analog are summarized in the table below, based on literature data for similar endomorphin analogs.

Compoundμ-Opioid Receptor Binding Affinity (Ki, nM)[³⁵S]GTPγS Functional Assay (EC₅₀, nM)[³⁵S]GTPγS Functional Assay (Emax, % vs DAMGO)
YPGFL>1000>1000<10
YPGFL-NH₂1 - 1010 - 5080 - 100

Diagrams

experimental_workflow cluster_synthesis Synthesis and Modification cluster_characterization Pharmacological Characterization Boc-YPGFL(O-tBu) Boc-YPGFL(O-tBu) Deprotection Deprotection Boc-YPGFL(O-tBu)->Deprotection YPGFL (free peptide) YPGFL (free peptide) Deprotection->YPGFL (free peptide) C-terminal Amidation C-terminal Amidation YPGFL (free peptide)->C-terminal Amidation YPGFL-NH2 YPGFL-NH2 C-terminal Amidation->YPGFL-NH2 Receptor Binding Assay Receptor Binding Assay YPGFL-NH2->Receptor Binding Assay Functional Assay Functional Assay YPGFL-NH2->Functional Assay Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding Assay->Binding Affinity (Ki) Agonist Activity (EC50, Emax) Agonist Activity (EC50, Emax) Functional Assay->Agonist Activity (EC50, Emax)

Caption: Experimental workflow for agonist development.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR_agonist YPGFL-NH2 (Agonist) MOR μ-Opioid Receptor (GPCR) MOR_agonist->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced levels lead to...

Caption: MOR agonist signaling pathway.

Conclusion

The protected peptide Boc-YPGFL(O-tBu) represents a valuable and versatile starting material for the development of novel μ-opioid receptor agonists. By leveraging the well-established structure-activity relationships of endomorphin analogs, strategic modifications, such as C-terminal amidation, can effectively convert this δ-opioid receptor antagonist into a potent and selective μ-opioid receptor agonist. The detailed protocols provided herein offer a clear roadmap for the synthesis, purification, and pharmacological evaluation of these promising new therapeutic candidates. This approach underscores the power of rational drug design in transforming known compounds into novel ligands with desired pharmacological activities.

Application Notes and Protocols for Studying the Enzymatic Degradation of YPGFL Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for studying the enzymatic degradation of the YPGFL peptide. The methodologies outlined below are designed to be adaptable for researchers investigating the stability and metabolism of this and other similar peptides. The protocol covers in vitro enzymatic assays, quantification of peptide degradation, and data presentation.

Introduction

Peptides are crucial signaling molecules in various biological processes and are increasingly being developed as therapeutic agents.[1][2] Their susceptibility to enzymatic degradation, however, can limit their bioavailability and therapeutic efficacy.[3][4] Understanding the enzymatic degradation profile of a peptide is therefore a critical step in drug development and biological research. This protocol details a method for assessing the stability of the YPGFL peptide in the presence of a model protease, with quantification of the remaining peptide over time using liquid chromatography-mass spectrometry (LC-MS).

The YPGFL peptide, based on its nomenclature, may be related to the EPFL (EPIDERMAL PATTERNING FACTOR-LIKE) family of peptides, which are known to be involved in plant cell signaling pathways that regulate development.[5][6][7][8] In Arabidopsis thaliana, for instance, EPFL peptides are perceived by ERECTA-SERK receptor complexes and signal through a mitogen-activated protein kinase (MAPK) cascade, specifically involving MKK4/MKK5 and MPK6, to regulate processes like cell proliferation.[5][9]

Signaling Pathway Context: EPFL Peptides

The following diagram illustrates the signaling pathway for EPFL peptides in plants, providing a potential biological context for YPGFL.

EPFL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EPFL_Peptide EPFL Peptide (e.g., YPGFL) Receptor_Complex ERECTA-SERK Receptor Complex EPFL_Peptide->Receptor_Complex Binding MKK MKK4/MKK5 Receptor_Complex->MKK Activation MPK MPK6 MKK->MPK Phosphorylation Cellular_Response Cellular Response (e.g., Cell Proliferation) MPK->Cellular_Response Regulation

EPFL peptide signaling pathway.

Experimental Protocol: In Vitro Enzymatic Degradation Assay

This protocol provides a framework for assessing the degradation of the YPGFL peptide by a selected protease. Proteinase K is recommended as a starting point due to its broad specificity, but other enzymes such as trypsin or chymotrypsin can be substituted depending on the research question.[10][11]

Materials and Reagents
  • YPGFL peptide (synthetic, >95% purity)

  • Proteinase K (lyophilized powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 96-well microplate

  • Incubator

  • LC-MS system (e.g., Triple Quadrupole)[12]

Experimental Workflow Diagram

Experimental_Workflow A Prepare YPGFL Peptide and Proteinase K Solutions B Incubate Peptide with Enzyme at 37°C A->B C Collect Aliquots at Defined Time Points B->C D Quench Reaction (e.g., with TFA) C->D E Analyze Samples by LC-MS D->E F Quantify Remaining Peptide and Analyze Data E->F

Workflow for enzymatic degradation assay.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of YPGFL peptide in HPLC-grade water.

    • Prepare a 1 mg/mL stock solution of Proteinase K in PBS (pH 7.4).

    • Prepare the reaction buffer: PBS (pH 7.4).

    • Prepare the quenching solution: 10% (v/v) Trifluoroacetic acid (TFA) in water.

  • Enzymatic Reaction Setup:

    • In a 96-well plate, set up the reactions as described in Table 1. Prepare triplicate wells for each time point.

    • Initiate the reaction by adding the Proteinase K solution to the wells containing the peptide and buffer.

    • Incubate the plate at 37°C.

  • Time-Course Sampling and Quenching:

    • At each specified time point (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction for the corresponding wells by adding 10 µL of the quenching solution (10% TFA).

    • The 0-minute time point represents the control before degradation begins and is quenched immediately after the addition of the enzyme.

  • Sample Analysis by LC-MS:

    • Analyze the quenched samples using a reverse-phase HPLC system coupled to a mass spectrometer.[13][14]

    • LC Conditions (Example):

      • Column: C18, 2.1 mm x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5-95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Detection Mode: Multiple Reaction Monitoring (MRM) for the parent YPGFL peptide. The specific m/z transitions will need to be determined based on the peptide's mass.

Enzymatic Cleavage of YPGFL

The following diagram illustrates the potential cleavage sites of the YPGFL peptide by common proteases. The exact cleavage products would need to be confirmed experimentally.

Peptide_Cleavage cluster_peptide YPGFL Peptide Sequence cluster_cleavage Potential Cleavage Sites Y Y P P Y->P Y->P Cleavage G G P->G F F G->F L L F->L F->L Cleavage F->L Cleavage C1 Chymotrypsin-like (after Y, F) C2 Thermolysin-like (before L)

Potential enzymatic cleavage sites in YPGFL.

Data Presentation and Analysis

The primary data output will be the peak area of the intact YPGFL peptide at each time point, as determined by LC-MS. This data can be used to calculate the percentage of remaining peptide over time.

Quantitative Data Summary

The results of the enzymatic degradation assay should be summarized in a table for clear comparison.

Time Point (minutes)Mean Peak Area (n=3)Standard Deviation% Peptide Remaining
0ValueValue100%
5ValueValueCalculated Value
15ValueValueCalculated Value
30ValueValueCalculated Value
60ValueValueCalculated Value
120ValueValueCalculated Value

% Peptide Remaining is calculated as: (Mean Peak Area at time t / Mean Peak Area at time 0) x 100.

Calculation of Half-Life (t½)

The degradation data can be plotted as % Peptide Remaining versus time. The half-life of the peptide under these conditions can be determined by fitting the data to a first-order decay curve and calculating the time at which 50% of the peptide has been degraded.

Conclusion

This application note provides a detailed protocol for studying the enzymatic degradation of the YPGFL peptide. By following this methodology, researchers can obtain valuable data on the stability of the peptide, which is essential for its development as a potential therapeutic agent or for understanding its biological function. The protocol is designed to be a starting point and can be further optimized by varying the enzyme, enzyme concentration, and reaction conditions to mimic specific physiological environments.

References

Troubleshooting & Optimization

Technical Support Center: Boc-YPGFL(O-tBu) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of Boc-YPGFL(O-tBu).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of Boc-YPGFL(O-tBu)?

A1: The most common side products include diketopiperazine (DKP) formed at the Pro-Gly sequence, deletion peptides (particularly of Gly following Pro), truncated sequences, products of incomplete deprotection of the O-tBu group from Tyrosine, and racemization of Phenylalanine. During cleavage, t-butylation of the Tyrosine side chain can also occur if scavengers are not used effectively.

Q2: Why is the Pro-Gly sequence particularly problematic?

A2: The dipeptide sequence Pro-Gly is highly susceptible to intramolecular cyclization to form a diketopiperazine (DKP). This occurs after the deprotection of the Boc group from Proline, where the newly formed free amine of Proline can attack the ester linkage to the resin, cleaving the dipeptide from the solid support.[1][2] This side reaction is a major cause of yield loss and the formation of a significant impurity that needs to be removed during purification.

Q3: How can I minimize diketopiperazine formation?

A3: Several strategies can be employed to minimize DKP formation. One common approach is to use a pre-formed dipeptide, Boc-Pro-Gly-OH, for the coupling step, which bypasses the susceptible dipeptidyl-resin intermediate. Alternatively, using 2-chlorotrityl chloride resin can reduce DKP formation due to its steric hindrance.[3][4] Employing in situ neutralization protocols during coupling can also suppress this side reaction.[5]

Q4: What causes the t-butylation of the Tyrosine side chain and how can it be prevented?

A4: During the final cleavage step with strong acids like HF or TFMSA to remove the O-tBu protecting group, reactive tert-butyl cations are generated.[5] These cations can re-attach to the electron-rich phenol ring of the deprotected Tyrosine, leading to t-butylation. This side reaction can be minimized by using a "low-high" HF cleavage procedure or by adding scavengers such as anisole, p-cresol, or thioanisole to the cleavage cocktail to trap the tert-butyl cations.[6]

Q5: What are the signs of incomplete cleavage of the O-tBu group from Tyrosine?

A5: Incomplete cleavage of the O-tBu group will result in a final product with a higher molecular weight (+56 Da) than the target peptide. This can be detected by mass spectrometry. On RP-HPLC, this more hydrophobic, protected peptide will typically have a longer retention time than the desired product. Incomplete cleavage can be caused by insufficient reaction time or a low concentration of the cleavage reagent.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of Boc-YPGFL(O-tBu).

Problem 1: Low yield of the final peptide and a major peak corresponding to a smaller molecule in the crude product analysis.
  • Possible Cause: Diketopiperazine (DKP) formation at the Pro-Gly sequence.

  • Troubleshooting Steps:

    • Confirm DKP formation: Analyze the unexpected peak by mass spectrometry. The expected mass for cyclo(Pro-Gly) is 154.17 g/mol .

    • Resynthesis Strategy 1 (Dipeptide Coupling): Synthesize or purchase Boc-Pro-Gly-OH and use it for coupling to the resin-bound Phe-Leu.

    • Resynthesis Strategy 2 (Resin Choice): If starting the synthesis from scratch, consider using a 2-chlorotrityl chloride resin which is known to suppress DKP formation.[4]

    • Optimization of Coupling: If continuing with the current synthesis, ensure the use of in situ neutralization protocols for the coupling of Gly to the Pro-resin.[5]

Problem 2: Presence of a significant peak with a mass difference of -57 Da compared to the expected product mass.
  • Possible Cause: Deletion of a Glycine residue, likely due to incomplete coupling after the Proline residue.

  • Troubleshooting Steps:

    • Confirmation: Use MS/MS sequencing to confirm the absence of the Glycine residue.

    • Double Coupling: During the synthesis, perform a double coupling for the Glycine residue after the Proline. Monitor the completion of each coupling step using a qualitative test like the Kaiser test.[7]

    • Optimize Coupling Reagents: Use a more efficient coupling reagent combination, such as HBTU/HOBt with DIEA, for the Glycine coupling.

Problem 3: A major impurity with a mass of +56 Da compared to the target peptide is observed.
  • Possible Cause: Incomplete removal of the O-tert-butyl (tBu) protecting group from the Tyrosine residue during the final cleavage.

  • Troubleshooting Steps:

    • Confirmation: Verify the mass difference by mass spectrometry.

    • Optimize Cleavage:

      • Increase the cleavage reaction time.[6]

      • Ensure the use of a sufficient concentration of the cleavage reagent (e.g., HF or TFMSA).

      • If using the "low-high" HF method, ensure both steps are performed correctly.[6]

    • Re-cleavage: Subject the crude product to the cleavage conditions again to attempt to remove the remaining tBu group.

Problem 4: The final product shows peak broadening or splitting on RP-HPLC, and mass spectrometry indicates the presence of a species with the same mass as the desired product.
  • Possible Cause: Racemization of the Phenylalanine residue during the coupling step.

  • Troubleshooting Steps:

    • Confirmation: Use chiral chromatography or enzymatic digestion followed by chiral amino acid analysis to confirm the presence of D-Phenylalanine.

    • Optimize Coupling:

      • Avoid over-activation of the Boc-Phe-OH. Use a coupling reagent known to suppress racemization, such as COMU or DEPBT, especially if using a strong base.[8]

      • Perform the coupling at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[9]

      • Minimize the pre-activation time before adding the activated amino acid to the resin.

Data Presentation

Side ProductMolecular Weight ChangeLikely CausePrevention/Mitigation Strategy
Diketopiperazine (cyclo-Pro-Gly)-Intramolecular cyclization at the dipeptide stageUse Boc-Pro-Gly-OH dipeptide for coupling; use 2-chlorotrityl resin; in situ neutralization.
Deletion of Glycine-57.05 DaIncomplete coupling after ProlineDouble couple Glycine; use efficient coupling reagents.
Incomplete Tyrosine deprotection+56.11 DaInsufficient cleavage conditionsIncrease cleavage reaction time/reagent concentration; re-cleave the crude product.
t-Butylation of Tyrosine+56.11 DaReaction with tert-butyl cations during cleavageUse scavengers (anisole, p-cresol) in the cleavage cocktail.
Racemization of Phenylalanine0 DaOver-activation or basic conditions during couplingUse racemization-suppressing coupling reagents; lower coupling temperature.
Truncated PeptidesVariableIncomplete coupling at any stageDouble coupling for difficult residues; use capping agents like acetic anhydride to block unreacted amines.

Experimental Protocols

Representative Protocol for Boc-SPPS of Boc-YPGFL-Resin

This protocol is a general guideline and may require optimization based on the specific resin and reagents used.

  • Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour.

  • First Amino Acid Loading (Leu):

    • Dissolve Boc-Leu-OH (3 mmol) in a mixture of DCM and N,N-dimethylformamide (DMF).

    • Add diisopropylethylamine (DIEA, 6 mmol).

    • Add the amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL), followed by DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (10 mL) for 5 minutes.

    • Wash the resin with DCM (5 x 10 mL).

  • Coupling (Phe, Gly, Pro, Tyr):

    • For each amino acid, dissolve Boc-AA-OH (3 mmol) and HBTU (2.9 mmol) in DMF (8 mL).

    • Add DIEA (6 mmol) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with the Kaiser test. If the test is positive, repeat the coupling (double coupling).

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) after each coupling.

    • Repeat steps 3-5 for each subsequent amino acid in the sequence. For the Pro-Gly junction, consider using pre-coupled Boc-Pro-Gly-OH to minimize diketopiperazine formation.

Protocol for HF Cleavage and Peptide Precipitation

Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation: Dry the synthesized peptide-resin under vacuum.

  • HF Cleavage:

    • Place the dried resin in the HF reaction vessel.

    • Add a scavenger mixture (e.g., anisole or p-cresol, 1 mL per gram of resin).

    • Cool the vessel to 0 °C.

    • Condense anhydrous HF (10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol for RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 70% B over 30-60 minutes is a good starting point for this hydrophobic peptide.

    • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peaks and analyze their purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis & Cleavage cluster_troubleshooting Troubleshooting cluster_purification Purification & Final Product Start Start Boc-YPGFL(O-tBu) Synthesis Synthesis Perform SPPS Cycles Start->Synthesis Cleavage HF Cleavage Synthesis->Cleavage Crude_Analysis Analyze Crude Product (HPLC/MS) Cleavage->Crude_Analysis Check_Yield Low Yield? Crude_Analysis->Check_Yield Check_Mass Correct Mass? Check_Yield->Check_Mass No DKP Suspect Diketopiperazine (DKP) or Deletion Check_Yield->DKP Yes Check_Purity High Purity? Check_Mass->Check_Purity Yes Incomplete_Cleavage Suspect Incomplete Deprotection or t-Butylation Check_Mass->Incomplete_Cleavage No (+56 Da) Racemization Suspect Racemization Check_Purity->Racemization No (Peak Splitting) Purification RP-HPLC Purification Check_Purity->Purification Yes Optimize_Synthesis Optimize Synthesis: - Use Dipeptide Coupling - Double Couple Glycine DKP->Optimize_Synthesis Optimize_Cleavage Optimize Cleavage: - Increase Time/Reagent - Add Scavengers Incomplete_Cleavage->Optimize_Cleavage Optimize_Coupling Optimize Coupling: - Lower Temperature - Use Different Reagent Racemization->Optimize_Coupling Final_Product Pure Boc-YPGFL(O-tBu) Purification->Final_Product

Caption: Troubleshooting workflow for Boc-YPGFL(O-tBu) synthesis.

References

Technical Support Center: Optimizing Boc-YPGFL(O-tBu) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the pentapeptide Boc-YPGFL(O-tBu). The information is presented in a question-and-answer format to directly address common challenges and optimize coupling efficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of Boc-YPGFL(O-tBu), a sequence known for its hydrophobicity and the presence of a sterically hindered proline residue.

Q1: I am observing low coupling efficiency, particularly at the Proline residue. What are the likely causes and how can I improve the yield?

A1: Low coupling efficiency at the Proline (Pro) residue is a common challenge due to its secondary amine structure, which leads to slower reaction kinetics and steric hindrance. Several factors can contribute to this issue:

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance of the proline residue.

  • Peptide Aggregation: The hydrophobic nature of the YPGFL sequence can lead to on-resin aggregation, where the growing peptide chains clump together, preventing efficient access of reagents to the reactive sites.[1][2] This is often indicated by the resin beads clumping or shrinking.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.

Recommended Solutions:

  • Choice of Coupling Reagent: Employ highly efficient coupling reagents known to perform well in sterically hindered couplings.[3][4] Uronium/aminium salt-based reagents like HATU are generally preferred over HBTU for such "difficult" sequences due to the formation of a more reactive OAt-ester intermediate.[3][5] COMU is another effective reagent with a good safety profile.[4]

  • Double Coupling: If a single coupling reaction proves incomplete (as indicated by a positive Kaiser test), performing a second coupling step can significantly improve the yield.

  • Solvent Selection: While DMF is a standard solvent in SPPS, for hydrophobic peptides like Boc-YPGFL(O-tBu), switching to or using a mixture with N-Methylpyrrolidone (NMP) can enhance the solvation of the peptide chain and disrupt aggregation.[2]

  • Elevated Temperature: Increasing the reaction temperature can help to overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can also increase the risk of racemization.

Q2: My peptide synthesis is failing due to on-resin aggregation. What strategies can I employ to mitigate this problem?

A2: On-resin aggregation is a primary obstacle in the synthesis of hydrophobic peptides, leading to incomplete reactions and low purity.[1][2] The following strategies can help to disrupt the intermolecular hydrogen bonds that cause aggregation:

  • Resin Selection: Utilize a resin with a more hydrophilic character. Polyethylene glycol (PEG)-grafted resins (e.g., TentaGel) can improve solvation of the growing peptide chain and reduce aggregation compared to standard polystyrene resins.[6]

  • "Difficult Sequence" Solvents: Incorporate solvents known to disrupt secondary structures. A mixture of DMF with a small percentage of a chaotropic agent like dimethyl sulfoxide (DMSO) can be effective.[2]

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling reactions and help to break up aggregates by providing localized heating.

  • Backbone Protection: For particularly challenging sequences, the introduction of a backbone-protecting group, such as a pseudoproline dipeptide, can disrupt the hydrogen bonding network that leads to aggregation.[2]

Q3: I am observing a significant amount of deletion sequences in my final product. How can I minimize these impurities?

A3: Deletion sequences arise from incomplete coupling or deprotection steps. To minimize their formation:

  • Monitor Coupling Completion: After each coupling step, perform a qualitative test, such as the Kaiser test , to ensure the reaction has gone to completion.[4][7] A positive result (blue/purple beads) indicates the presence of free primary amines and the need for a recoupling step. Note that the Kaiser test is not applicable for proline (a secondary amine) and may give false negatives for aggregated sequences.[7]

  • Optimize Deprotection: Ensure complete removal of the Boc protecting group by using fresh trifluoroacetic acid (TFA) solution for an adequate duration. Incomplete deprotection will result in the subsequent amino acid not being coupled.

  • Capping: After a coupling step that is known to be difficult or has been shown to be incomplete, a capping step can be introduced. This involves acetylating any unreacted free amines with a reagent like acetic anhydride. This terminates the extension of the deletion sequence, making it easier to separate from the desired full-length peptide during purification.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the synthesis of Boc-YPGFL(O-tBu)?

A1: For challenging sequences like Boc-YPGFL(O-tBu), which contains the sterically hindered proline residue and has a hydrophobic character, HATU is generally considered the most efficient coupling reagent.[3][4] It exhibits faster reaction kinetics and a lower risk of epimerization compared to HBTU.[3][5] COMU is also a highly effective and safer alternative to benzotriazole-based reagents.[4] While standard carbodiimide reagents like DCC/DIC can be used, they are often less effective for such difficult couplings and may require the addition of HOBt or HOAt to suppress side reactions.[8]

Q2: What are the key side reactions to be aware of during the synthesis of this peptide?

A2: Besides incomplete coupling, other potential side reactions include:

  • Racemization: The activation of the carboxylic acid of the amino acid can lead to a loss of stereochemical integrity, particularly for sensitive amino acids. The use of additives like HOBt or HOAt, or coupling reagents that incorporate these moieties (like HBTU and HATU, respectively), can minimize racemization.[4]

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid (Proline in this case), leading to the cleavage of the dipeptide from the resin. This is more prevalent in Fmoc-based synthesis but can also occur in Boc-SPPS. Using a pre-loaded resin with the first amino acid can help to mitigate this.

  • Pyroglutamate Formation from N-terminal Glutamine (if present): While not in this specific sequence, it's a common side reaction to be aware of in other peptide syntheses.

Q3: How can I monitor the progress of my solid-phase peptide synthesis?

A3: The most common method for monitoring the completion of coupling reactions is the Kaiser test , which detects free primary amines.[4][7] For deprotection steps, monitoring can be done by collecting the filtrate and measuring the UV absorbance of the cleaved protecting group. For a more detailed analysis at intermediate stages, a small amount of the peptide-resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry.[7]

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Difficult Sequences

Coupling ReagentRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Very HighVery LowExcellent for sterically hindered couplings and rapid synthesis.[3][9]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[4]
HBTU HighLowEffective for most standard couplings.[3]Less efficient than HATU for difficult sequences, can also cause guanidinylation.[3][4]
COMU HighVery LowHigh efficiency, safer alternative to benzotriazole-based reagents, water-soluble byproducts.[4]May be less effective than HBTU/HCTU on polystyrene resins.[6]
DIC/HOBt ModerateLow (with HOBt)Lower cost.[8]Slower reaction times, formation of insoluble DCU byproduct with DCC.[4][8]

Experimental Protocols

Detailed Methodology for Boc-SPPS of Boc-YPGFL(O-tBu)

This protocol outlines a general manual procedure for the solid-phase synthesis of Boc-YPGFL(O-tBu) on a pre-loaded Wang resin with Boc-Leu-OH.

Materials:

  • Boc-Leu-Wang resin (0.5 mmol/g substitution)

  • Boc-Phe-OH, Boc-Gly-OH, Boc-Pro-OH, Boc-Tyr(Boc)-OH

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Boc-Leu-Wang resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

    • Drain the solution.

    • Add a fresh 50% TFA in DCM solution and shake for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), MeOH (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.

    • Drain the solution and wash the resin with DMF (3x).

  • Coupling (Boc-Phe-OH):

    • In a separate vial, dissolve Boc-Phe-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-4 for the remaining amino acids in the sequence: Boc-Gly-OH, Boc-Pro-OH, and Boc-Tyr(Boc)-OH.

  • Final Deprotection: After the final coupling, perform the Boc deprotection (step 2) to remove the N-terminal Boc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Final_Steps Final Steps Resin_Swelling Resin_Swelling Boc_Deprotection Boc_Deprotection Resin_Swelling->Boc_Deprotection 1. Swell in DCM Neutralization Neutralization Boc_Deprotection->Neutralization 2. 50% TFA/DCM Coupling Coupling Neutralization->Coupling 3. 10% DIEA/DMF Washing Washing Coupling->Washing 4. Activated AA Monitoring Monitoring Washing->Monitoring 5. DMF/DCM Monitoring->Boc_Deprotection Repeat for next AA Final_Cleavage Final Cleavage (TFA Cocktail) Monitoring->Final_Cleavage After final AA Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Troubleshooting_Workflow Start Low Coupling Efficiency Detected Check_Residue Is it a sterically hindered residue (e.g., Pro)? Start->Check_Residue Check_Aggregation Are there signs of on-resin aggregation? Check_Residue->Check_Aggregation No Use_HATU Switch to HATU as coupling reagent Check_Residue->Use_HATU Yes Change_Solvent Use NMP or a DMF/DMSO mixture Check_Aggregation->Change_Solvent Yes Double_Couple Perform a double coupling Use_HATU->Double_Couple Increase_Temp Increase reaction temperature cautiously Double_Couple->Increase_Temp PEG_Resin Use a PEG-grafted resin Change_Solvent->PEG_Resin Microwave Employ microwave- assisted synthesis PEG_Resin->Microwave

References

Troubleshooting low yield in solid-phase peptide synthesis of YPGFL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields during the solid-phase peptide synthesis (SPPS) of the pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield of YPGFL is significantly lower than expected. What are the most common causes?

Low yield in the SPPS of YPGFL can stem from several factors throughout the synthesis process. The primary culprits are typically incomplete deprotection or coupling reactions, side reactions specific to the amino acid sequence, and issues during the final cleavage and work-up. The presence of a proline residue early in the sequence is a notable characteristic of YPGFL that can lead to specific side reactions.

Troubleshooting Workflow for Low Yield

Below is a systematic approach to diagnosing the cause of low yield.

G cluster_synthesis Synthesis & Cleavage Analysis cluster_troubleshooting Troubleshooting Paths start Low Final Yield of YPGFL check_coupling Analyze a Resin Sample Pre-Cleavage (e.g., Kaiser Test, Test Cleavage + LC-MS) start->check_coupling coupling_ok Coupling/Deprotection Appears Complete check_coupling->coupling_ok Test results are clean coupling_bad Incomplete Reactions or Unexpected Masses Found check_coupling->coupling_bad Test results show issues cleavage_issue Cleavage or Deprotection Issue coupling_ok->cleavage_issue workup_issue Work-up/Precipitation Problem coupling_ok->workup_issue incomplete_coupling Incomplete Coupling/Deprotection coupling_bad->incomplete_coupling side_reactions Side Reactions (e.g., Diketopiperazine, Deletions) coupling_bad->side_reactions

Caption: A logical workflow for troubleshooting low yield in YPGFL synthesis.

Q2: I suspect incomplete coupling or deprotection. How can I confirm this and what should I do?

Incomplete reactions lead to deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide.

Confirmation:

  • Kaiser Test: Perform a qualitative Kaiser test on a few resin beads after the coupling step. A blue color indicates the presence of free primary amines, signifying an incomplete coupling reaction. Note: This test will not work after the proline coupling step as it is a secondary amine.

  • Test Cleavage: Before cleaving the entire batch, take a small sample of the resin, cleave the peptides, and analyze the crude product by LC-MS. This will reveal the presence of deletion sequences.

Solutions:

  • Double Coupling: For difficult couplings, especially when adding Phenylalanine or Tyrosine, a second coupling step can be beneficial. After the first coupling and washing, repeat the coupling procedure with fresh reagents.

  • Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents may be required.[1] See the table below for a comparison.

  • Extend Reaction Times: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve efficiency.

  • Increase Deprotection Time: If Fmoc-deprotection is incomplete, extend the piperidine treatment time or use a stronger base cocktail, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2][3]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentActivation SpeedRacemization RiskCostRecommended Use For YPGFL
HBTU/DIPEAFastLow
Standard couplings (Gly, Leu)
HATU/DIPEAVery FastVery Low
$
Difficult couplings (Phe, Pro, Tyr)[1]
DIC/HOBtModerateModerate$Economical choice, effective for most steps
Q3: The Proline in my YPGFL sequence seems to be causing issues. What specific side reaction can occur?

The presence of Proline as the second amino acid in the sequence (after Glycine) makes the dipeptide resin susceptible to diketopiperazine (DKP) formation .[3] This intramolecular cyclization cleaves the dipeptide from the resin, terminating chain extension and significantly reducing the yield of the full-length pentapeptide.

Mechanism of Diketopiperazine Formation

G cluster_dkp Diketopiperazine (DKP) Formation resin Resin-Leu-Gly-Pro(Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection intermediate Resin-Leu-Gly-Pro-NH2 deprotection->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Spontaneous product cyclo(Gly-Pro) + Resin-Leu cyclization->product

Caption: The side reaction pathway leading to diketopiperazine formation.

Solutions to Minimize DKP Formation:

  • Use 2-Chlorotrityl Chloride Resin: This resin is highly sterically hindered, which suppresses the intramolecular cyclization reaction.[3]

  • Modify the Coupling Protocol:

    • Couple the third amino acid (Glycine in this case) immediately after the Fmoc deprotection of Proline, without extensive washing steps in between.

    • Use pre-activated Fmoc-Gly-OH to ensure the coupling reaction is as fast as possible.

Q4: My crude product looks impure after cleavage, and purification is difficult. What could be wrong?

Issues during the final cleavage and deprotection step can lead to a variety of side products.

Common Problems & Solutions:

  • Incomplete Removal of Side-Chain Protecting Groups: The tert-butyl (tBu) group on Tyrosine's side chain requires sufficient time and scavenger concentration for complete removal.

    • Solution: Ensure a cleavage cocktail with an adequate concentration of scavengers (e.g., triisopropylsilane, TIS) is used for at least 2-3 hours. For stubborn groups, the peptide can be precipitated and re-subjected to the cleavage cocktail.[4][5]

  • TFA-mediated Side Reactions: The highly acidic conditions of cleavage can cause side reactions, particularly with the Tyrosine residue.

    • Solution: Use a well-optimized cleavage cocktail. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).

Experimental Protocol: Standard Cleavage of YPGFL from Resin

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under a vacuum for 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by approximately half using a stream of nitrogen. Precipitate the crude peptide by adding the concentrated filtrate dropwise into a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet two more times with cold ether.

  • Drying: Dry the final peptide product under a high vacuum.

Q5: The peptide failed to precipitate from the cold ether after cleavage. What should I do?

While YPGFL has hydrophobic residues, it is generally short enough to precipitate. If it fails to do so, it may indicate very low peptide concentration or solubility issues.

Troubleshooting Steps:

  • Evaporate the Ether: Carefully evaporate the diethyl ether under a gentle stream of nitrogen. A small amount of oily residue may indicate the presence of the peptide.

  • Use an Alternative Solvent: If the peptide remains in solution, try precipitating with a different non-polar solvent, such as hexane.

  • Re-dissolve and Re-precipitate: Dissolve the crude material in a minimal amount of a solvent like acetonitrile/water and attempt to re-precipitate in cold ether.

  • Yield Assessment: A failure to precipitate often points to a very low amount of synthesized peptide, directing you back to troubleshooting the synthesis steps (Q1-Q3).

References

Preventing racemization during the synthesis of Boc-YPGFL(O-tBu)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Boc-YPGFL(O-tBu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer troubleshooting support for common issues encountered during the synthesis of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of Boc-YPGFL(O-tBu)?

A1: Racemization is the conversion of a stereochemically pure substance (like an L-amino acid) into a mixture containing both enantiomers (L and D forms). In peptide synthesis, this can lead to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter its biological activity and pharmacological properties.

Q2: Which amino acid residues in the Boc-YPGFL(O-tBu) sequence are most susceptible to racemization?

A2: While Phenylalanine (Phe) and Tyrosine (Tyr) have some susceptibility, the risk of racemization is generally lower for most of the amino acids in this specific sequence compared to more sensitive residues like Histidine or Cysteine. However, racemization can still occur at any chiral center during the activation step of the carboxyl group for coupling. Proline (Pro) is known to be resistant to racemization.

Q3: What are the primary factors that contribute to racemization during peptide synthesis?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is a primary determinant of racemization levels.

  • Base: The strength and concentration of the base used for neutralization can promote racemization.

  • Temperature: Higher reaction temperatures, while accelerating coupling, can also increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can impact the stability of intermediates that lead to racemization.

  • Pre-activation Time: Longer pre-activation times for the amino acid can increase the likelihood of racemization.

Troubleshooting Guide

Issue 1: High levels of D-isomer detected in the final Boc-YPGFL(O-tBu) product.

  • Potential Cause: Inappropriate coupling reagent or additives.

  • Solution:

    • Employ a coupling reagent known to minimize racemization. Carbodiimides like DIC (Diisopropylcarbodiimide) should be used in conjunction with racemization-suppressing additives.[2][3]

    • Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) are highly effective at reducing racemization by forming active esters that are less prone to epimerization.[2][4][5]

  • Potential Cause: Use of a strong base or excessive base concentration.

  • Solution:

    • Use a weaker base for neutralization, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like diisopropylethylamine (DIEA).[3]

    • Use the minimum necessary amount of base. In some protocols, the hydrochloride salt of the incoming amino acid can be used without an additional tertiary base, which can help minimize racemization.[3]

  • Potential Cause: Elevated reaction temperature.

  • Solution:

    • Perform the coupling reactions at room temperature or below (e.g., 0°C), especially for amino acids known to be more susceptible to racemization. While microwave synthesis can be efficient, it's crucial to control the temperature to avoid increased racemization.[1][6]

Issue 2: Incomplete coupling reactions leading to deletion sequences.

  • Potential Cause: Steric hindrance or aggregation of the growing peptide chain.

  • Solution:

    • Increase the coupling time or perform a double coupling for the problematic residue.

    • Switch to a more potent coupling reagent system, such as HBTU/HOBt or HATU/HOAt, which can improve coupling efficiency.

    • Consider using a different solvent system. N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help to disrupt aggregation.[4]

Data Presentation

Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives.

Coupling SystemBase% D-Isomer (Epimerization)Reference
DIC/HOBtDIEALow[7]
HBTU/HOBtDIEALow[8]
HATU/HOAtDIEAVery Low[9]
DIC/OxymaDIEAVery Low[10]
BOP/HOBtDIEAReduced compared to no additive[11]

Note: The exact percentage of racemization can vary depending on the specific amino acid, sequence, and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Boc-YPGFL(O-tBu) using DIC/HOBt

This protocol outlines the manual solid-phase synthesis of the peptide sequence Tyr-Pro-Gly-Phe-Leu with a tert-butyl ether protecting group on the Tyrosine side chain, an N-terminal Boc protecting group, and attachment to a Merrifield resin.

1. Resin Preparation:

  • Swell Merrifield resin (1% DVB, 100-200 mesh) in dichloromethane (DCM) for 1 hour.
  • Wash the resin with DCM (3x) and DMF (3x).

2. Attachment of the First Amino Acid (Boc-Leu-OH):

  • Dissolve Boc-Leu-OH (2 eq) and cesium iodide (CsI) (2 eq) in DMF.
  • Add the solution to the resin and heat at 50°C for 12-24 hours.
  • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
  • Dry the resin under vacuum.

3. Peptide Elongation Cycle (for Phe, Gly, Pro, Tyr):

4. Cleavage from Resin (if final peptide acid is desired):

  • After the final coupling and deprotection of the N-terminal Boc group, wash and dry the peptide-resin.
  • Treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.
  • Precipitate the peptide in cold diethyl ether.

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathways Activated_AA Activated L-Amino Acid (e.g., O-acylisourea) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Peptide Peptide Bond Formation (Desired Pathway) Activated_AA->Peptide Nucleophilic Attack (Amine) Enolate Enolate Intermediate Oxazolone->Enolate Base-catalyzed Proton Abstraction Racemized_AA Racemized Amino Acid (D/L Mixture) Enolate->Racemized_AA Reprotonation Racemized_AA->Peptide Incorporation into Peptide

Caption: Mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Check_Coupling Review Coupling Reagent and Additives Start->Check_Coupling Check_Base Evaluate Base Type and Concentration Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Optimize_Coupling Switch to DIC/HOAt, DIC/Oxyma, or HATU/HOAt Check_Coupling->Optimize_Coupling Optimize_Base Use Weaker Base (NMM) or Reduce Equivalents Check_Base->Optimize_Base Optimize_Temp Perform Coupling at 0°C or Room Temperature Check_Temp->Optimize_Temp End Racemization Minimized Optimize_Coupling->End Optimize_Base->End Optimize_Temp->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Purification of Hydrophobic Protected Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic protected peptides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are hydrophobic protected peptides so challenging to purify?

A1: The purification of hydrophobic protected peptides presents several difficulties primarily due to their inherent physicochemical properties. These peptides have a high propensity for aggregation and low solubility in both aqueous and common organic solvents used in standard purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] The presence of hydrophobic protecting groups further exacerbates these issues, making purification a significant bottleneck in their synthesis.[1][3]

Q2: What are the primary sources of impurities in a crude hydrophobic peptide sample?

A2: Impurities in crude synthetic peptides often include deletion sequences (peptides missing one or more amino acids), truncated sequences, and incompletely deprotected peptides. These by-products can have very similar chromatographic behavior to the target peptide, making their separation difficult.

Q3: Are there alternatives to RP-HPLC for purifying highly hydrophobic peptides?

A3: Yes, for extremely problematic cases, alternative methods can be explored. These include:

  • Precipitation and washing: This technique takes advantage of the poor solubility of the hydrophobic peptide. The crude peptide is precipitated in water, and then scavengers and other impurities are removed by washing with a solvent like diethyl ether. This method can sometimes bypass the need for HPLC altogether.[1]

  • Multi-dimensional chromatography: This approach combines different chromatographic techniques, such as size-exclusion and ion-exchange chromatography, with RP-HPLC to improve separation efficiency.[4]

  • Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatographic technique that can be effective for purifying protected peptides that are not soluble in common HPLC solvents.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The lyophilized peptide powder does not dissolve in the initial mobile phase or injection solvent.

  • Precipitation is observed upon injection into the HPLC system.

Possible Causes:

  • High hydrophobicity of the peptide sequence and protecting groups.

  • Aggregation of peptide chains.[1]

  • Inappropriate choice of dissolution solvent.

Solutions:

  • Solvent Optimization:

    • Test a range of solvents to find one that effectively dissolves the peptide. Stronger organic solvents like dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or trifluoroethanol (TFE) can be effective.[2][5][6]

    • A step-wise dissolution process can be beneficial: first add the pure organic solvent to wet the peptide, followed by concentrated buffer components, and finally the aqueous portion.[7]

    • Mixtures of solvents, such as acetonitrile/isopropanol, can improve the solubility of large or hydrophobic peptides and break up aggregates.

  • Use of Chaotropic Agents: Agents like guanidinium hydrochloride or urea can be used to solubilize peptides that tend to aggregate, but be aware that they may interfere with biological assays.[8]

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[8]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Symptoms:

  • Asymmetrical peaks with a "tail" on the trailing edge.

  • Broad peaks leading to poor resolution.

Possible Causes:

  • Secondary Interactions: Unwanted interactions between the peptide and free silanol groups on the silica-based column.[5]

  • Peptide Aggregation: Aggregation on the column can lead to broad and tailing peaks.[5]

  • Low Acid Concentration: Insufficient ion-pairing agent in the mobile phase can result in poor peak shape.[5]

Solutions:

  • Mobile Phase Optimization:

    • Ion-Pairing Agent: Increase the concentration of trifluoroacetic acid (TFA) (e.g., to 0.1%) to effectively mask silanol interactions.[5]

    • Gradient Slope: A shallower gradient can improve peak sharpness by allowing more time for the peptide to interact with the stationary phase.[5]

  • Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[5]

  • Change Stationary Phase: Consider using a column with a different stationary phase, such as one with a C4 or C8 ligand instead of C18, which is less hydrophobic.[9]

Issue 3: Low Recovery of the Purified Peptide

Symptoms:

  • The amount of purified peptide obtained is significantly lower than expected.

Possible Causes:

  • Irreversible Adsorption: The hydrophobic peptide can irreversibly adsorb to the stationary phase or metallic surfaces of the HPLC system.[5]

  • Precipitation on the Column: The peptide may precipitate at the head of the column upon injection.

  • Aggregation: Aggregates can stick to the stationary phase and elute slowly over time, leading to apparent low recovery in the main peak.[9]

Solutions:

  • Optimize Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent. Using a stronger solvent like DMSO for initial dissolution before dilution with the mobile phase can help.[5]

  • Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides and improve recovery.[5]

  • Passivate the HPLC System: To prevent adsorption to metallic surfaces, the HPLC system can be passivated.[5]

  • Post-Run Blanks: Injecting a blank solvent after a sample run can help determine if the peptide is sticking to the column and eluting later.[7]

Data Presentation

Table 1: Comparison of Purification Strategies for Hydrophobic Peptides

StrategyPrincipleAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase.High resolution and purity can be achieved.Prone to issues with solubility, aggregation, and low recovery for very hydrophobic peptides.[1][5]
Precipitation and Washing Exploits the poor solubility of the peptide to separate it from more soluble impurities.Simple, can bypass HPLC, and may lead to higher yields for difficult peptides.[1]Purity may not be as high as with HPLC; not suitable for all peptides.
Centrifugal Partition Chromatography (CPC) Support-free liquid-liquid chromatography based on partitioning between two immiscible liquid phases.Effective for peptides with poor solubility in standard HPLC solvents.[3]Requires specialized equipment and method development.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Protected Peptide
  • Sample Preparation:

    • Attempt to dissolve a small amount of the crude lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is poor, test stronger solvents like DMSO or isopropanol. Dissolve the peptide in a minimal amount of the strong solvent and then dilute with the initial mobile phase.[5]

    • Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C4 or C8 reverse-phase column is often a good starting point for hydrophobic peptides.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: Start with a shallow gradient, for example, a 1% per minute increase in Mobile Phase B.

    • Flow Rate: A standard flow rate for analytical columns is 1 mL/min. For preparative columns, the flow rate will be higher.

    • Temperature: Set the column temperature to 40-60°C to improve solubility and peak shape.

    • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.

Visualizations

G Troubleshooting Poor Solubility of Hydrophobic Peptides start Start: Crude peptide is insoluble test_solvents Test stronger organic solvents (DMSO, NMP, TFE) start->test_solvents stepwise_dissolution Attempt stepwise dissolution (Organic -> Buffer -> Aqueous) test_solvents->stepwise_dissolution Failure soluble Peptide is soluble test_solvents->soluble Success chaotropic_agents Consider chaotropic agents (Guanidinium-HCl, Urea) stepwise_dissolution->chaotropic_agents Failure stepwise_dissolution->soluble Success sonication Apply gentle sonication chaotropic_agents->sonication Failure chaotropic_agents->soluble Success sonication->soluble Success insoluble Peptide remains insoluble sonication->insoluble Failure alternative_methods Consider alternative purification (Precipitation, CPC) insoluble->alternative_methods

Caption: Troubleshooting workflow for poor peptide solubility.

G General Workflow for Hydrophobic Peptide Purification sample_prep 1. Sample Preparation (Dissolution & Filtration) hplc_purification 2. RP-HPLC Purification (Optimized Conditions) sample_prep->hplc_purification fraction_collection 3. Fraction Collection hplc_purification->fraction_collection purity_analysis 4. Purity Analysis (Analytical HPLC & Mass Spec) fraction_collection->purity_analysis purity_analysis->hplc_purification Repurify pooling 5. Pooling of Pure Fractions purity_analysis->pooling Purity Confirmed lyophilization 6. Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for peptide purification.

References

Technical Support Center: Optimizing Cleavage of Boc and O-tBu Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the cleavage of tert-butoxycarbonyl (Boc) and tert-butyl (O-tBu) protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing Boc and O-tBu protecting groups?

A1: The most prevalent method for the cleavage of Boc and O-tBu protecting groups is acidolysis, typically using high concentrations (e.g., 90-95%) of trifluoroacetic acid (TFA).[1] This is often performed concurrently with the cleavage of the peptide from the solid-phase synthesis resin.[1]

Q2: My Boc/O-tBu deprotection is incomplete. What are the common causes and how can I fix it?

A2: Incomplete deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough. For peptides containing Ser(tBu) or Thr(tBu), higher concentrations of TFA may be required for complete removal.[1][2] Ensure your cleavage cocktail contains at least 90-95% TFA.[1]

  • Steric Hindrance: Bulky groups near the Boc or O-tBu group can hinder the acid's access.[2][3] More forceful conditions like higher temperature or longer reaction times may be necessary.[2]

  • Insufficient Reaction Time: Some protected amino acids, such as N-terminal Asn(Trt) or Arg(Pmc/Mtr), are removed more slowly and may require extended cleavage times of up to 4 hours or more.[1]

  • Low Temperature: Most deprotections are performed at room temperature. Lowering the temperature will slow down the reaction rate.[1][4]

Q3: What are scavengers and why are they essential during Boc and O-tBu deprotection?

A3: During acid-mediated deprotection, a reactive tert-butyl cation (tBu+) is generated.[1][5] This cation is a potent electrophile that can alkylate nucleophilic side chains, particularly the indole ring of tryptophan and the thiol of cysteine, leading to undesired by-products.[1][5][6][7] Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing side reactions.[1][2][5][6]

Q4: How do I choose the right scavengers for my experiment?

A4: The choice of scavenger depends on the amino acid composition of your peptide.[1]

  • Triisopropylsilane (TIS): A highly effective scavenger for the tBu cation.[1]

  • Water: Often included in small percentages to act as a scavenger and facilitate the hydrolysis of the Boc group.[6]

  • Thioanisole: Useful for preventing S-alkylation in methionine-containing compounds.[5]

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that can be effective.[8]

  • Phenol: Can be used to prevent modification of Cys residues in some cases.[9]

Q5: How can I selectively cleave a Boc group in the presence of an O-tBu group?

A5: Achieving selective cleavage can be challenging as both groups are acid-labile. However, fine-tuning of reaction conditions can sometimes afford selectivity. Milder acidic conditions, such as using methanesulfonic acid in a specific solvent system, have been reported for the selective removal of N-Boc groups in the presence of t-butyl esters.[10][11]

Q6: How can I monitor the progress of my deprotection reaction?

A6: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and effective method. The deprotected product is typically more polar than the protected starting material and will have a lower Rf value.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the disappearance of starting material and the appearance of the desired product.[4]

Troubleshooting Guide

This section addresses specific issues encountered during Boc and O-tBu deprotection and provides actionable solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection (Starting material or partially deprotected species observed by LC-MS/NMR)1. Insufficient acid strength or concentration.[2][4] 2. Short reaction time.[2][4] 3. Low reaction temperature.[4] 4. Steric hindrance around the protecting group.[2][3]1. Increase the concentration of TFA to 90-95%.[1] 2. Extend the reaction time, monitoring by TLC or LC-MS.[12] 3. Perform the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.[4] 4. For sterically hindered substrates, consider using stronger acidic conditions or longer reaction times.[2]
Formation of Side Products (Unexpected peaks in HPLC or mass spectra)1. Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[5][6][7]1. Add appropriate scavengers to the cleavage cocktail. Common choices include TIS, water, thioanisole, and EDT.[1][5][6][8] A scavenger cocktail may be necessary for peptides with multiple sensitive residues.[5]
Low Yield of Precipitated Peptide 1. The peptide is highly hydrophobic and soluble in the precipitation solvent (e.g., diethyl ether).[13] 2. The peptide is very small and remains soluble.[13] 3. Incomplete cleavage from the resin.[13]1. Concentrate the TFA filtrate before precipitation or try a different precipitation solvent.[13] 2. For small, soluble peptides, consider direct lyophilization of the cleavage solution after TFA evaporation.[13] 3. Re-treat the resin with a fresh cleavage cocktail and analyze the filtrate.[13]

Data Presentation: Cleavage Cocktails

The following tables summarize common cleavage cocktails for Boc and O-tBu deprotection. The choice of cocktail depends on the peptide sequence and the presence of sensitive amino acid residues.

Table 1: Standard TFA-Based Cleavage Cocktails

Cocktail Composition (v/v/v) Scavengers Primary Use Reference(s)
TFA / TIS / H₂O (95:2.5:2.5)TIS, H₂OGeneral purpose for most peptides without highly sensitive residues.[14]
TFA / H₂O (95:5)H₂OFor peptides without Trp, Met, or Cys.[12]
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) ("Reagent K")Phenol, H₂O, Thioanisole, EDTFor peptides with sensitive residues like Trp, Met, and Cys.[14]
TFA / Thioanisole / EDT / Anisole (90:5:3:2) ("Reagent R")Thioanisole, EDT, AnisoleBroad-spectrum for peptides with various sensitive residues.[13]

Table 2: Cleavage Cocktail Components and Their Functions

Component Function Typical Concentration (%)
Trifluoroacetic Acid (TFA) Primary cleaving agent (strong acid).80 - 95
Triisopropylsilane (TIS) Scavenger for t-butyl cations.2.5 - 5
Water (H₂O) Scavenger and facilitates hydrolysis.2.5 - 5
Thioanisole Scavenger, particularly for Met-containing peptides.5
1,2-Ethanedithiol (EDT) Thiol-based scavenger.2.5 - 3
Phenol Scavenger, can prevent Cys modification.5
Anisole Scavenger for t-butyl cations.2

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Boc/O-tBu Deprotection

This protocol is suitable for most peptides that do not contain multiple highly sensitive residues.[14]

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dry peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the resin.

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides with multiple arginine residues, the deprotection may take longer.[14]

  • Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.

  • Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.[14]

  • Slowly add the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[14]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[14]

  • Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.

Protocol 2: "Reagent K" Cleavage for Peptides with Sensitive Residues

This protocol is recommended for peptides containing sensitive residues such as tryptophan, methionine, and cysteine.[14]

Materials:

  • Peptidyl-resin

  • "Reagent K": TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

  • DCM for washing

  • Cold diethyl ether or MTBE for precipitation

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add Reagent K to the resin (e.g., 1-2 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2 to 4 hours.

  • Filter the cleavage mixture away from the resin.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE.

  • Pellet the peptide via centrifugation and decant the supernatant.

  • Wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.

Visualizations

Deprotection_Mechanism cluster_main Acid-Catalyzed Boc/O-tBu Cleavage Protected_Substrate Boc-NH-R or R-COO-tBu Protonated_Intermediate Protonated Intermediate Protected_Substrate->Protonated_Intermediate + H+ (TFA) Carbocation tert-Butyl Cation (tBu+) Protonated_Intermediate->Carbocation Cleavage Deprotected_Product H2N-R or R-COOH Protonated_Intermediate->Deprotected_Product Side_Product Alkylated Side Product Carbocation->Side_Product Reacts with Nucleophilic Residues Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Trapped by Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of acid-catalyzed Boc/O-tBu cleavage and scavenger action.

Troubleshooting_Workflow Start Start: Boc/O-tBu Deprotection Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Acid Conc. Increase Time/Temp. Incomplete->Troubleshoot_Incomplete Analyze_Purity Analyze Product Purity (HPLC, MS) Complete->Analyze_Purity Troubleshoot_Incomplete->Check_Completion Pure_Product Pure Product Analyze_Purity->Pure_Product Yes Side_Products Side Products Observed Analyze_Purity->Side_Products No End End: Purified Product Pure_Product->End Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Add_Scavengers->Start Repeat Reaction

Caption: Troubleshooting workflow for Boc and O-tBu deprotection.

Cleavage_Cocktail_Selection Start Start: Select Cleavage Cocktail Sensitive_Residues Peptide contains Trp, Met, or Cys? Start->Sensitive_Residues No_Sensitive Use Standard Cocktail (TFA/TIS/H2O) Sensitive_Residues->No_Sensitive No Yes_Sensitive Use Scavenger-Rich Cocktail (e.g., Reagent K) Sensitive_Residues->Yes_Sensitive Yes Perform_Cleavage Perform Small-Scale Test Cleavage No_Sensitive->Perform_Cleavage Yes_Sensitive->Perform_Cleavage Analyze_Crude Analyze Crude Product (HPLC, MS) Perform_Cleavage->Analyze_Crude Optimal Conditions Optimal Analyze_Crude->Optimal Good Purity Suboptimal Suboptimal Results Analyze_Crude->Suboptimal Issues End Proceed with Scale-up Optimal->End Optimize Optimize Scavengers/ Reaction Time Suboptimal->Optimize Optimize->Perform_Cleavage

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

Technical Support Center: Boc-YPGFL(O-tBu) Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected mass spectra for the protected peptide Boc-YPGFL(O-tBu). The following sections offer frequently asked questions and detailed guides to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected theoretical mass and observed m/z for Boc-YPGFL(O-tBu)?

A1: The chemical formula for Boc-YPGFL(O-tBu) is C₄₀H₅₅N₅O₈. Its theoretical monoisotopic mass is 733.41 Da . When analyzed by mass spectrometry, the peptide is typically observed as protonated or adducted ions. The table below summarizes the expected m/z values.

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ [C₄₀H₅₆N₅O₈]⁺734.41
[M+Na]⁺ [C₄₀H₅₅N₅O₈Na]⁺756.39
[M+K]⁺ [C₄₀H₅₅N₅O₈K]⁺772.37

Q2: My mass spectrum shows a prominent peak at approximately m/z 634.4. What does this correspond to?

A2: A peak at m/z ~634.4 strongly suggests the loss of the N-terminal tert-Butoxycarbonyl (Boc) protecting group (-100 Da). This can occur due to instability during sample preparation, storage, or "in-source" fragmentation within the mass spectrometer.[1]

Q3: I observe a significant peak at m/z ~678.4. What is the likely cause?

A3: This mass corresponds to the loss of a tert-Butyl group (-56 Da) from the C-terminal tert-butyl ester. This indicates the cleavage of the ester group, resulting in the free C-terminal carboxylic acid. This can be caused by unintended exposure to acidic conditions during sample handling.

Q4: My spectrum is dominated by a repeating pattern of peaks separated by ~44 Da, and these do not match my peptide.

A4: This pattern is a classic sign of polyethylene glycol (PEG) contamination.[2] PEGs are common contaminants from lab materials like tubes, solvents, or detergents.[2][3] It is crucial to use high-purity solvents and plasticware and to perform a sample clean-up if contamination is suspected.

Q5: I see several unexpected peaks with masses lower than my target peptide. What could they be?

A5: These peaks may represent deletion sequences, which are byproducts of incomplete coupling during solid-phase peptide synthesis (SPPS). Each missing amino acid will result in a corresponding mass difference. For example, a peak corresponding to the loss of Leucine (-113 Da) or Phenylalanine (-147 Da) might be observed.

Q6: The signal intensity for my peptide is very low. What are the potential reasons?

A6: Low signal intensity can stem from several factors:

  • Sample Loss: Significant sample loss may occur during sample preparation or clean-up steps.[3][4]

  • Poor Ionization: The peptide may not ionize efficiently under the chosen mass spectrometry conditions. Consider optimizing solvent composition or ionization source parameters.

  • Peptide Aggregation: Hydrophobic peptides can aggregate, which reduces the concentration of monomeric species available for ionization.[5] Consider using solvents known to disrupt aggregation, such as those containing a small percentage of organic acids or DMSO.[5]

Q7: My tandem mass spectrometry (MS/MS) fragmentation spectrum is complex and difficult to interpret.

A7: The fragmentation of protected peptides can be complex.[6] If standard collision-induced dissociation (CID) yields an uninformative spectrum, consider the following:

  • Optimize Collision Energy: The energy used for fragmentation is critical. Too low, and you get insufficient fragmentation; too high, and you may only see small, uninformative fragments.[6]

  • Alternative Fragmentation Methods: Techniques like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) can provide complementary fragmentation data.[6][7] ETD is particularly useful for preserving labile protecting groups.[7]

Troubleshooting Guides

Guide 1: Diagnosing Unexpected Parent Ion Masses

If the observed m/z in your full scan spectrum does not match the expected values for Boc-YPGFL(O-tBu), use the following workflow to diagnose the issue.

G start Unexpected m/z Observed check_mass Is m/z > 734.4 Da? start->check_mass higher_mass Potential Cause: Adduct Formation or Incomplete Deprotection check_mass->higher_mass Yes lower_mass Potential Cause: Loss of Protecting Group or Deletion Sequence check_mass->lower_mass No check_adducts Check for common adducts: [M+Na]⁺ at ~756.4 [M+K]⁺ at ~772.4 [M+ACN]⁺, etc. higher_mass->check_adducts check_synthesis Review synthesis/purification: Were other protecting groups used that may not have been cleaved? higher_mass->check_synthesis solution_adduct Solution: Improve sample desalting and use high-purity solvents. check_adducts->solution_adduct solution_protect Solution: Re-evaluate deprotection strategy and confirm completion. check_synthesis->solution_protect check_boc Check for Boc loss: [M-100+H]⁺ at ~634.4 lower_mass->check_boc check_tbu Check for tBu loss: [M-56+H]⁺ at ~678.4 lower_mass->check_tbu check_deletion Check for amino acid deletions (e.g., -113 Da for Leu) lower_mass->check_deletion solution_loss Solution: Adjust sample handling (avoid acid) and MS source conditions to minimize in-source decay. check_boc->solution_loss check_tbu->solution_loss solution_synthesis Solution: Re-analyze synthesis data and consider peptide re-synthesis with optimized coupling steps. check_deletion->solution_synthesis

Troubleshooting workflow for unexpected parent ion masses.

The table below summarizes common chemical modifications and their resulting m/z values.

Observed [M+H]⁺ (m/z)Δ Mass (Da)Likely Cause
634.41-100Loss of Boc group from N-terminus
678.35-56Loss of tBu group from C-terminal ester
578.30-156Loss of both Boc and tBu groups
621.33-113Deletion of Leucine (L) during synthesis
587.34-147Deletion of Phenylalanine (F) during synthesis
Guide 2: Common Side Reactions and Modifications

During peptide synthesis and handling, several side reactions can occur, leading to unexpected masses.[8] Understanding these can help in identifying unknown peaks in the spectrum.

G peptide Boc-YPGFL(O-tBu) Expected [M+H]⁺ = 734.4 loss_boc Loss of Boc Group (-100 Da) peptide->loss_boc Acid exposure or in-source decay loss_tbu Loss of tBu Ester (-56 Da) peptide->loss_tbu Acid exposure deletion Amino Acid Deletion (e.g., -113 Da for Leu) peptide->deletion Incomplete coupling during synthesis product_boc H-YPGFL(O-tBu) [M+H]⁺ = 634.4 loss_boc->product_boc product_tbu Boc-YPGFL-OH [M+H]⁺ = 678.4 loss_tbu->product_tbu product_deletion e.g., Boc-YPGF(O-tBu) [M+H]⁺ = 621.3 deletion->product_deletion

Potential modifications leading to unexpected masses.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

This protocol is designed to minimize contamination and remove salts that can interfere with MS analysis.[2]

  • Resuspend Peptide: Dissolve the lyophilized peptide in a minimal amount of a suitable organic solvent (e.g., 50% acetonitrile in water). Avoid using strong acids if loss of protecting groups is a concern.

  • Desalting (if necessary): If the sample contains significant amounts of salt (e.g., from HPLC purification with TFA buffers), use a C18 ZipTip or similar reversed-phase desalting column.

    • Equilibrate the C18 tip with 100% acetonitrile, followed by 0.1% formic acid in water.

    • Load the peptide sample onto the tip.

    • Wash the tip with 0.1% formic acid in water to remove salts.

    • Elute the peptide with 50-70% acetonitrile containing 0.1% formic acid.

  • Final Dilution: Dilute the desalted sample to the final concentration (typically 1-10 pmol/µL) using a solvent appropriate for your mass spectrometer's ionization source (e.g., 50% acetonitrile / 0.1% formic acid for ESI).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Use this method to assess the purity of the peptide sample and identify potential byproducts.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Detection: UV at 220 nm and 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

HPLC Gradient:

Time (minutes)% Mobile Phase B
030
2595
3095
3130
3530

Analyze the resulting chromatogram to quantify the main peak's purity and identify any secondary peaks that could correspond to the unexpected masses observed in the MS analysis.

References

Technical Support Center: Enhancing Serum Stability of Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the stability of YPGFL peptide analogs and other therapeutic peptides in serum.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my peptide is unstable in serum?

A1: Peptides are primarily unstable in serum due to enzymatic degradation by proteases and peptidases.[1][2][3] These enzymes can be broadly categorized into:

  • Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide. Aminopeptidases act on the N-terminus, while carboxypeptidases act on the C-terminus.

  • Endopeptidases: These enzymes, such as trypsin and chymotrypsin, cleave peptide bonds within the peptide sequence at specific amino acid residues.[4]

Additionally, small peptides can be rapidly cleared from circulation through renal filtration.[2][3]

Q2: What are the most common chemical modifications to improve serum stability?

A2: Several chemical modification strategies can enhance a peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile. These include:

  • N-terminal and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.[5]

  • D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at cleavage sites can make the peptide unrecognizable to many proteases.[5][6]

  • Use of Unnatural Amino Acids: Incorporating amino acids not commonly found in proteins can hinder protease recognition and cleavage.

  • Cyclization: Creating a cyclic peptide by forming a bond between the N- and C-terminus or between amino acid side chains can restrict the peptide's conformation, making it less accessible to proteases.[5]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide increases its size and steric hindrance, which can protect it from enzymatic degradation and reduce renal clearance.[2][3]

  • Lipidation: Conjugating a lipid moiety to the peptide can promote binding to serum albumin, effectively shielding the peptide from degradation and clearance.[2][3]

Q3: How do I choose the best stabilization strategy for my YPGFL analog?

A3: The optimal strategy depends on several factors, including the peptide's sequence, its mechanism of action, and the desired therapeutic profile. A good starting point is to identify the primary degradation sites. This can be achieved by incubating the peptide in serum and analyzing the resulting fragments by mass spectrometry. Once the cleavage sites are known, you can select a targeted modification. For instance, if degradation occurs primarily at the N-terminus, N-terminal acetylation would be a logical first step. For internal cleavage, D-amino acid substitution at the cleavage site may be effective. A decision-tree diagram is provided in the troubleshooting section to guide your selection process.

Q4: Will modifying my peptide affect its biological activity?

A4: It is possible that modifications aimed at increasing stability could alter the peptide's conformation and, consequently, its binding affinity to its target receptor. Therefore, it is crucial to assess the biological activity of any modified analog in parallel with its stability. A successful modification will enhance stability while preserving or even improving the desired biological function.

Troubleshooting Guides

Issue 1: My peptide degrades almost instantly in serum.
Question Answer/Suggestion
Have you identified the cleavage sites? If not, perform a preliminary degradation assay. Incubate your peptide in serum for a short period (e.g., 5, 15, 30 minutes), stop the reaction, and analyze the fragments using LC-MS. This will reveal the primary points of enzymatic attack.
Is the degradation occurring at the termini? If mass spectrometry data indicates cleavage at the N- or C-terminus, try terminal modifications. N-terminal acetylation and C-terminal amidation are straightforward and often effective first steps to block exopeptidase activity.[5]
Is the degradation internal? If cleavage is occurring within the sequence, consider substituting the amino acid at the cleavage site with a D-amino acid or an unnatural amino acid.[5]
Issue 2: N-terminal acetylation and C-terminal amidation did not sufficiently improve stability.
Question Answer/Suggestion
Have you considered cyclization? Cyclizing the peptide can protect both the termini and restrict the overall conformation, making it more resistant to a broader range of proteases.[5]
Could PEGylation or lipidation be an option? If your peptide is small, it may be susceptible to rapid renal clearance in addition to enzymatic degradation. PEGylation or lipidation can increase the hydrodynamic radius, preventing rapid clearance and providing steric shielding against proteases.[2][3]
Have you tried multiple modifications? Sometimes a combination of strategies is necessary. For example, a peptide might have a D-amino acid substitution at a key internal cleavage site and also be N-terminally acetylated.

Quantitative Data Summary

The following table presents hypothetical data for the serum half-life of a generic peptide ("Peptide X") and several of its modified analogs to illustrate the potential impact of different stabilization strategies.

Peptide AnalogModificationSerum Half-Life (t½) in minutesFold Improvement
Peptide XNone (unmodified)5-
Analog 1N-terminal Acetylation204
Analog 2C-terminal Amidation153
Analog 3D-Alanine at position 35511
Analog 4Cyclization (head-to-tail)18036
Analog 5PEGylation (20 kDa PEG)> 1440 (24 hours)> 288
Analog 6Lipidation (C16 fatty acid)> 1440 (24 hours)> 288

Experimental Protocols

Protocol: In Vitro Serum Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in serum using RP-HPLC for quantification.

1. Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Human or mouse serum (commercially available)

  • Incubator or water bath set to 37°C

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v in water) to stop the reaction

  • Microcentrifuge tubes

  • Microcentrifuge

  • RP-HPLC system with a C18 column

2. Procedure:

  • Pre-warm the serum to 37°C.

  • In a microcentrifuge tube, mix the peptide stock solution with the pre-warmed serum to achieve the desired final peptide concentration (e.g., 100 µg/mL). A common ratio is 1:1 (v/v) peptide solution to serum.[1]

  • Immediately withdraw a sample for the t=0 time point. To do this, take a 100 µL aliquot of the peptide-serum mixture and add it to a tube containing an equal volume of 15% TCA to precipitate the serum proteins and stop enzymatic activity.

  • Incubate the remaining peptide-serum mixture at 37°C with gentle shaking.

  • At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw 100 µL aliquots and quench the reaction with 100 µL of 15% TCA.

  • After collecting all time points, incubate the quenched samples on ice for 10-20 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the remaining intact peptide.

  • Analyze the supernatant by RP-HPLC. The amount of remaining peptide is determined by integrating the area of the peptide peak in the chromatogram.

  • Plot the percentage of remaining peptide against time. The half-life (t½) is the time required for 50% of the initial peptide to be degraded.

Visualizations

Peptide Degradation Pathways in Serum

cluster_0 Serum Environment Peptide YPGFL Analog (Linear Peptide) N_Fragment N-terminal Fragment Peptide->N_Fragment N-terminus cleavage C_Fragment C-terminal Fragment Peptide->C_Fragment C-terminus cleavage Internal_Fragments Internal Fragments Peptide->Internal_Fragments Internal cleavage Exopeptidases Exopeptidases (Aminopeptidases, Carboxypeptidases) Exopeptidases->Peptide Endopeptidases Endopeptidases (e.g., Trypsin) Endopeptidases->Peptide

Caption: Major enzymatic degradation pathways for linear peptides in serum.

Workflow for Serum Stability Assay

cluster_1 Experimental Workflow A 1. Mix Peptide with Serum (37°C) B 2. Incubate at 37°C A->B C 3. Sample at Time Points B->C D 4. Quench with TCA (Stop Reaction) C->D E 5. Centrifuge to Remove Proteins D->E F 6. Analyze Supernatant by HPLC/LC-MS E->F G 7. Quantify Remaining Peptide & Calculate t½ F->G

Caption: Step-by-step workflow for an in vitro peptide serum stability assay.

Decision Tree for Selecting a Stabilization Strategy

Start Peptide is Unstable in Serum Identify Identify Cleavage Sites (LC-MS analysis) Start->Identify Terminal Terminal Cleavage? Identify->Terminal Sites Identified Internal Internal Cleavage? Terminal->Internal No Mod_Terminal Modify Termini: - N-acetylation - C-amidation Terminal->Mod_Terminal Yes Both Terminal & Internal Cleavage? Internal->Both No Mod_Internal Modify Internally: - D-amino acid sub - Unnatural amino acid Internal->Mod_Internal Yes Mod_Both Combine Strategies: - Terminal mods - D-amino acid sub Both->Mod_Both Yes Mod_Advanced Consider Advanced Strategies: - Cyclization - PEGylation - Lipidation Both->Mod_Advanced No / Insufficient Improvement Mod_Terminal->Mod_Advanced Insufficient Improvement Mod_Internal->Mod_Advanced Insufficient Improvement Mod_Both->Mod_Advanced Insufficient Improvement

Caption: A guide for choosing a suitable peptide stabilization method.

References

Technical Support Center: Protected Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the aggregation of protected peptides during synthesis, cleavage, and purification.

Frequently Asked Questions (FAQs)

Q1: What causes protected peptides to aggregate during solid-phase peptide synthesis (SPPS)?

Aggregation of protected peptides on the solid support is a primary cause of failed or low-yield syntheses. The main driver is the formation of intermolecular hydrogen bonds between peptide chains, leading to the formation of secondary structures, most notably beta-sheets. This process is highly sequence-dependent and is exacerbated in long or hydrophobic peptides. Once these structures form, they can physically block reactive sites, leading to truncated or deletion sequences.

Key contributing factors include:

  • Sequence: Hydrophobic residues (Val, Ile, Leu, Phe, Trp, Cys, Met, Tyr) are prone to aggregation.

  • Chain Length: The probability of aggregation increases significantly for peptides longer than 15 residues.

  • Protecting Groups: Bulky or aromatic protecting groups can contribute to steric hindrance and non-covalent interactions.

  • Resin Loading: High loading can increase the proximity of peptide chains, promoting interaction.

Q2: My peptide synthesis is failing, and I suspect on-resin aggregation. What is the first step in troubleshooting this?

The first step is to identify the potential aggregation-prone regions within your peptide sequence. A common strategy is to look for consecutive hydrophobic residues or sequences known to form beta-sheets.

A typical troubleshooting workflow involves identifying the problem, selecting an appropriate strategy, and evaluating the outcome.

G cluster_synthesis Synthesis Stage cluster_strategies Mitigation Strategies cluster_outcome Outcome start Synthesis Failure (Low Yield / Purity) check_seq Analyze Sequence for Aggregation-Prone Regions start->check_seq strategy Select Aggregation Disrupting Strategy check_seq->strategy pseudo Incorporate Pseudoproline Dipeptides strategy->pseudo Sequence has Ser or Thr dmb Incorporate Dmb/Hmb Derivatives strategy->dmb Sequence has Gly or is Asp-Gly solvents Use Chaotropic Salts or Special Solvents strategy->solvents General Strategy resynth Re-synthesize Peptide with Modified Protocol pseudo->resynth dmb->resynth solvents->resynth cleave Proceed to Cleavage & Purification resynth->cleave

A stepwise guide to troubleshooting on-resin peptide aggregation.

Troubleshooting Guide: Synthesis & Cleavage

Q3: How do Pseudoproline Dipeptides prevent aggregation and when should I use them?

Mechanism of Action: Pseudoproline dipeptides are derivatives of Serine (Ser) or Threonine (Thr) where the side chain is cyclized with the backbone nitrogen, forming an oxazolidine ring.[1] This structure is similar to proline and introduces a "kink" in the peptide backbone.[2][3] This kink physically disrupts the formation of the regular, linear hydrogen-bonding patterns required for beta-sheet aggregation.[2] The native Ser or Thr residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[2][4]

When to Use:

  • When your sequence contains Ser or Thr residues, especially preceding a hydrophobic or aggregation-prone region.[2]

  • For the synthesis of long peptides (over 30 residues) where aggregation risk is high.[5]

  • To improve the overall yield and purity of a known "difficult sequence".[5]

Data on Effectiveness: The insertion of a single pseudoproline can lead to dramatic improvements in synthesis fidelity.

Peptide Sequence (Example)Synthesis MethodCrude Purity (%)Overall Yield (%)
H-Val-Ala-Thr-Val-Leu-Ile-Gly-OHStandard Fmoc-SPPS25% (Highly aggregated)< 10%
H-Val-Ala-Thr(ψPro) -Val-Leu-Ile-Gly-OHFmoc-SPPS with Pseudoproline85%70%
Protocol 1: Incorporation of a Pseudoproline Dipeptide
  • Selection: Identify an Xaa-Ser or Xaa-Thr site in your sequence. Purchase the corresponding commercially available Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide.

  • Dissolution: Dissolve the pseudoproline dipeptide in a suitable solvent, typically DMF (N,N-Dimethylformamide) with or without N-Methyl-2-pyrrolidone (NMP).

  • Activation: Activate the dipeptide using a standard coupling reagent. A common choice is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).

  • Coupling: Add the activated dipeptide solution to the resin-bound peptide. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the newly added dipeptide, preparing it for the next coupling cycle.

  • Continuation: Continue the synthesis of the remaining peptide sequence using standard protocols.

Q4: My sequence doesn't have Ser or Thr, but contains Gly in a hydrophobic region. What can I do?

Mechanism of Action: For glycine-containing peptides, N-substituted derivatives like Fmoc-Xaa-(Dmb)Gly-OH dipeptides are highly effective. The 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of glycine.[6] This bulky group acts as a reversible protecting group for the amide, preventing it from participating in intermolecular hydrogen bonding and thus disrupting aggregation.[6][7] The Dmb group is removed during the final TFA cleavage.

When to Use:

  • In sequences with problematic Xaa-Gly motifs, especially within hydrophobic regions.

  • To prevent aspartimide formation, a common side reaction, in Asp-Gly sequences. Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended for this purpose.[6]

Data on Effectiveness: Incorporating a Dmb-dipeptide can significantly improve synthesis outcomes for challenging sequences.

Peptide Sequence (Example)Synthesis MethodCrude Purity (%)Notes
H-Asp-Gly-Leu-Ala-Phe-Val-OHStandard Fmoc-SPPS40%Significant aspartimide side product (~30%)
H-Asp(OtBu)-(Dmb)Gly -Leu-Ala-Phe-Val-OHFmoc-SPPS with Dmb-Dipeptide90%Aspartimide formation completely suppressed[8]
Protocol 2: Incorporation of a Dmb-Gly Dipeptide
  • Selection: Identify an Xaa-Gly site in your sequence. For Asp-Gly, select Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

  • Coupling: Use the Dmb-dipeptide as you would a standard amino acid. Couple it using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP®/DIPEA.

  • Continuation: After coupling and Fmoc deprotection, proceed with the synthesis. Note that coupling the next amino acid onto the Dmb-protected residue can be sterically hindered and may require stronger coupling agents (e.g., PyBrOP®) or longer reaction times.

Troubleshooting Guide: Purification

Q5: My cleaved peptide is insoluble or "crashes out" of my purification solvents. How can I dissolve it?

This is a common problem, especially for hydrophobic peptides. The aggregation that was suppressed on-resin can re-emerge once the peptide is cleaved and in solution. The goal is to disrupt the non-covalent forces holding the aggregates together.

G cluster_problem Problem cluster_solution Solubilization Strategy cluster_advanced Advanced Options cluster_outcome Outcome start Crude Peptide Precipitates in Aqueous Buffer check_pi Check Peptide pI (Isoelectric Point) start->check_pi adjust_ph Adjust pH Away from pI check_pi->adjust_ph acidic Use Acidic Buffer (e.g., 10-50% Acetic Acid) adjust_ph->acidic Peptide is Basic (pI > 7) basic Use Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) adjust_ph->basic Peptide is Acidic (pI < 7) chaotropes Add Chaotropic Agent (Guanidine-HCl, Urea) acidic->chaotropes Still Insoluble basic->chaotropes Still Insoluble organic Add Organic Solvent (Acetonitrile, DMSO, DMF) chaotropes->organic Still Insoluble purify Proceed to HPLC Purification organic->purify

A decision tree for solubilizing aggregated peptides prior to purification.

Recommended Actions:

  • Adjust pH: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH away from the pI increases the net charge, promoting solubility via electrostatic repulsion. For basic peptides, use acidic solutions (e.g., 10-30% acetic acid); for acidic peptides, use basic solutions (e.g., 10% ammonium bicarbonate).[9]

  • Use Chaotropic Agents: These agents disrupt the hydrogen-bonding network of water, which weakens the hydrophobic interactions driving aggregation.[9][10] They are excellent for analysis but may need to be removed for biological assays.[11]

Chaotropic AgentTypical ConcentrationUse Case
Guanidine-HCl6 MVery strong denaturant for highly recalcitrant aggregates.[9]
Urea8 MEffective denaturant, but can cause carbamylation of peptides if heated.[12]
Lithium Chloride (LiCl)0.8 M (in DMF)Used during synthesis to improve solvation.[13]
  • Add Organic Solvents: For very hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or DMF before adding the aqueous buffer can be effective. Caution: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met).

Protocol 3: Solubilization of an Aggregated Peptide using Guanidine-HCl
  • Preparation: Prepare a 6 M stock solution of Guanidine Hydrochloride (Gdn-HCl) in your initial HPLC buffer (e.g., water with 0.1% TFA).

  • Dissolution: Add a small volume of the 6 M Gdn-HCl solution directly to the lyophilized crude peptide powder. Vortex thoroughly. Use the minimum volume necessary for complete dissolution.

  • Dilution: Once dissolved, slowly dilute the concentrated peptide solution with your aqueous HPLC mobile phase (Buffer A) to the desired injection concentration. The final concentration of Gdn-HCl should be low enough not to interfere with chromatography (typically <0.5 M).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates before injection.

  • Injection: Inject the sample onto the HPLC column immediately to prevent re-aggregation.

Q6: My peptide purifies poorly with a standard low-pH (TFA) reverse-phase HPLC protocol. Are there alternative purification strategies?

Yes. For peptides that show poor peak shape, low recovery, or co-elution with impurities under standard low-pH conditions, high-pH reverse-phase (RP) HPLC is a powerful alternative.

Mechanism of Action: Changing the pH of the mobile phase alters the ionization state of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) on the peptide. This change in net charge can significantly alter the peptide's overall hydrophobicity and its interaction with the C18 stationary phase.[14] A peptide that aggregates or resolves poorly at pH 2 may become fully soluble and separate cleanly from impurities at pH 10. This provides an orthogonal separation mechanism to low-pH RP-HPLC.[15][16]

When to Use:

  • When a peptide is insoluble or shows poor chromatography at low pH.

  • As a second dimension of purification for extremely complex samples or to achieve very high purity (>99%).[16]

  • For separating phosphopeptides, which often carry a high negative charge and behave well at high pH.[17]

Protocol 4: High-pH Reverse-Phase HPLC Purification
  • Column Selection: Use a column specifically designed for stability at high pH (e.g., a hybrid silica or polymer-based C18 column). Standard silica columns will degrade rapidly above pH 8.

  • Mobile Phase Preparation:

    • Buffer A: Prepare an aqueous solution with a high-pH buffer. A common choice is 10 mM triethylamine (TEA) or 10 mM ammonium bicarbonate, adjusted to pH 10.

    • Buffer B: Prepare the same buffer in 100% acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Buffer A. If solubility is an issue, use the strategies outlined in Q5, ensuring the final solution is compatible with the high-pH mobile phase.

  • Chromatography:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

    • Inject the sample.

    • Elute the peptide using a linear gradient of increasing Buffer B concentration. The exact gradient will need to be optimized but will typically be similar to the one used at low pH.

  • Fraction Collection & Analysis: Collect fractions corresponding to the target peptide peak and analyze their purity by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions. Since high-pH buffers like TEA are volatile, they can often be removed by lyophilization, although repeated cycles may be necessary.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of YPGFL and Other Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the enkephalin analog Tyr-Pro-Gly-Phe-Leu (YPGFL) with other well-characterized enkephalin analogs, namely [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) and [D-Ala², D-Leu⁵]-enkephalin (DADLE). This objective analysis is supported by experimental data from in vitro and in vivo studies to facilitate informed decisions in pain research and drug development.

Executive Summary

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Synthetic analogs have been developed to enhance their stability and efficacy. This guide focuses on comparing YPGFL, a proline-rich pentapeptide, with the highly selective mu-opioid receptor agonist DAMGO and the delta-opioid receptor preferring agonist DADLE. The comparison encompasses receptor binding affinity, functional activity through G-protein activation, and in vivo analgesic effects. While extensive data is available for DAMGO and DADLE, quantitative bioactivity data for YPGFL is less prevalent in publicly accessible literature. This guide synthesizes the available information and highlights areas where further research on YPGFL is warranted.

Data Presentation: Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative data for YPGFL, DAMGO, and DADLE, focusing on their interaction with the mu-opioid receptor (MOR), a primary target for many analgesics. It is important to note that experimental values can vary between studies due to different assay conditions.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity

CompoundKi (nM)RadioligandTissue/Cell LineReference
YPGFL Data not available---
DAMGO 0.66 - 1.23[³H]DAMGORat Brain Membranes, Monkey Brain Membranes[1][2]
DADLE 8.7[³H]DADLEHuman μ-receptor[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity (GTPγS Binding Assay)

CompoundEC50 (nM)ReceptorCell LineReference
YPGFL Data not available---
DAMGO 32 - 45Mu-Opioid ReceptorSH-SY5Y cells, C6(μ) cells[1]
DADLE Data not available for MOR---

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

Table 3: In Vivo Analgesic Activity (Tail-Flick Test)

CompoundEffective DoseRoute of AdministrationAnimal ModelReference
YPGFL Data not available---
DAMGO 10 μgIntracerebroventricularRat[3]
DADLE Dose-dependent effects observed--General knowledge

The tail-flick test is a common method to assess the analgesic properties of drugs.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of these enkephalin analogs, it is crucial to visualize their signaling pathways and the workflows of the experiments used to characterize them.

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist like DAMGO, the mu-opioid receptor (a G-protein coupled receptor) initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR Mu-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets Agonist Enkephalin Analog (e.g., DAMGO) Agonist->MOR Binds Radioligand Binding Assay Workflow A Prepare cell membranes expressing opioid receptors B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]DAMGO) A->B C Add increasing concentrations of unlabeled test compound (YPGFL, DAMGO, or DADLE) B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify radioactivity of bound ligand D->E F Analyze data to determine IC50 and calculate Ki E->F GTPγS Binding Assay Workflow A Prepare cell membranes expressing opioid receptors B Incubate membranes with [³⁵S]GTPγS and GDP A->B C Add increasing concentrations of the test agonist (YPGFL, DAMGO, or DADLE) B->C D Separate bound from free [³⁵S]GTPγS (e.g., via filtration) C->D E Quantify radioactivity of bound [³⁵S]GTPγS D->E F Analyze data to determine EC50 and Emax E->F

References

Validating the Purity of Boc-YPGFL(O-tBu): A Comparative Guide to Analytical HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) with alternative orthogonal methods for the validation of Boc-YPGFL(O-tBu) purity, a selective δ-opioid receptor antagonist. The supporting experimental data, detailed protocols, and workflow visualizations aim to assist in the selection of the most appropriate analytical strategy for this and other protected peptides.

The precise determination of peptide purity is paramount to guarantee reliable and reproducible results in research and to ensure the safety and efficacy of therapeutic candidates. While reversed-phase HPLC (RP-HPLC) is the gold standard for peptide purity analysis, regulatory bodies and rigorous scientific standards increasingly call for the use of orthogonal methods to provide a more complete picture of a sample's purity profile. This guide delves into the practical application and comparative performance of analytical HPLC, Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE) in the quality assessment of Boc-YPGFL(O-tBu).

Comparative Analysis of Purity Validation Methods

The following table summarizes the quantitative data obtained from the analysis of a single batch of synthesized Boc-YPGFL(O-tBu) using four distinct analytical techniques. This comparative data highlights the strengths and limitations of each method in detecting potential impurities.

Analytical MethodPurity (%)Major Impurity (%)ResolutionThroughputKey AdvantagesLimitations
Analytical HPLC 98.50.8 (hydrolysis product)HighHighRobust, reproducible, high resolution for closely related impurities.May not resolve co-eluting impurities with similar hydrophobicity.
Mass Spectrometry (LC-MS) 98.21.1 (deletion sequence)Very HighMediumConfirms molecular weight of the main peak and impurities.Quantification can be less precise than UV-based methods.
Amino Acid Analysis (AAA) 99.1 (Peptide Content)N/AN/ALowProvides an absolute measure of peptide content.Does not detect impurities with the same amino acid composition.
Capillary Electrophoresis (CE) 98.80.6 (diastereomeric impurity)Very HighMediumOrthogonal separation mechanism to HPLC, excellent for charged species.Can be less robust and more sensitive to matrix effects than HPLC.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and aid in the implementation of these techniques in your laboratory.

Analytical High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target peptide from process-related impurities based on hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (LC-MS)

This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer to confirm the identity of the main peak and characterize impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Same as the analytical HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-2000.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 150 V.

  • Data Analysis: The mass spectrum of the main chromatographic peak is analyzed to confirm the molecular weight of Boc-YPGFL(O-tBu). The masses of impurity peaks are used to tentatively identify their structures.

Amino Acid Analysis (AAA)

AAA provides an accurate determination of the peptide content by quantifying the constituent amino acids after acid hydrolysis.

  • Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization: The hydrolyzed amino acids are derivatized with a fluorescent reagent (e.g., AccQ-Tag).

  • Instrumentation: An HPLC system with a fluorescence detector.

  • Column: A dedicated amino acid analysis column.

  • Data Analysis: The molar ratios of the amino acids are determined and compared to the theoretical composition of Boc-YPGFL(O-tBu). The total peptide content is calculated based on the quantified amino acids.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field, offering a different selectivity compared to HPLC.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: The peptide is dissolved in the BGE at a concentration of 0.5 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the electropherogram.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical flow of the experimental and analytical processes for validating the purity of Boc-YPGFL(O-tBu).

G cluster_synthesis Peptide Synthesis & Crude Product cluster_purification Purification cluster_validation Purity Validation cluster_results Data Analysis & Reporting Synthesis Solid-Phase Peptide Synthesis of Boc-YPGFL(O-tBu) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude Crude Peptide Product Cleavage->Crude Prep_HPLC Preparative HPLC Crude->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Purified_Peptide Purified Boc-YPGFL(O-tBu) Lyophilization->Purified_Peptide HPLC Analytical HPLC Purified_Peptide->HPLC LCMS LC-MS Purified_Peptide->LCMS AAA Amino Acid Analysis Purified_Peptide->AAA CE Capillary Electrophoresis Purified_Peptide->CE Purity_Report Purity Confirmation & Impurity Profile HPLC->Purity_Report LCMS->Purity_Report AAA->Purity_Report CE->Purity_Report

Caption: Workflow for the synthesis, purification, and purity validation of Boc-YPGFL(O-tBu).

Caption: Orthogonal methods for the purity assessment of Boc-YPGFL(O-tBu).

A Comparative Guide to the In Vivo Analgesic Efficacy of YPGFL Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo analgesic efficacy of various analogs of the endogenous opioid peptide YPGFL (Tyr-Pro-Gly-Phe-Leu), also known as endomorphin-2. The development of potent and selective analgesics with fewer side effects than traditional opioids is a critical area of research. YPGFL analogs represent a promising class of compounds that target the mu-opioid receptor (MOR), the primary site of action for many potent painkillers. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to aid in the evaluation and selection of promising candidates for further drug development.

Quantitative Comparison of YPGFL Analogs

The following tables summarize the in vivo analgesic potency (ED50) and mu-opioid receptor binding affinity (Ki) of selected YPGFL analogs compared to the parent peptide and the standard opioid, morphine. Lower ED50 and Ki values indicate higher potency and binding affinity, respectively.

Table 1: In Vivo Analgesic Potency (ED50) of YPGFL Analogs in the Tail-Flick Test

CompoundAnimal ModelRoute of AdministrationAnalgesic ED50 (nmol)Reference
YPGFL (Endomorphin-2)MouseIntracerebroventricular (i.c.v.)1.8[1]
[D-Ala²]-Endomorphin-2MouseIntracerebroventricular (i.c.v.)0.03[1]
TAPP (Tyr-D-Ala-Phe-Phe-NH₂)MouseIntracerebroventricular (i.c.v.)0.04[1]
MorphineMouseIntracerebroventricular (i.c.v.)3.4[1]

Table 2: Mu-Opioid Receptor (MOR) Binding Affinity (Ki) of YPGFL Analogs

CompoundReceptorTissue SourceRadioligandKi (nM)Reference
YPGFL (Endomorphin-2)Mu (μ)Rat Brain[³H]DAMGO0.34[1]
[D-Ala²]-Endomorphin-2Mu (μ)Rat Brain[³H]DAMGO0.38[1]
TAPP (Tyr-D-Ala-Phe-Phe-NH₂)Mu (μ)Rat Brain[³H]DAMGO0.29[1]
MorphineMu (μ)Rat Brain[³H]DAMGO2.5[1]

Experimental Protocols

The data presented in this guide were generated using standardized and widely accepted preclinical models of analgesia. Below are detailed methodologies for the key experiments cited.

Tail-Flick Test for Analgesia

The tail-flick test is a common method to assess the spinal analgesic effects of drugs.

Protocol:

  • Animals: Male Swiss-Webster mice (20-25 g) are used.

  • Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source.

  • Procedure:

    • Each mouse is gently restrained, and its tail is positioned over the radiant heat source.

    • The latency to flick or withdraw the tail from the heat is automatically recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

    • A baseline tail-flick latency is determined for each animal before drug administration.

    • The test compound or vehicle is administered (e.g., intracerebroventricularly).

    • Tail-flick latencies are measured again at various time points after drug administration (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, the dose that produces 50% of the maximum effect, is then calculated from the dose-response curve.

Receptor Binding Assay

Receptor binding assays are performed to determine the affinity of a compound for a specific receptor.

Protocol:

  • Tissue Preparation: Rat brain tissue is homogenized in a cold buffer and centrifuged to obtain a crude membrane preparation.

  • Binding Reaction:

    • The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the mu-opioid receptor (e.g., [³H]DAMGO).

    • Increasing concentrations of the unlabeled test compound (YPGFL analog) are added to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Biased Agonism

YPGFL and its analogs exert their analgesic effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation, the MOR initiates downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and pain transmission. Two major signaling pathways are initiated by MOR activation: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been implicated in some of the undesirable side effects of opioids, such as tolerance and respiratory depression.

Biased agonism is a phenomenon where a ligand can preferentially activate one signaling pathway over another at the same receptor. YPGFL analogs that are "G-protein biased" are of particular interest as they may produce strong analgesia with a reduced side-effect profile.

Below is a diagram illustrating the divergent signaling pathways of the mu-opioid receptor.

MOR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o G-protein MOR->G_protein G-protein Pathway beta_arrestin β-Arrestin MOR->beta_arrestin β-Arrestin Pathway AC Adenylyl Cyclase G_protein->AC GIRK ↑ GIRK Channel Activity G_protein->GIRK Ca_channel ↓ Ca²⁺ Channel Activity G_protein->Ca_channel ERK ERK Activation beta_arrestin->ERK Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Side_Effects Side Effects (e.g., Tolerance) ERK->Side_Effects Receptor_Internalization->Side_Effects YPGFL_analog YPGFL Analog (Agonist) YPGFL_analog->MOR

Caption: Mu-opioid receptor signaling pathways.

This guide provides a foundational comparison of YPGFL analogs for analgesic drug discovery. Further detailed studies, including the evaluation of a broader range of analogs in various pain models and the assessment of their side-effect profiles, are necessary to identify lead candidates for clinical development. The concept of biased agonism offers a promising strategy to develop safer and more effective opioid analgesics.

References

Cross-reactivity studies of YPGFL analogs with different opioid receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of YPGFL Analog Cross-reactivity at Opioid Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Endogenous opioid peptides, such as Leu-enkephalin (Tyr-Pro-Gly-Phe-Leu or YPGFL) and endomorphins, are crucial modulators of pain and various physiological processes through their interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR).[1] The development of synthetic analogs of these peptides is a key strategy in modern pharmacology, aiming to create analgesics with improved efficacy, selectivity, and reduced side effects like respiratory depression and dependence.[2] Understanding the cross-reactivity—the binding affinity and functional activity of these analogs across different opioid receptor subtypes—is fundamental to predicting their therapeutic potential and off-target effects.

This guide provides a comparative overview of the receptor binding and functional profiles of several YPGFL (Leu-enkephalin) and endomorphin-2 analogs, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of selected peptide analogs at human or rodent MOR, DOR, and KOR. These analogs feature modifications designed to explore structure-activity relationships and enhance receptor selectivity.

Table 1: Binding Affinities (Ki, nM) of Selected Opioid Peptide Analogs

Analog (Parent Peptide)ModificationMOR (Ki)DOR (Ki)KOR (Ki)Selectivity ProfileReference
Leu-enkephalin Endogenous Ligand1.71.26>10,000DOR > MOR[3]
Analog 1b (Leu-enkephalin)Phe(4-m-Cl)0.0590.023-DOR ≈ MOR[3]
Analog 1c (Leu-enkephalin)Phe(4-m-Br)0.0710.028-DOR ≈ MOR[3]
LYS744 (6) (Enkephalin-like)Dmt¹-DNle²-Phe(p-Cl)⁴-Ppp⁵0.611.11.3MOR ≈ DOR ≈ KOR[4]
Endomorphin-2 Endogenous Ligand0.3410204100MOR Selective[1]
Analog 6e (Endomorphin-2)(S)βPrs²0.54>10,000>10,000MOR Selective[1]

Ki values represent the inhibitory constant, with lower values indicating higher binding affinity. Data is compiled from studies using radioligand competition binding assays with membranes from cells expressing the respective opioid receptors.[1][3][4]

Table 2: Functional Activities (IC50/EC50, nM) of Selected Opioid Peptide Analogs

Analog (Parent Peptide)Assay TypeMOR (IC50/EC50)DOR (IC50/EC50)KOR (IC50/EC50)Functional ProfileReference
Leu-enkephalin cAMP Inhibition19.30.22-Potent DOR Agonist[3]
Analog 1b (Leu-enkephalin)cAMP Inhibition10.40.02-Highly Potent DOR Agonist[3]
Analog 1c (Leu-enkephalin)cAMP Inhibition13.50.02-Highly Potent DOR Agonist[3]
LYS744 (6) (Enkephalin-like)GTPγS Binding1.0 (Agonist)2.1 (Agonist)52 (Antagonist)MOR/DOR Agonist, KOR Antagonist[4]
Endomorphin-2 MVD Bioassay1.414,000-Potent MOR Agonist[1]
Analog 6e (Endomorphin-2)MVD Bioassay0.31>10,000-Potent MOR Agonist[1]

IC50/EC50 values represent the concentration of the analog required to elicit a half-maximal response in a functional assay. Lower values indicate higher potency. MVD refers to the Mouse Vas Deferens bioassay, a functional test for opioid activity.[1][3][4]

Visualized Pathways and Workflows

Diagrams created using Graphviz illustrate key biological and experimental processes relevant to the study of opioid receptor cross-reactivity.

Opioid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Receptor Opioid Receptor (MOR, DOR, KOR) G_Protein Gi/o Protein Receptor->G_Protein Activates GRK GRK Receptor->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulates cAMP cAMP AC->cAMP Reduces Production Arrestin β-Arrestin GRK->Arrestin Promotes Binding Arrestin->Receptor Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK Agonist Opioid Analog (Agonist) Agonist->Receptor Binds

Opioid Receptor Signaling Pathways

Radioligand_Binding_Workflow A 1. Preparation Receptor membranes (e.g., from CHO cells) are prepared and added to assay buffer. B 2. Addition of Ligands A fixed concentration of radiolabeled ligand (e.g., [³H]DAMGO) is added. A->B C 3. Competition Varying concentrations of unlabeled YPGFL analog are added to compete for binding. B->C D 4. Incubation Mixture is incubated to allow binding to reach equilibrium (e.g., 60 min at 30°C). C->D E 5. Separation Bound and free ligands are separated via rapid vacuum filtration over glass fiber filters. D->E F 6. Quantification Radioactivity trapped on the filters is measured using a scintillation counter. E->F G 7. Data Analysis IC₅₀ is determined from the competition curve. Ki is calculated using the Cheng-Prusoff equation. F->G

Workflow for a Radioligand Competition Binding Assay

cAMP_Assay_Workflow A 1. Cell Culture Cells expressing the opioid receptor of interest (e.g., HEK293-MOR) are plated. B 2. Stimulation of AC Cells are treated with Forskolin to stimulate adenylyl cyclase (AC) and raise cAMP levels. A->B C 3. Agonist Treatment Varying concentrations of the YPGFL analog are added to the cells. B->C D 4. Incubation Cells are incubated for a defined period (e.g., 15-30 min) to allow for Gi-mediated inhibition of AC. C->D E 5. Cell Lysis & Detection Cells are lysed and the intracellular cAMP concentration is measured using a detection kit (e.g., HTRF, ELISA, or BRET-based biosensor). D->E F 6. Data Analysis IC₅₀/EC₅₀ is determined from the dose-response curve, indicating the analog's potency in inhibiting cAMP production. E->F

Workflow for a cAMP Accumulation Functional Assay

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Detailed methodologies are crucial for the interpretation and replication of results.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (unlabeled YPGFL analog) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

  • Receptor Source : Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human or rodent opioid receptor subtype (MOR, DOR, or KOR).[5]

  • Radioligands : A subtype-selective radiolabeled antagonist or agonist is used at a concentration near its Kd value. Common examples include [³H]DAMGO (MOR), [³H]DPDPE (DOR), and [³H]U69,593 (KOR).[5]

  • Procedure :

    • Receptor membranes (typically 10-20 µg of protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) with the radioligand and a range of concentrations of the unlabeled test analog.[6]

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive selective ligand (e.g., 10 µM Naloxone).

    • The mixture is incubated to equilibrium (e.g., 60 minutes at 30°C).[6]

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[7]

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the potency (IC₅₀ or EC₅₀) of an analog as an agonist at Gi/o-coupled receptors, such as opioid receptors, by quantifying its ability to inhibit adenylyl cyclase activity.

  • Cell Line : Whole cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest are used.[8]

  • Principle : Opioid receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). To measure this decrease, cAMP levels are first artificially elevated using the adenylyl cyclase activator, forskolin.

  • Procedure :

    • Cells are plated in 96- or 1536-well plates and incubated.[8]

    • The cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[8]

    • Cells are co-stimulated with a fixed concentration of forskolin and varying concentrations of the YPGFL analog.

    • Following incubation (e.g., 15-30 minutes at 37°C), the reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is quantified using a commercial detection kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or Bioluminescence Resonance Energy Transfer (BRET).[9][10]

  • Data Analysis : A dose-response curve is generated by plotting the cAMP level against the log concentration of the analog. The IC₅₀ value, representing the concentration at which the analog produces 50% of its maximal inhibition of forskolin-stimulated cAMP production, is calculated via non-linear regression. This value is a measure of the agonist's potency.[6]

References

Enhancing the Metabolic Stability of YPGFL: A Comparative Guide to Modified Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent susceptibility of peptides to enzymatic degradation presents a significant hurdle in their development as therapeutic agents. The peptide YPGFL, a subject of interest for its potential biological activities, is no exception. This guide provides a comparative overview of the metabolic stability of the parent YPGFL peptide and its conceptually modified versions, supported by established strategies for enhancing peptide stability. The experimental data presented herein is illustrative, based on typical outcomes of stability-enhancing modifications, to guide researchers in the design and evaluation of more robust YPGFL analogs.

Comparative Metabolic Stability Data

The metabolic stability of YPGFL and its modified analogs are typically evaluated by measuring their half-life (t½) in various biological matrices, such as human plasma and liver microsomes. A longer half-life is indicative of greater stability. The following table summarizes hypothetical comparative data for YPGFL and three modified versions, each incorporating a common stability-enhancing strategy.

Peptide VersionModification StrategyHalf-life (t½) in Human Plasma (min)Half-life (t½) in Human Liver Microsomes (min)
YPGFLUnmodified Parent Peptide1530
[D-Ala²]-YPGFLD-Amino Acid Substitution6090
N-acetyl-YPGFLN-terminal Acetylation4575
YPGFL-amideC-terminal Amidation3560

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Strategies for Enhancing Metabolic Stability

Peptide modifications are crucial for improving their pharmacokinetic profiles.[1][2][3][4][5][6] The modifications presented in the comparative table are based on well-established methods to reduce susceptibility to proteolysis.[1][4]

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can significantly hinder recognition by proteases, which are stereospecific for L-amino acids.[4] This modification often leads to a substantial increase in metabolic stability.

  • N-terminal Acetylation: The addition of an acetyl group to the N-terminus of a peptide blocks the action of aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus.[4]

  • C-terminal Amidation: Modifying the C-terminal carboxylic acid to an amide group protects the peptide from degradation by carboxypeptidases.[4]

Experimental Protocols

To assess the metabolic stability of YPGFL and its analogs, the following in vitro experimental protocols are commonly employed.[7][8]

In Vitro Metabolic Stability Assay in Human Plasma
  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide (YPGFL or its modified versions) in a suitable solvent (e.g., DMSO).

    • Thaw pooled human plasma on ice.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the test peptide into the plasma at a final concentration of 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Sample Processing:

    • Immediately quench the enzymatic reaction in the collected aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile containing an internal standard).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent peptide concentration.

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Calculate the half-life (t½) from the slope of the linear portion of the natural logarithm of the concentration versus time plot.

In Vitro Metabolic Stability Assay in Human Liver Microsomes
  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide.

    • Prepare a solution of human liver microsomes (HLM) in a phosphate buffer.

    • Prepare a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add the test peptide to the HLM suspension at a final concentration of 1 µM and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding NADPH.

    • At various time points (e.g., 0, 15, 30, 45, and 60 minutes), withdraw an aliquot of the mixture.

  • Sample Processing:

    • Quench the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).

    • Centrifuge the samples to remove precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent peptide.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the peptide.

Visualizing Peptide Signaling and Experimental Workflow

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

G cluster_0 In Vitro Metabolic Stability Workflow Peptide YPGFL or Analog Incubation Incubation at 37°C Peptide->Incubation Matrix Biological Matrix (Plasma or Microsomes) Matrix->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (t½ Calculation) Analysis->Data

Caption: Workflow for in vitro metabolic stability assessment.

While the direct signaling pathway of YPGFL is not explicitly detailed in the provided search results, a representative peptide signaling pathway involving EPFL peptides, which share structural similarities with many signaling peptides, can be illustrated.[9][10][11][12] This pathway highlights the general mechanism of peptide ligand-receptor interaction and downstream signaling cascades.

G cluster_1 EPFL Peptide Signaling Pathway EPFL EPFL Peptide Ligand (e.g., EPFL4/6) Receptor ERECTA Family Receptor Kinase EPFL->Receptor Binds CoReceptor SERK Co-Receptor Receptor->CoReceptor Forms complex MAPKKK MAPKKK CoReceptor->MAPKKK Activates MKK MKK4/MKK5 MAPKKK->MKK Phosphorylates MPK MPK6 MKK->MPK Phosphorylates Response Cellular Response (e.g., Cell Proliferation) MPK->Response Leads to

References

Head-to-head comparison of different synthesis methods for Boc-YPGFL(O-tBu)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and high-fidelity synthesis of peptides is paramount. The protected pentapeptide, Boc-YPGFL(O-tBu), serves as a valuable intermediate in various research applications. Its synthesis can be approached through several methods, primarily categorized as Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). This guide provides an objective, data-driven comparison of these two predominant methods, offering insights into their respective advantages and limitations for producing this specific peptide sequence.

Comparative Analysis: SPPS vs. LPPS

The choice between Solid-Phase and Liquid-Phase Peptide Synthesis hinges on the desired scale, speed, and purity requirements of the final product. SPPS is renowned for its speed and ease of automation, making it ideal for research-scale synthesis and rapid prototyping of new sequences. In contrast, LPPS, while more labor-intensive, offers significant advantages in scalability and cost-effectiveness for large-scale production.

Key Performance Indicators:

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Overall Yield Typically 60-70% for a pentapeptideCan exceed 80% with optimized fragment condensation
Purity (Crude) Generally high (often >85%) due to effective washing stepsVariable; risk of side-product accumulation requires careful purification
Synthesis Time Rapid (1-2 days for a pentapeptide)Slower (several days to weeks) due to intermediate isolation steps
Scalability Limited; typically from milligrams to a few gramsHighly scalable; suitable for kilogram-scale production
Purification Simplified; final cleavage from resin and a single HPLC purificationComplex; requires purification of each peptide intermediate after coupling
Reagent Usage Requires a large excess of amino acids and coupling reagents (3-5 equivalents)More economical; uses near-stoichiometric amounts of reagents (1-1.5 equivalents)
Automation Fully automatable, reducing manual laborPrimarily a manual process requiring significant expertise
Cost-Effectiveness Higher cost for reagents and resin, but lower labor cost for small scaleLower reagent cost but higher labor and development time cost

Experimental Methodologies

The following protocols provide a generalized framework for the synthesis of Boc-YPGFL(O-tBu) using both SPPS and LPPS methodologies.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis on a pre-loaded Wang resin.

  • Resin Preparation: Start with an Fmoc-L-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from Leucine.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and DMF again (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the next amino acid in the sequence (Fmoc-L-Phe-OH) by dissolving it in DMF with a coupling agent like HBTU (0.95 equivalents) and a base such as DIPEA (2 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence: Glycine, Proline, and Tyrosine (with tBu protection, Fmoc-Tyr(tBu)-OH).

  • N-terminal Boc Protection: After the final Fmoc deprotection of Tyrosine, couple Boc-anhydride to the N-terminus.

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting group (O-tBu on Tyrosine) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Liquid-Phase Peptide Synthesis (LPPS)

This protocol involves the stepwise coupling of amino acid derivatives in solution.

  • C-terminal Esterification: Begin with the C-terminal amino acid, Leucine. Protect its carboxylic acid group as a methyl or ethyl ester (e.g., H-Leu-OMe).

  • First Coupling:

    • Take the next amino acid, Fmoc-L-Phe-OH, and activate its carboxyl group using a coupling agent such as DCC/HOBt or HATU in an appropriate solvent like DCM or DMF.

    • Add the H-Leu-OMe to the activated Fmoc-Phe-OH and stir until the reaction is complete (monitored by TLC or HPLC). .

  • Intermediate Purification: After the reaction, perform an aqueous workup to remove excess reagents and by-products. The resulting dipeptide, Fmoc-Phe-Leu-OMe, is then purified, typically by crystallization or column chromatography.

  • Fmoc Deprotection: Remove the Fmoc group from the dipeptide using a solution of piperidine in DMF. Purify the resulting H-Phe-Leu-OMe.

  • Subsequent Couplings: Repeat the coupling, workup, purification, and deprotection steps for the remaining amino acids (Gly, Pro, Tyr(tBu)).

  • Final Boc-group Installation: Couple Boc-Tyr(tBu)-OH to the N-terminus of the H-Pro-Gly-Phe-Leu-OMe fragment.

  • Saponification: Finally, hydrolyze the C-terminal methyl ester using a mild base (e.g., LiOH or NaOH) to yield the final product, Boc-YPGFL(O-tBu).

  • Final Purification: Purify the final peptide by crystallization or chromatography.

Visualizing the Synthesis Workflows

To better illustrate the processes, the following diagrams outline the cyclical nature of peptide synthesis and a decision-making framework for method selection.

Peptide_Synthesis_Workflow start_node Start: Resin or C-Terminal Ester deprotection 1. N-α Deprotection (e.g., Piperidine for Fmoc) start_node->deprotection washing1 2. Washing (e.g., DMF, DCM) deprotection->washing1 coupling 3. Amino Acid Activation & Coupling washing1->coupling washing2 4. Washing coupling->washing2 end_cycle All Residues Added? washing2->end_cycle end_cycle->deprotection No final_cleavage Final Cleavage & Purification end_cycle->final_cleavage Yes Synthesis_Method_Selection start Project Goal: Synthesize Boc-YPGFL(O-tBu) scale_q What is the required scale? start->scale_q speed_q Is speed a critical factor? scale_q->speed_q < 10g (Research Scale) cost_q Is reagent cost minimization critical for large scale? scale_q->cost_q > 10g (Production Scale) spps Choose SPPS (Solid-Phase) speed_q->spps Yes (Rapid Synthesis) lpps Choose LPPS (Liquid-Phase) speed_q->lpps No (Purity/Cost is higher priority) cost_q->spps No (Labor/Time is more costly) cost_q->lpps Yes (Economical Reagents)

Benchmarking YPGFL: A Comparative Analysis of Analgesic Efficacy Against Known Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the putative analgesic peptide YPGFL (Tyr-Pro-Gly-Phe-Leu) against established opioid analgesics. Due to the limited direct experimental data on YPGFL, this analysis is based on the well-characterized properties of structurally related endogenous opioid peptides, particularly endomorphin-1, which shares the Tyr-Pro initial amino acid sequence critical for mu-opioid receptor affinity. This comparison aims to benchmark the potential analgesic profile of YPGFL within the current landscape of pain management therapeutics.

Executive Summary

Endogenous opioid peptides are naturally occurring neurotransmitters that play a crucial role in pain modulation.[1] The peptide YPGFL, with its N-terminal Tyr-Pro motif, is structurally suggestive of a mu-opioid receptor (MOR) agonist, similar to the highly selective endogenous ligands, endomorphins.[2] This guide evaluates the potential analgesic effect of YPGFL by comparing the known properties of endomorphin-1 and other common opioids across key preclinical and clinical parameters. The data presented herein is intended to serve as a foundational reference for further investigation into the pharmacological profile of YPGFL.

Data Presentation: Comparative Analgesic and Receptor Binding Properties

The following tables summarize the quantitative data for key opioid compounds, providing a framework for benchmarking the potential efficacy and selectivity of YPGFL.

Table 1: In Vitro Opioid Receptor Binding Affinity (Ki, nM)

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Receptor Selectivity
YPGFL (Hypothesized) ---Presumed MOR selective
Endomorphin-1 ~0.34>15,000>15,000Highly MOR selective
Morphine ~1.0 - 10~200 - 1000~30 - 300MOR preferential
Fentanyl ~0.1 - 1.0~100 - 500~1000 - 5000Highly MOR selective
Buprenorphine ~0.2 - 2.0~5 - 50~1 - 20MOR partial agonist, KOR antagonist

Note: Ki values can vary between different experimental setups. The data presented are representative values from multiple studies.

Table 2: In Vitro Functional Activity (EC50, nM) in GTPγS Binding Assay

Compoundµ-Opioid Receptor (MOR) EC50 (nM)Efficacy (vs. DAMGO)
YPGFL (Hypothesized) --
Endomorphin-1 ~0.5 - 5.0Full Agonist
Morphine ~10 - 100Full Agonist
Fentanyl ~1 - 10Full Agonist
Buprenorphine ~1 - 10Partial Agonist

Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) in Rodent Models

CompoundTail-Flick Test (i.c.v.) ED50 (mg/kg)Hot Plate Test (i.v.) ED50 (mg/kg)
YPGFL (Hypothesized) --
Endomorphin-1 ~0.001 - 0.01~0.1 - 1.0
Morphine ~0.01 - 0.1~1.0 - 10
Fentanyl ~0.0001 - 0.001~0.01 - 0.1

Note: ED50 values represent the dose of the drug that produces an analgesic effect in 50% of the test subjects. i.c.v. = intracerebroventricular; i.v. = intravenous.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following are standard protocols for assessing the analgesic and receptor binding properties of opioid compounds.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., YPGFL) for the µ, δ, and κ opioid receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Materials:

  • Cell membranes prepared from cells expressing the human opioid receptors (µ, δ, or κ).

  • Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

  • Test compound (YPGFL) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone at a high concentration).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the reaction to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value from the competition curve and determine the Ki value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at opioid receptors.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding, remains associated with the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Test compound (YPGFL) at various concentrations.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Full agonist control (e.g., DAMGO for MOR).

Procedure:

  • Pre-incubate the cell membranes with the test compound and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding against the log concentration of the test compound to determine EC50 and maximal efficacy.

In Vivo Analgesic Assays: Hot Plate and Tail-Flick Tests

These are common behavioral tests in rodents to assess the analgesic effects of a compound against thermal pain stimuli.

Objective: To determine the analgesic potency (ED50) of a test compound in vivo.

Principle: The latency of a rodent to respond to a thermal stimulus (e.g., licking a paw on a hot plate or flicking its tail from a heat source) is measured. An increase in this latency after drug administration indicates an analgesic effect.

Materials:

  • Hot plate apparatus or tail-flick meter.

  • Experimental animals (e.g., mice or rats).

  • Test compound (YPGFL) at various doses.

  • Vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatize the animals to the testing apparatus.

  • Measure the baseline response latency for each animal.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intravenous, subcutaneous, intracerebroventricular).

  • At a predetermined time after administration, re-measure the response latency.

  • A cut-off time is set to prevent tissue damage.

  • Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 from the dose-response curve.

Mandatory Visualization

Signaling Pathway of a µ-Opioid Receptor Agonist

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor G_protein Gαi/o (GDP-bound) MOR->G_protein Activates G_alpha_GTP Gαi/o (GTP-bound) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., YPGFL) Opioid_Agonist->MOR Binds to G_alpha_GTP->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_beta_gamma->Ion_Channel Opens ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) cAMP->Hyperpolarization Decreased levels contribute to K_out K+ Efflux Ion_Channel->K_out K_out->Hyperpolarization

Caption: General signaling pathway of a µ-opioid receptor agonist.

Experimental Workflow for In Vivo Analgesic Testing

experimental_workflow start Start: Animal Acclimatization baseline Measure Baseline (Hot Plate / Tail-Flick Latency) start->baseline grouping Randomly Assign to Groups (Vehicle, YPGFL, Morphine) baseline->grouping administration Drug Administration (e.g., i.v., s.c.) grouping->administration time_point Wait for Predefined Time (e.g., 30 min) administration->time_point post_treatment Measure Post-Treatment Latency time_point->post_treatment data_analysis Data Analysis (%MPE, ED50 Calculation) post_treatment->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for in vivo analgesic assessment in rodents.

Logical Relationship for Determining Receptor Affinity (Ki)

Ki_determination ic50 Determine IC50 (Concentration of YPGFL that inhibits 50% of radioligand binding) cheng_prusoff Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff radioligand_params Known Parameters: [L] = Concentration of Radioligand Kd = Dissociation Constant of Radioligand radioligand_params->cheng_prusoff ki_value Calculate Ki (Binding Affinity of YPGFL) cheng_prusoff->ki_value

Caption: Logical flow for calculating the Ki value.

References

Safety Operating Guide

Proper Disposal of Boc-YPGFL(O-tBu): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal procedures for Boc-YPGFL(O-tBu) based on general laboratory safety principles and information from safety data sheets (SDS) of structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) office for definitive guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Boc-YPGFL(O-tBu), a protected peptide, adherence to established protocols is essential to mitigate risks and ensure a safe working environment.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Procedure

The disposal of Boc-YPGFL(O-tBu) should be approached systematically to ensure safety and regulatory compliance.

Step 1: Waste Classification

The initial and most critical step is to determine the appropriate waste classification for Boc-YPGFL(O-tBu). This classification will dictate the specific disposal pathway.

  • Consult your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for classifying chemical waste. They will provide specific instructions based on your location's regulations.

  • Review Regulations: Familiarize yourself with local and national hazardous waste regulations to understand the criteria for waste classification.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent potentially hazardous reactions.

  • Designated Waste Container: Use a dedicated and clearly labeled waste container for Boc-YPGFL(O-tBu) waste. The container should be made of a non-reactive material, such as polyethylene or glass.[1]

  • Labeling: The label must include the full chemical name, "Boc-YPGFL(O-tBu)," and any relevant hazard symbols as determined by your EHS office.

  • Do Not Mix: Do not mix Boc-YPGFL(O-tBu) waste with other waste streams unless explicitly permitted by your EHS office.[1] Incompatible chemicals can react, leading to dangerous outcomes.

Step 3: Storage of Waste

Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[2][3] The storage area should be clearly marked as a chemical waste storage area.

Step 4: Arranging for Disposal

Once the waste is properly collected and stored, arrange for its final disposal.

  • Licensed Waste Disposal Service: Chemical waste must be disposed of through a licensed and certified chemical waste disposal service.[1] Your institution will have a contract with such a service.

  • Schedule Pickup: Contact your EHS office to schedule a pickup for the waste container.

  • Documentation: Ensure all necessary paperwork, such as waste manifests, is completed accurately.

Summary of Key Information

ParameterGeneral Information and Recommendations
Chemical Formula C45H65N5O10
Physical State Solid (presumed)
Stability Stable under recommended storage conditions.[2][3]
Conditions to Avoid Heat, sources of ignition, and moisture.[2][3]
Incompatible Materials Strong oxidizing agents.[2][3]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion.[2]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[2]
Spill Response For small spills, use appropriate tools to place the material into a suitable waste disposal container. For large spills, use a shovel for containment.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Boc-YPGFL(O-tBu).

start Start: Have Boc-YPGFL(O-tBu) Waste classify Step 1: Classify Waste (Consult EHS Office) start->classify segregate Step 2: Segregate and Collect (Designated, Labeled Container) classify->segregate store Step 3: Store Waste Securely (Ventilated, Secure Area) segregate->store dispose Step 4: Arrange for Disposal (Contact EHS for Pickup) store->dispose end End: Waste Properly Disposed dispose->end

Caption: Decision workflow for the proper disposal of Boc-YPGFL(O-tBu).

By adhering to these procedures, laboratory personnel contribute to a safer research environment and ensure the responsible management of chemical waste, thereby building a foundation of trust and reliability in scientific practice.

References

Personal protective equipment for handling Boc-YPGFL(O-tBu)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized peptide reagents like Boc-YPGFL(O-tBu). Adherence to proper handling, storage, and disposal protocols is crucial for both personal safety and maintaining the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the effective management of this compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, the following personal protective equipment is essential when handling Boc-YPGFL(O-tBu). The recommendations are based on general safety protocols for peptides and related chemical compounds.[1]

ActivityRequired PPE
Routine Handling & Weighing - Safety glasses with side shields or chemical splash goggles.[1] - Chemical-resistant nitrile gloves.[2] - Laboratory coat.[2] - Closed-toe shoes.[2]
Handling of Powder - All PPE for routine handling. - A properly fitted N95 dust respirator or work in a fume hood to prevent inhalation.[1][2]
Large Spills - Full chemical-resistant suit.[3][4] - Chemical splash goggles.[3][4] - Dust respirator or a self-contained breathing apparatus (SCBA).[3][4] - Heavy-duty chemical-resistant gloves.[3][4] - Chemical-resistant boots.[3][4]
Compound Storage - Standard laboratory attire, including a lab coat and closed-toe shoes.[1][5]

It is critical to inspect all PPE for damage before use and to follow proper techniques for donning and doffing to avoid cross-contamination.[5] Always wash hands thoroughly after handling the compound, even when gloves have been used.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Boc-YPGFL(O-tBu) is vital to prevent contamination and ensure accurate experimental results.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. For handling the powder form, the use of a fume hood is strongly recommended to control airborne particles.[1][2]

  • Prepare all necessary equipment and reagents before handling the peptide.

  • Clearly label all containers with the chemical name, concentration, and any relevant hazard information.[5]

2. Weighing and Reconstitution:

  • When weighing the lyophilized powder, use anti-static techniques to minimize dispersion.[2]

  • To reconstitute, add the appropriate sterile solvent, such as sterile bacteriostatic water, to the vial.[5]

  • Avoid shaking the vial; instead, gently swirl or vortex to dissolve the peptide.[5]

  • For long-term storage, it is advisable to create aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.[5]

3. Storage:

  • Lyophilized peptides should be stored at –20°C for long-term stability.[5]

  • Reconstituted peptide solutions should be refrigerated at 2°C–8°C for short-term use or frozen for extended storage.[5]

  • All containers should be tightly closed to prevent degradation.[3][4]

Disposal Plan

Proper disposal of Boc-YPGFL(O-tBu) and associated waste is crucial to prevent environmental contamination and adhere to regulatory compliance.

1. Waste Segregation:

  • All waste materials, including unused peptide, contaminated consumables (e.g., pipette tips, vials), and PPE, should be collected in designated and clearly labeled waste containers.[2][6]

  • Separate chemical waste from biological waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

2. Spill Management:

  • In the event of a spill, immediately restrict access to the area.[2]

  • Wearing appropriate PPE, contain the spill using absorbent materials.[2]

  • Decontaminate the affected area with a suitable cleaning agent.[2]

  • Collect all cleanup materials in a designated hazardous waste container.

3. Final Disposal:

  • Never dispose of peptide waste down the drain or in regular trash.[2]

  • All chemical waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[4][6]

  • Complete all necessary waste manifests and documentation as required by your institution.[6]

Handling_Workflow cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Prepare Ventilated Work Area (Fume Hood for Powder) A->B C Assemble & Label Equipment B->C D Weigh Lyophilized Powder C->D Proceed to Handling E Reconstitute with Sterile Solvent D->E I Segregate All Waste D->I Waste Generated F Aliquot for Storage E->F E->I G Store Lyophilized Peptide at -20°C F->G Unused Powder H Store Reconstituted Peptide at 2-8°C (Short-term) or Freeze (Long-term) F->H Reconstituted Aliquots F->I Waste Generated J Collect in Labeled Hazardous Waste Container I->J K Dispose via Licensed Service J->K

Caption: Workflow for the safe handling, storage, and disposal of Boc-YPGFL(O-tBu).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-YPGFL(O-tBu)
Reactant of Route 2
Boc-YPGFL(O-tBu)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.